Product packaging for 2-Furanmethanol, 5-(aminomethyl)-(Cat. No.:CAS No. 88910-22-9)

2-Furanmethanol, 5-(aminomethyl)-

Cat. No.: B1268282
CAS No.: 88910-22-9
M. Wt: 127.14 g/mol
InChI Key: AMANOVBJYCBOPN-UHFFFAOYSA-N
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Description

2-Furanmethanol, 5-(aminomethyl)- is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Furanmethanol, 5-(aminomethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Furanmethanol, 5-(aminomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Furanmethanol, 5-(aminomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B1268282 2-Furanmethanol, 5-(aminomethyl)- CAS No. 88910-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(aminomethyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMANOVBJYCBOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332277
Record name 2-Furanmethanol, 5-(aminomethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88910-22-9
Record name 2-Furanmethanol, 5-(aminomethyl)-
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Record name [5-(aminomethyl)furan-2-yl]methanol
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Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of 2-Furanmethanol, 5-(aminomethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furanmethanol, 5-(aminomethyl)-, also known by its synonym (5-(aminomethyl)furan-2-yl)methanol and CAS number 88910-22-9, is a bifunctional organic compound of significant interest in medicinal chemistry, materials science, and as a renewable chemical intermediate.[1][2] Its structure, featuring a furan ring substituted with both a hydroxymethyl and an aminomethyl group, provides two distinct points for chemical modification, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.[1] Notably, this compound has been identified as a signaling molecule that promotes the proliferation of corneal endothelial cells with greater potency than Transforming Growth Factor-beta (TGF-β), highlighting its potential in regenerative medicine. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological interactions.

Chemical and Physical Properties

Quantitative physical property data for 2-Furanmethanol, 5-(aminomethyl)- is not extensively reported in publicly available literature. However, its structural attributes suggest it is a polar molecule with solubility in polar solvents.[3] Safety data sheets indicate it should be handled with care, keeping containers tightly closed in a dry, cool, and well-ventilated place.

Table 1: General and Computed Properties of 2-Furanmethanol, 5-(aminomethyl)-

PropertyValueSource
CAS Number 88910-22-9
Molecular Formula C₆H₉NO₂[4]
Molecular Weight 127.14 g/mol [4]
IUPAC Name [5-(aminomethyl)furan-2-yl]methanol
InChI Key AMANOVBJYCBOPN-UHFFFAOYSA-N
Physical Form Solid
Purity ≥95% (Commercially available)
Storage Temperature Keep in dark place, inert atmosphere[5]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of 2-Furanmethanol, 5-(aminomethyl)-. While specific spectra are not widely published, expected NMR features and the availability of spectral data have been reported.[1][6]

Table 2: Expected ¹H NMR Spectral Features [1]

ProtonsExpected Chemical Shift (δ ppm)Multiplicity
Furan Protons (C3-H, C4-H)6.0 - 6.5Doublets
Methylene Protons (-CH₂OH)SingletSinglet
Methylene Protons (-CH₂NH₂)SingletSinglet
Hydroxyl Proton (-OH)Broad SingletBroad Singlet
Amine Protons (-NH₂)Broad SingletBroad Singlet

Note: The chemical shifts of -OH and -NH₂ protons are dependent on solvent, concentration, and temperature.

Table 3: Available Spectroscopic Data on SpectraBase [6]

TechniqueAvailability
¹³C NMRAvailable
FTIRAvailable
Mass Spectrometry (GC)Available

Experimental Protocols: Synthesis

The primary synthetic route to 2-Furanmethanol, 5-(aminomethyl)- is the reductive amination of 5-hydroxymethylfurfural (HMF), a key platform chemical derivable from renewable biomass.[1][2] Several catalytic systems have been developed for this one-pot reaction.

Reductive Amination of HMF using Ni/SBA-15 Catalyst

This method employs a non-noble metal catalyst for the direct reductive amination of HMF with aqueous ammonia.

  • Catalyst: Ni/SBA-15

  • Reactants: 5-hydroxymethylfurfural (HMF), aqueous ammonia

  • Reaction Conditions:

    • Temperature: 100 °C

    • Time: 4 hours

  • Yield: An 89.8% yield of 5-(Aminomethyl)-2-furanmethanol (AMF) has been reported under these relatively mild conditions.

  • Key Insight: The use of aqueous ammonia and a nickel-based catalyst provides a more sustainable and cost-effective alternative to traditional methods that often require excessive liquid ammonia and precious metal catalysts. The presence of a small amount of water was found to enhance the yield by promoting the formation of ammonium ions, which helps to prevent side reactions.

Reductive Amination of HMF using NiyAlOx Catalysts

This protocol utilizes a versatile nickel-based catalyst prepared by coprecipitation for the reductive amination of HMF in an aqueous solution.

  • Catalyst: Ni₆AlOₓ

  • Reactants: 5-hydroxymethylfurfural (HMF), aqueous ammonia (NH₃·H₂O, 28 wt%)

  • Reducing Agent: H₂ (1 bar)

  • Reaction Conditions:

    • Temperature: 100 °C

    • Time: 6 hours

  • Procedure:

    • The reactor is charged with 1 mmol of HMF, 3 mL of NH₃·H₂O solution, and 50 mg of the pre-reduced catalyst.

    • The reactor is sealed, evacuated, and then charged with H₂.

    • The reaction is conducted at the desired temperature with magnetic stirring.

  • Yield: A 99% yield towards 5-(aminomethyl)-2-furylmethanol has been achieved. The catalyst was also shown to be recyclable for up to four consecutive runs without a significant loss of activity.

Visualizations

Synthesis Workflow

The following diagram illustrates the general one-pot synthesis of 2-Furanmethanol, 5-(aminomethyl)- from 5-hydroxymethylfurfural.

G Synthesis of 2-Furanmethanol, 5-(aminomethyl)- HMF 5-Hydroxymethylfurfural (HMF) (from Biomass) Reaction One-Pot Reductive Amination (100 °C) HMF->Reaction Reagents Aqueous Ammonia (NH₃·H₂O) Hydrogen (H₂) Reagents->Reaction Catalyst Catalyst (e.g., Ni/SBA-15, Ni₆AlOₓ) Catalyst->Reaction Product 2-Furanmethanol, 5-(aminomethyl)- Reaction->Product

Caption: A simplified workflow for the catalytic synthesis of 2-Furanmethanol, 5-(aminomethyl)-.

Conceptual Signaling Pathway

2-Furanmethanol, 5-(aminomethyl)- has been shown to be more potent than TGF-β in inducing corneal endothelial cell proliferation. While the exact mechanism is not fully elucidated, it likely interacts with pathways that regulate cell growth and division. The diagram below illustrates a simplified canonical TGF-β signaling pathway, which is known to be involved in the regulation of corneal endothelial cell proliferation, and indicates a conceptual point of intervention for a pro-proliferative agent.

G Conceptual Proliferation Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular TGFb TGF-β Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor Binds and Activates AMF 2-Furanmethanol, 5-(aminomethyl)- Prolif_Stim Stimulation of Proliferation AMF->Prolif_Stim Promotes SMADs SMAD Complex (SMAD2/3, SMAD4) Receptor->SMADs Phosphorylates Prolif_Inhib Inhibition of Proliferation SMADs->Prolif_Inhib Translocates to Nucleus and Regulates Gene Expression

Caption: Simplified TGF-β signaling and a conceptual point of action for a pro-proliferative agent.

Biological Activity and Applications

The most significant reported biological activity of 2-Furanmethanol, 5-(aminomethyl)- is its ability to induce the proliferation of corneal endothelial cells.[3] This is a critical area of research as these cells have limited regenerative capacity in vivo, and their loss can lead to corneal opacity and vision loss. The finding that this compound is more potent than TGF-β, a key cytokine involved in cell growth and differentiation, suggests it may act on similar or downstream pathways to promote cell cycle progression.[3]

Due to its versatile chemical nature, 2-Furanmethanol, 5-(aminomethyl)- serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] Its bifunctionality allows for its use in the creation of polymers like polyamides and polyurethanes.[1]

Conclusion

2-Furanmethanol, 5-(aminomethyl)- is a promising platform chemical with significant potential in both industrial and biomedical applications. Its synthesis from renewable resources aligns with the principles of green chemistry. While there is a need for more comprehensive data on its physical properties, the available information on its synthesis, spectral characteristics, and particularly its potent pro-proliferative effects on corneal endothelial cells, makes it a compelling subject for further research and development by scientists in the fields of drug discovery and regenerative medicine.

References

(5-Aminomethyl-furan-2-yl)-methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 88910-22-9

This technical guide provides an in-depth overview of (5-Aminomethyl-furan-2-yl)-methanol, a furan derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its properties, synthesis, and biological significance.

Physicochemical Properties

(5-Aminomethyl-furan-2-yl)-methanol is a solid compound with a purity often exceeding 95%.[1] Key physicochemical data are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 88910-22-9[2]
Molecular Formula C₆H₉NO₂[2][3]
Molecular Weight 127.14 g/mol [2][3]
Physical State Solid[1]
Purity ≥95%[1][3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic Data

Synthesis

The primary and most efficient method for the synthesis of (5-Aminomethyl-furan-2-yl)-methanol is the reductive amination of 5-hydroxymethylfurfural (HMF). This process involves the reaction of HMF with an amine source, typically ammonia, in the presence of a catalyst and a reducing agent.

Various catalytic systems have been explored to optimize this conversion, with studies reporting high yields. For instance, a study utilizing an Ir/C catalyst achieved a 92% yield and 99% selectivity for the desired product under mild conditions.[1][4] The general workflow for this synthesis is depicted below.

G HMF 5-Hydroxymethylfurfural (HMF) ReactionVessel Reaction Vessel HMF->ReactionVessel Ammonia Ammonia (NH₃) Ammonia->ReactionVessel Catalyst Catalyst (e.g., Ir/C, Ni/SBA-15) Catalyst->ReactionVessel ReducingAgent Reducing Agent (H₂) ReducingAgent->ReactionVessel Solvent Solvent Solvent->ReactionVessel Purification Purification ReactionVessel->Purification Reaction Mixture Product (5-Aminomethyl-furan-2-yl)-methanol Purification->Product Isolated Product

Caption: General workflow for the synthesis of (5-Aminomethyl-furan-2-yl)-methanol.

Detailed Experimental Protocol: Reductive Amination of 5-Hydroxymethylfurfural (HMF)

The following is a generalized protocol based on literature reports. Specific parameters may vary depending on the chosen catalyst and equipment.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Ammonia source (e.g., aqueous ammonia, gaseous ammonia)

  • Catalyst (e.g., 5% Ir/C)

  • Hydrogen gas (H₂)

  • Solvent (e.g., water, ethanol)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

Procedure:

  • The autoclave reactor is charged with HMF, the solvent, and the catalyst.

  • The reactor is sealed and purged several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure.

  • The ammonia source is introduced into the reactor.

  • The reaction mixture is heated to the desired temperature with constant stirring.

  • The reaction is allowed to proceed for a specified time, with progress monitored by techniques such as TLC or HPLC.

  • After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is then purified, for example, by column chromatography, to yield pure (5-Aminomethyl-furan-2-yl)-methanol.

Biological Activity and Potential Applications

(5-Aminomethyl-furan-2-yl)-methanol and its derivatives have shown promise in several areas of pharmacological research.

Calcium Channel Antagonism

A significant area of interest is the potential for derivatives of this compound to act as calcium channel antagonists. A patent has disclosed derivatives of 5-dialkylaminomethyl-2-furanmethanol that exhibit Ca-antagonistic activity and have blood pressure-lowering effects. This suggests a potential therapeutic application in cardiovascular diseases such as hypertension.

The mechanism of action for calcium channel blockers generally involves the inhibition of voltage-gated calcium channels, leading to a reduction in calcium influx into smooth muscle cells and subsequent vasodilation.

G cluster_membrane Cell Membrane CaChannel Voltage-Gated Calcium Channel CaIon_int Compound (5-Aminomethyl-furan-2-yl)-methanol Derivative Compound->CaChannel Blocks CaIon_ext CaIon_ext->CaChannel Influx Contraction Smooth Muscle Contraction CaIon_int->Contraction Reduced Influx Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition of

Caption: Proposed mechanism of Ca-antagonism by derivatives.

Signaling Molecule and Cell Proliferation

Interestingly, (5-Aminomethyl-furan-2-yl)-methanol has been described as a signaling molecule that is more potent than Transforming Growth Factor-beta (TGF-β) in inducing corneal endothelium cell proliferation. This suggests a potential role in regenerative medicine and tissue engineering, particularly in ophthalmology.

The TGF-β signaling pathway is a complex network that regulates numerous cellular processes, including cell growth, differentiation, and apoptosis. The interaction of (5-Aminomethyl-furan-2-yl)-methanol with this pathway warrants further investigation to elucidate its precise mechanism of action.

Safety and Handling

While a comprehensive safety profile is not available, general laboratory safety precautions should be observed when handling (5-Aminomethyl-furan-2-yl)-methanol.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust.

  • In case of exposure:

    • Skin contact: Wash with soap and water.

    • Eye contact: Rinse thoroughly with plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Clean mouth with water and seek medical attention.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety information.

Conclusion

(5-Aminomethyl-furan-2-yl)-methanol is a versatile furan derivative with a straightforward synthetic route from the biomass-derived platform chemical, HMF. Its demonstrated biological activities, particularly the potential for its derivatives as calcium channel antagonists and its role as a potent signaling molecule, make it a compound of significant interest for further research and development in the pharmaceutical and biomedical fields. Future studies should focus on obtaining detailed physicochemical and spectroscopic data, optimizing synthesis protocols, and thoroughly investigating its mechanisms of biological action.

References

Spectroscopic and Synthetic Insights into 2-Furanmethanol, 5-(aminomethyl)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic considerations for 2-Furanmethanol, 5-(aminomethyl)-, a heterocyclic organic compound with applications as a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Furanmethanol, 5-(aminomethyl)-. These predictions are derived from spectral data of analogous compounds such as furfuryl alcohol, 2-Furanmethanol, 5-methyl-, and 2,5-bis(aminomethyl)furan.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~6.2-6.3DoubletFuran H (position 3 or 4)
~6.1-6.2DoubletFuran H (position 3 or 4)
~4.5Singlet-CH₂OH
~3.8Singlet-CH₂NH₂
(Broad)Singlet-OH, -NH₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~155-158C5 (furan)
~150-153C2 (furan)
~108-112C3 or C4 (furan)
~107-110C3 or C4 (furan)
~57-60-CH₂OH
~40-43-CH₂NH₂

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Fragment
127[M]⁺ (Molecular Ion)
110[M-NH₃]⁺
98[M-CH₂OH]⁺
97[M-CH₂O]⁺
81[M-CH₂OH, -NH₃]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H and N-H stretching
3120-3100C-H stretching (furan ring)
2950-2850C-H stretching (methylene)
1600-1550C=C stretching (furan ring)
1510-1450N-H bending
1250-1200C-O stretching (alcohol)
1050-1000C-N stretching

Synthetic Pathway

2-Furanmethanol, 5-(aminomethyl)- is commonly synthesized from the biomass-derived platform chemical 5-hydroxymethylfurfural (HMF). The synthesis involves a reductive amination process.

G HMF 5-Hydroxymethylfurfural (HMF) Intermediate Iminium Intermediate HMF->Intermediate Ammonia/Amine Product 2-Furanmethanol, 5-(aminomethyl)- Intermediate->Product Reduction (e.g., H₂, Catalyst)

A simplified reaction pathway for the synthesis of 2-Furanmethanol, 5-(aminomethyl)- from HMF.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of small organic molecules like 2-Furanmethanol, 5-(aminomethyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to identify proton environments and neighboring protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Analyze the chemical shifts to identify the different carbon environments.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography (GC-MS) is often used. For non-volatile solids, direct infusion or liquid chromatography (LC-MS) can be employed.

  • Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray ionization (ESI) is often used for LC-MS, typically yielding the protonated molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Liquid Samples: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid is placed directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or the pure KBr pellet) to subtract from the sample spectrum.

  • Sample Spectrum: Place the prepared sample in the IR spectrometer and record the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups present in the molecule.

Spectroscopic Analysis Workflow

The structural elucidation of an unknown compound typically follows a systematic workflow, integrating data from various spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structure Elucidation A Purified Compound B Mass Spectrometry A->B C NMR Spectroscopy A->C D IR Spectroscopy A->D E Molecular Formula & Weight B->E F Carbon-Hydrogen Framework C->F G Functional Groups D->G H Proposed Structure E->H F->H G->H

A general workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Interrelation of Spectroscopic Techniques

Mass spectrometry, NMR spectroscopy, and IR spectroscopy provide complementary information that, when combined, allows for the unambiguous determination of a molecule's structure.

G MS Mass Spectrometry NMR NMR Spectroscopy MS->NMR Structure Molecular Structure MS->Structure Molecular Weight & Fragmentation IR IR Spectroscopy NMR->IR NMR->Structure Connectivity & Stereochemistry IR->MS IR->Structure Functional Groups

The logical relationship between key spectroscopic methods in determining molecular structure.

An In-Depth Technical Guide on 2-Furanmethanol, 5-(aminomethyl)-: Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Furanmethanol, 5-(aminomethyl)-, a promising signaling molecule with potential applications in drug development, particularly in ophthalmology. This document summarizes available data, outlines experimental protocols for its characterization, and visualizes its proposed biological signaling pathway.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of a compound is paramount in the early stages of drug development. These properties influence formulation strategies, storage conditions, and ultimately, the bioavailability and efficacy of a potential therapeutic agent.

Solubility refers to the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. It is a critical parameter for achieving desired drug concentrations in formulations for both in vitro and in vivo studies.

Stability describes the ability of a substance to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, light, humidity, and pH. A stable compound ensures a consistent and reliable product with a predictable shelf life.

Physicochemical Properties of 2-Furanmethanol, 5-(aminomethyl)-

PropertyValueReference
CAS Number 65517-38-6N/A
Molecular Formula C₆H₉NO₂[1]
Molecular Weight 127.14 g/mol [1]
Appearance Not explicitly stated, but related furanmethanols are colorless to pale yellow liquids.[2]

Solubility Profile

Qualitative Solubility:

  • Polar Solvents: Expected to be soluble in water and other polar solvents due to the presence of hydrogen bond donor and acceptor groups.

  • Aprotic Polar Solvents: Likely soluble in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Less Polar Organic Solvents: A related compound, 5-[(Dimethylamino)methyl]-2-furanmethanol, is reported to be slightly soluble in chloroform, ethyl acetate, and methanol[3]. This suggests that 2-Furanmethanol, 5-(aminomethyl)- may have limited solubility in less polar organic solvents.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like 2-Furanmethanol, 5-(aminomethyl)- involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of 2-Furanmethanol, 5-(aminomethyl)- in various solvents at a controlled temperature.

Materials:

  • 2-Furanmethanol, 5-(aminomethyl)-

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, phosphate-buffered saline (PBS) at various pH values)

  • Calibrated analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Furanmethanol, 5-(aminomethyl)- to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the pellet.

  • Quantification by HPLC:

    • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

    • Prepare a series of standard solutions of 2-Furanmethanol, 5-(aminomethyl)- of known concentrations.

    • Inject the standard solutions and the diluted sample solutions into the HPLC system.

    • Develop a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of 2-Furanmethanol, 5-(aminomethyl)- in the diluted sample solutions from the calibration curve.

    • Calculate the solubility in the original solvent by accounting for the dilution factor.

Workflow for Solubility Determination:

G cluster_prep Preparation of Saturated Solution cluster_proc Sample Processing cluster_quant Quantification prep1 Add excess compound to solvent prep2 Equilibrate in shaking incubator prep1->prep2 proc1 Centrifuge to pellet solid prep2->proc1 proc2 Withdraw supernatant proc1->proc2 quant1 Dilute supernatant proc2->quant1 quant2 HPLC analysis quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for solubility determination using the shake-flask method and HPLC analysis.

Stability Profile

The stability of furan-containing compounds can be a concern, as the furan ring can be susceptible to degradation under certain conditions. For instance, the parent compound, furfuryl alcohol, is known to be unstable in water and can darken upon exposure to air and light[2].

General Stability Considerations:

  • Hygroscopicity: A related compound, 5-[(Dimethylamino)methyl]-2-furanmethanol, is described as hygroscopic, suggesting that 2-Furanmethanol, 5-(aminomethyl)- may also be sensitive to moisture[3].

  • Light and Air Sensitivity: As with many furan derivatives, there is a potential for degradation upon exposure to light and air, likely through oxidative pathways.

  • pH Sensitivity: The stability of furan rings can be pH-dependent. Both acidic and basic conditions can promote degradation pathways such as hydrolysis and polymerization.

  • Temperature: Elevated temperatures are expected to accelerate degradation reactions.

Storage Recommendations:

Based on the properties of related compounds, it is recommended to store 2-Furanmethanol, 5-(aminomethyl)- in a cool, dark place, under an inert atmosphere (e.g., argon or nitrogen), and in a tightly sealed container to protect it from light, air, and moisture. A refrigerator is a suitable storage location[3].

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Objective: To identify the degradation pathways and products of 2-Furanmethanol, 5-(aminomethyl)- under various stress conditions.

Materials:

  • 2-Furanmethanol, 5-(aminomethyl)-

  • Hydrochloric acid (HCl) solution (for acidic stress)

  • Sodium hydroxide (NaOH) solution (for basic stress)

  • Hydrogen peroxide (H₂O₂) solution (for oxidative stress)

  • Heat source (e.g., oven)

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

  • Preparation of Stressed Samples:

    • Acidic Hydrolysis: Dissolve the compound in a dilute HCl solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Dissolve the compound in a dilute NaOH solution (e.g., 0.1 M NaOH) and heat at a controlled temperature for a defined period.

    • Oxidative Degradation: Treat the compound with a dilute H₂O₂ solution (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven at an elevated temperature.

    • Photodegradation: Expose the compound (in solid and solution form) to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At various time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating HPLC-PDA-MS method. This method should be able to separate the parent compound from all significant degradation products.

    • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

    • Use the PDA detector to assess peak purity.

    • Use the MS detector to obtain mass information of the degradation products to aid in their structural elucidation.

Workflow for Forced Degradation Study:

G cluster_stress Stress Conditions cluster_analysis Analysis start 2-Furanmethanol, 5-(aminomethyl)- acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxid Oxidative Degradation start->oxid therm Thermal Degradation start->therm photo Photodegradation start->photo hplc Stability-Indicating HPLC-PDA-MS acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc degrad Identify Degradation Products hplc->degrad path Elucidate Degradation Pathways degrad->path

Caption: Workflow for a forced degradation study to assess the stability of a compound.

Biological Activity and Signaling Pathway

2-Furanmethanol, 5-(aminomethyl)- has been identified as a signaling molecule that is more potent than Transforming Growth Factor-beta (TGF-β) in inducing the proliferation of corneal endothelial cells. Recent research suggests a potential link between a related molecule and the regulation of the ROCK2/HIPPO signaling pathway in the context of TGF-β-induced senescence in human corneal endothelial cells[4].

TGF-β signaling plays a crucial role in regulating cell growth, differentiation, and apoptosis. In the canonical pathway, TGF-β ligands bind to a type II receptor, which then recruits and phosphorylates a type I receptor. This activated type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), which then complex with a common-mediator SMAD (co-SMAD) and translocate to the nucleus to regulate gene expression.

The finding that 2-Furanmethanol, 5-(aminomethyl)- can influence pathways related to TGF-β signaling in corneal endothelial cells is significant for potential therapeutic applications in corneal diseases characterized by endothelial cell loss.

Proposed Signaling Pathway for Corneal Endothelial Cell Proliferation

Based on the available information, a proposed signaling pathway for 2-Furanmethanol, 5-(aminomethyl)- (referred to as AMF in the diagram) in promoting corneal endothelial cell proliferation is presented below. This pathway involves the modulation of the ROCK2/HIPPO pathway, which is known to be involved in cell proliferation and survival.

G AMF 2-Furanmethanol, 5-(aminomethyl)- (AMF) Receptor Putative Receptor AMF->Receptor TGFb_pathway TGF-β Signaling AMF->TGFb_pathway Suppression ROCK2 ROCK2 Receptor->ROCK2 Inhibition HIPPO HIPPO Pathway ROCK2->HIPPO Activation YAP_TAZ YAP/TAZ (Inactive) ROCK2->YAP_TAZ Inhibits Inactivation HIPPO->YAP_TAZ Phosphorylation (Inactivation) YAP_TAZ_active YAP/TAZ (Active) Nucleus Nucleus YAP_TAZ_active->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation Gene Expression Senescence Cellular Senescence TGFb_pathway->Senescence

Caption: Proposed signaling pathway of 2-Furanmethanol, 5-(aminomethyl)- in corneal endothelial cells.

Pathway Description:

  • Receptor Binding: 2-Furanmethanol, 5-(aminomethyl)- (AMF) is hypothesized to bind to a specific cell surface receptor on corneal endothelial cells.

  • ROCK2 Inhibition: This binding event leads to the inhibition of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).

  • HIPPO Pathway Modulation: ROCK2 is known to activate the HIPPO signaling pathway. By inhibiting ROCK2, AMF prevents the activation of the HIPPO pathway.

  • YAP/TAZ Activation: The HIPPO pathway, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. Inhibition of the HIPPO pathway by AMF leads to the accumulation of active, dephosphorylated YAP/TAZ.

  • Nuclear Translocation and Gene Expression: Active YAP/TAZ translocate to the nucleus, where they promote the expression of genes that drive cell proliferation.

  • Suppression of TGF-β Induced Senescence: TGF-β signaling can induce cellular senescence. By modulating the ROCK2/HIPPO pathway, AMF may also suppress the pro-senescence effects of TGF-β, further contributing to a pro-proliferative cellular environment.

Conclusion

2-Furanmethanol, 5-(aminomethyl)- is a molecule of significant interest for its potential to promote corneal endothelial cell proliferation. While quantitative data on its solubility and stability are still emerging, its chemical structure suggests solubility in polar solvents and a need for careful storage to prevent degradation. The proposed signaling pathway involving the inhibition of the ROCK2/HIPPO cascade provides a strong rationale for its biological activity and a foundation for further investigation into its therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to further characterize this promising compound.

References

Thermochemical properties of substituted furanmethanols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermochemical Properties of Substituted Furanmethanols

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted furanmethanols are a class of oxygenated heterocyclic compounds derived from biomass. They are recognized as key platform chemicals with significant potential in the sustainable production of biofuels, specialty chemicals, and advanced polymers. A thorough understanding of their thermochemical properties is fundamental to designing and optimizing synthetic routes, assessing their energetic value as fuels, and predicting their stability and reactivity. This guide provides a comprehensive overview of the essential thermochemical data for key substituted furanmethanols, details the experimental and computational methodologies used to determine these properties, and illustrates the logical and experimental workflows involved. While the primary applications of these compounds are in the fields of biofuels and materials science, the foundational chemical data herein is valuable for professionals in any chemical science discipline, including drug development, where furan rings are common structural motifs.

Thermochemical Data of Key Substituted Furanmethanols

The following tables summarize critical experimental and computational thermochemical data for furfuryl alcohol and its important substituted derivatives. All data are for the standard state (p° = 0.1 MPa) at 298.15 K unless otherwise specified.

Table 1: Standard Molar Enthalpies of Formation (ΔfH°)

CompoundFormulaPhaseΔfH° (kJ·mol⁻¹)MethodReference(s)
2-Furanmethanol (Furfuryl Alcohol)C₅H₆O₂liquid-276.5 ± 0.7Combustion Calorimetry[1]
gas-225.2 ± 0.9From liquid ΔfH° and ΔvapH°[1]
5-Hydroxymethylfurfural (HMF)C₆H₆O₃solid-473.1 ± 1.4Combustion Calorimetry[2]
gas-370.0 ± 1.4From solid ΔfH° and ΔsubH°[2]
2,5-Furandimethanol (FDM)C₆H₈O₃solid---
5-MethylfurfurylamineC₆H₉NOliquid-134.5 ± 1.5Combustion Calorimetry[3]
gas-81.2 ± 1.7From liquid ΔfH° and ΔvapH°[3]

Table 2: Enthalpies of Phase Change (Vaporization/Sublimation)

CompoundFormulaPhase ChangeΔH°change (kJ·mol⁻¹)MethodReference(s)
2-Furanmethanol (Furfuryl Alcohol)C₅H₆O₂Vaporization (l→g)51.3 ± 0.4Calorimetry[1]
5-Hydroxymethylfurfural (HMF)C₆H₆O₃Vaporization (l→g)83.4 ± 0.2Transpiration[3][4]
Fusion (s→l)19.8DSC[4]
Sublimation (s→g)103.2 ± 0.2Derived[3][4]
5-MethylfurfurylamineC₆H₉NOVaporization (l→g)53.3 ± 0.9Calvet Microcalorimetry[3]

Table 3: Enthalpies of Combustion (ΔcH°)

CompoundFormulaPhaseΔcH° (kJ·mol⁻¹)MethodReference(s)
2-Furanmethanol (Furfuryl Alcohol)C₅H₆O₂liquid-2591.3 ± 0.6Static Bomb Calorimetry[1]
5-MethylfurfurylamineC₆H₉NOliquid-3715.3 ± 1.4Static Bomb Calorimetry[3]

Table 4: Bond Dissociation Energies (BDE)

CompoundBondBDE (kJ·mol⁻¹)MethodReference(s)
2-Furanmethanol (Furfuryl Alcohol)C-H (in CH₂)371CBS-QB3 Calculation[4]
O-H (in CH₂OH)436CBS-QB3 Calculation[4]
C-O (ring-CH₂)464CBS-QB3 Calculation[4]

Methodologies for Thermochemical Analysis

The determination of the thermochemical data presented above relies on precise experimental techniques and robust computational methods.

Experimental Protocols

3.1.1 Static Bomb Combustion Calorimetry

This technique is the cornerstone for determining the standard enthalpy of formation of organic compounds. It measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.

  • Apparatus: A high-pressure stainless steel vessel (the "bomb"), a surrounding water jacket of known heat capacity (the calorimeter), a high-precision thermometer, and an ignition system.

  • Methodology:

    • Sample Preparation: A precisely weighed mass of the liquid or solid sample (typically encapsulated in a gelatin capsule or placed in a crucible) is positioned inside the bomb.

    • Assembly: A fuse wire (e.g., platinum or cotton) is connected to the ignition electrodes and placed in contact with the sample. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere, facilitating the correction to the standard state.

    • Pressurization: The bomb is sealed and pressurized with high-purity oxygen, typically to around 3 MPa.[5]

    • Calorimeter Setup: The sealed bomb is submerged in a precisely measured mass of water in the calorimeter. The entire assembly is allowed to reach thermal equilibrium.

    • Ignition and Data Acquisition: The initial temperature is recorded. The sample is then ignited via an electrical current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals as it rises, until a maximum temperature is reached and it begins to cool.

    • Data Analysis: The corrected temperature rise is used to calculate the heat released. This value is corrected for the heat of combustion of the fuse and any auxiliary materials, and for the formation of nitric acid from residual nitrogen. The standard molar enthalpy of combustion (ΔcH°) is then calculated from this corrected heat release.[6][7]

3.1.2 Knudsen Effusion Method

This method is used to determine the vapor pressure of substances with low volatility. It relates the rate of mass loss of a substance effusing through a small orifice into a vacuum to its equilibrium vapor pressure.[8][9]

  • Apparatus: A Knudsen cell (an isothermal container with a small, precisely machined orifice), a high-vacuum system, a mass measurement device (e.g., a quartz crystal microbalance or a magnetic suspension balance), and a temperature-controlled housing for the cell.[10]

  • Methodology:

    • Sample Loading: The solid or liquid sample is placed into the Knudsen cell.

    • System Evacuation: The cell is placed in its housing and connected to the vacuum system, which is evacuated to a high vacuum (typically < 10⁻⁴ Pa) to ensure that the mean free path of the effusing molecules is larger than the orifice diameter.[9][11]

    • Temperature Control: The Knudsen cell is heated to and maintained at a precise, constant temperature to allow the sample to reach solid-vapor or liquid-vapor equilibrium.

    • Effusion and Measurement: Molecules from the vapor phase effuse through the orifice. The rate of mass loss ( dm/dt ) due to this effusion is measured continuously.[10]

    • Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A₀W) * √(2πRT/M) where A₀ is the area of the orifice, W is the Clausing factor (a geometric correction for the orifice), R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.[8]

    • Enthalpy of Vaporization: By measuring the vapor pressure at several different temperatures, the standard molar enthalpy of vaporization (ΔvapH°) can be determined using the Clausius-Clapeyron equation.

Computational Chemistry Protocols

High-level quantum chemical methods are invaluable for calculating thermochemical properties, complementing experimental data and providing insights where experiments are difficult.

  • Gaussian-3 (G3) and G3MP2 Theories: These are composite methods that approximate a high-level calculation through a series of lower-level calculations.[12] A typical G3MP2 workflow involves:

    • Geometry Optimization: The molecular geometry is optimized using a method like MP2(Full)/6-31G(d).

    • Frequency Calculation: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

    • Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed at the optimized geometry using larger basis sets (e.g., G3MP2large) and more sophisticated methods like QCISD(T).

    • Composite Energy Calculation: The final G3 energy is determined by combining the energies from the different steps and adding empirical higher-level corrections (HLC) to compensate for remaining deficiencies. The standard enthalpy of formation is then typically derived using atomization or isodesmic reaction schemes.[3][6]

Visualizations of Workflows and Relationships

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships in the thermochemical analysis of substituted furanmethanols.

G cluster_prep Sample Preparation cluster_cal Calorimetry Run cluster_analysis Data Analysis weigh Weigh Sample encap Encapsulate & Place in Bomb weigh->encap fuse Attach Fuse Wire encap->fuse seal Seal & Pressurize Bomb (O₂) fuse->seal submerge Submerge in Calorimeter seal->submerge equil Reach Thermal Equilibrium submerge->equil ignite Ignite Sample equil->ignite temp Record Temperature Rise ignite->temp calc_q Calculate Heat Released (q) temp->calc_q correct Apply Corrections (fuse, etc.) calc_q->correct calc_delta_c Calculate ΔcH° correct->calc_delta_c

Caption: Workflow for Combustion Calorimetry Experiment.

G cluster_setup System Setup cluster_exp Measurement cluster_calc Calculation load Load Sample into Knudsen Cell vac Install in Vacuum Chamber load->vac pump Evacuate to High Vacuum vac->pump heat Heat to Set Temperature (T) pump->heat equil Achieve Vapor Equilibrium heat->equil measure Measure Mass Loss Rate (dm/dt) equil->measure repeat Repeat at Different T measure->repeat knudsen Calculate Vapor Pressure (P) via Knudsen Equation measure->knudsen repeat->heat clausius Plot ln(P) vs 1/T knudsen->clausius delta_vap Determine ΔvapH° from Slope clausius->delta_vap

Caption: Workflow for Knudsen Effusion Vapor Pressure Measurement.

Thermochemical Relationships

The fundamental thermochemical properties are interconnected through Hess's Law. The standard enthalpy of formation in the gas phase (ΔfH°(g)), a crucial value for theoretical studies, is derived from experimentally determined values for the condensed phase.

G cluster_exp Primary Experimental Values cluster_derived Derived Values exp_data Experimental Data delta_c ΔcH°(l or s) (Combustion Calorimetry) exp_data->delta_c delta_vap ΔvapH° or ΔsubH° (Vaporization/Sublimation Exp.) exp_data->delta_vap delta_f_cond ΔfH°(l or s) delta_c->delta_f_cond Hess's Law (using known ΔfH° of CO₂, H₂O) delta_f_gas ΔfH°(g) (Target Gas-Phase Value) delta_vap->delta_f_gas delta_f_cond->delta_f_gas Phase Change ΔfH°(g) = ΔfH°(l) + ΔvapH°

Caption: Thermochemical cycle for determining gas-phase enthalpy of formation.

Chemical Conversion Pathways

5-Hydroxymethylfurfural (HMF) is a central platform molecule that can be converted into other valuable furan derivatives, including 2,5-Furandimethanol (FDM). Understanding these reaction pathways is key to developing biorefineries.

G HMF 5-Hydroxymethylfurfural (HMF) FDM 2,5-Furandimethanol (FDM) HMF->FDM Selective Hydogenation (-CHO → -CH₂OH) DFF 2,5-Diformylfuran (DFF) HMF->DFF Selective Oxidation (-CH₂OH → -CHO) FDCA 2,5-Furandicarboxylic Acid (FDCA) DFF->FDCA Oxidation

Caption: Key chemical conversion pathways of HMF.

Conclusion

This guide has provided a consolidated resource on the thermochemical properties of key substituted furanmethanols. The tabulated data on enthalpies of formation, combustion, and phase change offer essential parameters for process modeling, reaction engineering, and fuel development. The detailed experimental and computational protocols serve as a practical reference for researchers engaged in the characterization of these and other novel bio-derived molecules. The visualized workflows and relationships aim to clarify the intricate connections between different thermochemical quantities and the pathways for both their determination and chemical conversion. As the bio-based economy expands, a robust foundation of thermochemical data will be increasingly critical for the successful translation of biomass potential into tangible chemical products and energy solutions.

References

Methodological & Application

Application Note: Synthesis of 2-Furanmethanol, 5-(aminomethyl)- from 5-hydroxymethylfurfural (HMF)

Author: BenchChem Technical Support Team. Date: November 2025

AN-CHEM-028

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-hydroxymethylfurfural (HMF) is a key bio-based platform chemical derived from the dehydration of C6 sugars. Its versatile structure, featuring an aldehyde, a primary alcohol, and a furan ring, makes it a valuable starting material for a wide range of chemicals and materials. One such important derivative is 2-Furanmethanol, 5-(aminomethyl)- (also known as 5-(aminomethyl)-2-furanmethanol or HMFA). HMFA is a significant building block in medicinal chemistry and for the synthesis of novel polymers.[1][2][3] The conversion of HMF to HMFA is typically achieved through reductive amination, a reaction of significant industrial interest.[2] This process involves the reaction of the aldehyde group of HMF with ammonia in the presence of a catalyst and a reducing agent. This application note provides a detailed protocol for the synthesis of 2-Furanmethanol, 5-(aminomethyl)- from HMF, summarizing various catalytic systems and their performance.

Reaction Scheme

The synthesis of 2-Furanmethanol, 5-(aminomethyl)- from HMF proceeds via a reductive amination pathway. The aldehyde group of HMF reacts with ammonia to form an intermediate imine, which is then hydrogenated to the corresponding primary amine.

Figure 1: Reductive amination of HMF to 2-Furanmethanol, 5-(aminomethyl)-.

Catalytic System Performance

The choice of catalyst is crucial for achieving high yield and selectivity in the reductive amination of HMF. Various heterogeneous catalysts, including both precious and non-noble metals, have been investigated. A summary of the performance of different catalytic systems is presented below.

CatalystHMF Conversion (%)Yield (%)Selectivity (%)Temperature (°C)Time (h)NotesReference
Ir/C 939299-0.83Mild conditions. Catalyst acidity and surface iridium influence activity.[2][4]
Ni/SBA-15 -89.8-1004Non-noble metal catalyst with high selectivity. Aqueous ammonia used.[1]
Raney Co -99.5---High yield reported for the amination of the carbonyl group.[2][5]
Ru/C -----Mentioned for comparison; generally lower selectivity than Ni/SBA-15.[1]
Pd/C -----Mentioned for comparison; generally lower selectivity than Ni/SBA-15.[1]
Pt/C -----Mentioned for comparison; generally lower selectivity than Ni/SBA-15.[1]

Experimental Protocol: Reductive Amination using a Heterogeneous Catalyst

This protocol provides a general procedure for the synthesis of 2-Furanmethanol, 5-(aminomethyl)- from HMF using a supported metal catalyst. Specific parameters may need to be optimized depending on the chosen catalyst.

Materials and Equipment:

  • 5-hydroxymethylfurfural (HMF)

  • Supported catalyst (e.g., Ir/C or Ni/SBA-15)

  • Ammonia source (e.g., aqueous ammonia or gaseous ammonia)

  • Solvent (e.g., water, ethanol, or tetrahydrofuran)

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas (H₂) source

  • Filtration apparatus (e.g., Buchner funnel or centrifuge)

  • Rotary evaporator

  • Analytical equipment for product characterization (e.g., GC-MS, HPLC, NMR)

Procedure:

  • Catalyst Preparation (if required): Prepare the catalyst according to established literature procedures or obtain from a commercial supplier.

  • Reactor Setup:

    • Add 5-hydroxymethylfurfural (HMF) and the chosen solvent to the high-pressure autoclave.

    • Add the heterogeneous catalyst to the reactor. The substrate-to-catalyst ratio should be optimized based on the specific catalyst used.

    • Seal the reactor.

  • Reaction Execution:

    • Purge the reactor multiple times with nitrogen gas, followed by hydrogen gas to ensure an inert atmosphere.

    • Introduce the ammonia source. If using aqueous ammonia, it can be added with the solvent. If using gaseous ammonia, pressurize the reactor to the desired level.

    • Pressurize the reactor with hydrogen gas to the target pressure.

    • Begin stirring and heat the reactor to the desired reaction temperature (e.g., 100 °C for Ni/SBA-15).[1]

    • Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 4 hours for Ni/SBA-15).[1] Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC or HPLC.

  • Product Isolation and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

    • Open the reactor and recover the reaction mixture.

    • Separate the solid catalyst from the liquid mixture by filtration or centrifugation. The catalyst can be washed with the solvent and dried for potential reuse.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by techniques such as column chromatography or recrystallization, if necessary.

  • Characterization:

    • Confirm the identity and purity of the synthesized 2-Furanmethanol, 5-(aminomethyl)- using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • High-pressure reactions should be conducted behind a blast shield.

  • Handle flammable solvents and hydrogen gas with extreme caution.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-Furanmethanol, 5-(aminomethyl)-.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Charge Reactor with HMF, Solvent, Catalyst B Seal and Purge Reactor A->B C Introduce Ammonia and H₂ B->C D Heat and Stir C->D E Cool and Depressurize D->E F Separate Catalyst E->F G Solvent Evaporation F->G H Purification G->H I Characterization H->I

Figure 2: General experimental workflow for the synthesis of HMFA from HMF.

References

Application Notes and Protocols for the Reductive Amination of 5-Hydroxymethylfurfural (HMF) to 5-(Aminomethyl)-2-furanmethanol (AMF)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxymethylfurfural (HMF) is a key bio-based platform chemical derived from the dehydration of carbohydrates. Its versatile functional groups—an aldehyde, a primary alcohol, and a furan ring—make it a valuable starting material for the synthesis of a wide range of chemicals and materials. One such important derivative is 5-(aminomethyl)-2-furanmethanol (AMF), also known as 5-hydroxymethylfurfurylamine (HMFA). AMF is a significant intermediate in the pharmaceutical and polymer industries.[1][2][3][4] This document provides detailed application notes and protocols for the synthesis of AMF via the reductive amination of HMF, focusing on various catalytic systems.

Reaction Pathway

The reductive amination of HMF to AMF involves the reaction of the aldehyde group of HMF with an amine source, typically ammonia, to form an imine intermediate, which is then subsequently reduced to the corresponding amine.

Reaction_Pathway HMF 5-Hydroxymethylfurfural (HMF) Imine Imine Intermediate HMF->Imine + NH3 - H2O AMF 5-(Aminomethyl)-2-furanmethanol (AMF) Imine->AMF + H2 Catalyst Experimental_Workflow cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis Reactants HMF, Amine Source, Solvent Reactor Autoclave/Reaction Vessel Reactants->Reactor Catalyst Catalyst Catalyst->Reactor Reaction_Conditions Set Temperature, Pressure, and Time Reactor->Reaction_Conditions Stirring Constant Stirring Reaction_Conditions->Stirring Cooling Cooling and Depressurization Stirring->Cooling Filtration Catalyst Separation Cooling->Filtration Extraction Product Extraction (if applicable) Filtration->Extraction Purification Column Chromatography (if applicable) Extraction->Purification Analysis GC/HPLC Analysis Purification->Analysis Characterization NMR, MS for structural confirmation Analysis->Characterization

References

Application Notes and Protocols for the Catalytic Conversion of 5-Hydroxymethylfurfural (HMF) using Nickel Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic conversion of 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical, into valuable chemicals using nickel-based catalysts. Nickel catalysts offer a cost-effective and efficient alternative to precious metal catalysts for various transformations of HMF, including oxidation to 2,5-furandicarboxylic acid (FDCA), hydrogenation to 2,5-bis(hydroxymethyl)furan (BHMF), and hydrogenolysis to 2,5-dimethylfuran (DMF).

Overview of HMF Conversion Pathways using Nickel Catalysts

Nickel catalysts can direct the conversion of HMF through several key reaction pathways, yielding a range of valuable products. The primary transformations include:

  • Oxidation to 2,5-Furandicarboxylic Acid (FDCA): FDCA is a crucial monomer for the production of bio-based polymers like polyethylene furanoate (PEF), a promising alternative to petroleum-based PET. Nickel-based catalysts, particularly nickel oxides and hydroxides, can effectively catalyze the oxidation of HMF to FDCA.[1][2][3] The reaction typically proceeds through intermediate species such as 2,5-diformylfuran (DFF) and 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).[1][4]

  • Hydrogenation to 2,5-Bis(hydroxymethyl)furan (BHMF): BHMF is a versatile diol used in the synthesis of polyesters, polyurethanes, and as a pharmaceutical intermediate.[5] Nickel catalysts, often supported on various materials or promoted with other metals, are active for the selective hydrogenation of the aldehyde group in HMF to an alcohol group.[6][7]

  • Hydrogenolysis to 2,5-Dimethylfuran (DMF): DMF is considered a promising liquid biofuel due to its high energy density and favorable combustion properties.[5][8] The conversion of HMF to DMF involves both hydrogenation of the aldehyde group and subsequent hydrogenolysis of the hydroxyl groups, for which nickel-based catalysts have shown significant potential.[9][10][11]

Below is a diagram illustrating the main catalytic pathways for HMF conversion using nickel catalysts.

HMF_Conversion_Pathways cluster_oxidation Oxidation cluster_hydrogenation Hydrogenation & Hydrogenolysis HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF [O] HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (HMFCA) HMF->HMFCA [O] BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF H2 MFA 5-Methyl-2-furanmethanol HMF->MFA H2 FFCA 5-Formyl-2-furancarboxylic acid (FFCA) DFF->FFCA [O] HMFCA->FFCA [O] FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA [O] DMF 2,5-Dimethylfuran (DMF) BHMF->DMF H2 MFA->DMF H2

Caption: Catalytic pathways for HMF conversion.

Experimental Protocols

This section provides detailed methodologies for catalyst preparation and HMF conversion reactions based on published literature.

Catalyst Preparation Protocols

Protocol 2.1.1: Synthesis of Nickel Oxide (NiO) Catalyst

This protocol is adapted from a method for preparing nickel oxide catalysts for HMF oxidation.[1][2]

  • Precipitation: Dissolve a nickel salt (e.g., Ni(NO₃)₂·6H₂O) in deionized water.

  • Slowly add a precipitating agent (e.g., a solution of NaOH or Na₂CO₃) dropwise under vigorous stirring until the pH reaches a desired value (e.g., pH 9-10).

  • Age the resulting precipitate in the mother liquor for a specified time (e.g., 2-4 hours) at a constant temperature.

  • Washing and Drying: Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral.

  • Dry the filter cake in an oven at a specific temperature (e.g., 80-110 °C) overnight.

  • Calcination (Optional): For crystalline NiO, calcine the dried powder in a furnace at a high temperature (e.g., 400-600 °C) for several hours in air. For amorphous or partially hydroxylated nickel catalysts, this step may be omitted as they can exhibit higher activity.[3]

Protocol 2.1.2: Synthesis of Nickel-Phytic Acid (Ni-PA) Hybrid Catalyst

This protocol describes the synthesis of a Ni-PA hybrid for electrocatalytic HMF oxidation.[12][13]

  • Solution Preparation: Dissolve sodium phytate and a nickel salt (e.g., NiCl₂) in deionized water in separate beakers.

  • Mixing and Precipitation: Slowly add the nickel salt solution to the sodium phytate solution under constant stirring.

  • Continue stirring the mixture at room temperature for a set duration (e.g., 2 hours).

  • Aging: Allow the mixture to age under static conditions for an extended period (e.g., 12 hours) to ensure complete precipitation.

  • Collection and Drying: Separate the light green precipitate by centrifugation.

  • Wash the precipitate with deionized water and ethanol.

  • Dry the final product in an oven at a low temperature (e.g., 50 °C) overnight.

Protocol 2.1.3: Preparation of Supported Nickel Catalysts (e.g., Ni/Al₂O₃-TiO₂-ZrO₂) by Wet Impregnation

This protocol is based on the preparation of supported nickel catalysts for HMF hydrogenation.[8]

  • Support Preparation: Synthesize the mixed oxide support (e.g., Al₂O₃-TiO₂-ZrO₂) using a sol-gel method or obtain a commercial support.

  • Impregnation: Dissolve a calculated amount of nickel precursor (e.g., Ni(NO₃)₂·6H₂O) in a suitable solvent (e.g., water or ethanol) to achieve the desired metal loading.

  • Add the support material to the nickel precursor solution.

  • Stir the suspension for several hours at room temperature to ensure uniform impregnation.

  • Drying: Remove the solvent by rotary evaporation or by drying in an oven at a moderate temperature (e.g., 100-120 °C).

  • Calcination: Calcine the dried material in air at a high temperature (e.g., 400-500 °C) to decompose the nickel precursor to nickel oxide.

  • Reduction: Prior to the catalytic reaction, reduce the calcined catalyst in a tube furnace under a flow of hydrogen gas (e.g., 5-10% H₂ in Ar or N₂) at an elevated temperature (e.g., 400-600 °C) to obtain active metallic nickel sites.

HMF Conversion Protocols

Protocol 2.2.1: HMF Oxidation to FDCA in a Batch Reactor

This protocol is a general procedure for the oxidation of HMF using a nickel-based catalyst.[1][2]

  • Reactor Setup: Place a glass-jacketed batch reactor equipped with a magnetic stirrer and a temperature controller on a magnetic stir plate.

  • Reaction Mixture Preparation: In a typical experiment, charge the reactor with a specific volume (e.g., 50 mL) of an aqueous solution of HMF at a known concentration (e.g., 60 mmol·L⁻¹).

  • Add a predetermined amount of the nickel catalyst (e.g., 2–6% w/v).

  • Reaction Initiation: Add an oxidant, such as sodium hypochlorite (NaClO), either in a single portion or dropwise over a period of time. The molar ratio of oxidant to HMF is a critical parameter (e.g., 6:1 to 12:1).

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 25–75 °C) and stirring speed (e.g., 600 rpm) for the desired reaction time.

  • Sampling and Analysis: Periodically withdraw samples from the reactor, filter the catalyst, and analyze the liquid phase using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of HMF, FDCA, and other intermediates.

Protocol 2.2.2: HMF Hydrogenation to DMF in an Autoclave

This protocol outlines a typical procedure for the hydrogenation of HMF to DMF under pressure.[9]

  • Reactor Loading: In a high-pressure autoclave (e.g., 50 mL), add the HMF substrate (e.g., 0.25 g), the nickel catalyst (e.g., 0.1 g), and the solvent (e.g., 10 mL of tetrahydrofuran - THF).

  • Purging: Seal the reactor and purge it several times with hydrogen gas (H₂) to remove air.

  • Pressurization and Heating: Pressurize the reactor with H₂ to the desired pressure (e.g., 1.0 MPa).

  • Heat the reactor to the target reaction temperature (e.g., 180 °C) while stirring at a constant rate (e.g., 560 rpm).

  • Reaction Duration: Maintain the reaction conditions for a specified duration (e.g., 6 hours).

  • Product Recovery and Analysis: After the reaction, cool the reactor to room temperature and carefully vent the excess gas.

  • Collect the reaction mixture, separate the catalyst by centrifugation or filtration, and add an internal standard (e.g., biphenyl).

  • Analyze the liquid products by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to quantify the conversion of HMF and the yield of DMF and other products.

Data Presentation: Performance of Nickel Catalysts

The following tables summarize the performance of various nickel-based catalysts in the conversion of HMF.

Table 1: Catalytic Oxidation of HMF to FDCA

CatalystOxidantTemp. (°C)Time (h)HMF Conv. (%)FDCA Yield (%)FDCA Sel. (%)Reference
NiOₓ (untreated)NaClO25--34.1442.57[1][2]
Ni-MoSₓ/NFElectrochemicalRT-100-99[4]
Ni-PAElectrochemicalRT--99.1-[12][13]
Ru/Ni(OH)₂ElectrochemicalRT-~100-98.5[14]

Table 2: Catalytic Hydrogenation of HMF to BHMF

CatalystH₂ SourceTemp. (°C)PressureTime (h)HMF Conv. (%)BHMF Yield (%)Reference
Ni-Re/TiO₂H₂40---81-89[6]
Ni(OH)₂-OLAEthanol135N₂596.81-[7]

Table 3: Catalytic Hydrogenolysis of HMF to DMF

CatalystH₂ SourceTemp. (°C)Pressure (MPa)Time (h)HMF Conv. (%)DMF Yield (%)Reference
Ni-Cu/HT-85---83[9]
Ni/ZrPH₂24052010068.1[8]
Ni-Co/CFormic Acid210Self-generated--90.0[10]
Ni₂Mo₃NH₂-----[11]
Ni⁰NiO/ATZ3WIFormic Acid2102 (Ar)24--[8]

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the relationship between catalyst properties and performance.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Characterization start Select Precursors & Support synthesis Catalyst Synthesis (e.g., precipitation, impregnation) start->synthesis processing Drying & Calcination synthesis->processing activation Activation/Reduction (if required) processing->activation reactor_setup Reactor Setup & Loading (Catalyst, HMF, Solvent) activation->reactor_setup catalyst_char Catalyst Characterization (XRD, TEM, XPS, etc.) activation->catalyst_char reaction_conditions Set Reaction Conditions (Temp., Pressure, Stirring) reactor_setup->reaction_conditions run_reaction Run Reaction & Take Samples reaction_conditions->run_reaction product_analysis Product Analysis (HPLC, GC, NMR) run_reaction->product_analysis data_analysis Data Analysis (Conversion, Yield, Selectivity) product_analysis->data_analysis

Caption: General experimental workflow for HMF conversion.

Catalyst_Properties_Performance cluster_properties Catalyst Properties cluster_performance Catalytic Performance composition Composition (Ni, Promoters, Support) activity Activity (HMF Conversion Rate) composition->activity selectivity Selectivity (Yield of Desired Product) composition->selectivity structure Structure (Crystallinity, Phase) structure->activity stability Stability & Recyclability structure->stability morphology Morphology (Particle Size, Surface Area) morphology->activity surface_chem Surface Chemistry (Acid-Base Sites, Active Sites) surface_chem->activity surface_chem->selectivity

Caption: Catalyst properties and their influence on performance.

References

One-Pot Synthesis of 2,5-bis(aminomethyl)furan from 5-(aminomethyl)-2-furanmethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2,5-bis(aminomethyl)furan (BAMF) starting from 5-(aminomethyl)-2-furanmethanol. This synthesis route is of significant interest as it utilizes a bio-based starting material and leads to a valuable diamine monomer for the production of polymers and as a building block in pharmaceutical synthesis. The protocols described herein are based on the reductive amination of the hydroxyl group of 5-(aminomethyl)-2-furanmethanol.

Introduction

2,5-bis(aminomethyl)furan is a key furan-based diamine that can be derived from renewable biomass resources. Its rigid furan ring and reactive amine functionalities make it an attractive monomer for the synthesis of advanced polymers such as polyamides and polyurethanes with unique properties. Furthermore, its structure is a valuable scaffold in the development of novel pharmaceutical agents. The synthesis from 5-(aminomethyl)-2-furanmethanol represents the final amination step in the conversion of 5-hydroxymethylfurfural (HMF) to BAMF. This document outlines a one-pot protocol using heterogeneous catalysis, offering a streamlined and efficient approach to this valuable chemical intermediate.

Reaction Principle

The synthesis of 2,5-bis(aminomethyl)furan from 5-(aminomethyl)-2-furanmethanol is achieved through a reductive amination reaction. In this process, the primary alcohol group is converted to a primary amine in the presence of ammonia and a heterogeneous catalyst, typically under a hydrogen atmosphere. The reaction proceeds via a "hydrogen-borrowing" mechanism where the alcohol is first dehydrogenated to an aldehyde intermediate on the catalyst surface. This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated to yield the final diamine product.

Experimental Protocols

The following protocols are based on established literature for the reductive amination of the hydroxyl group in furanic compounds.[1][2][3]

Protocol 1: One-Pot Reductive Amination using Raney Ni Catalyst

This protocol is adapted from the direct, one-step reductive amination of 5-hydroxymethylfurfural to 2,5-bis(aminomethyl)furan over a Raney Ni catalyst.[1] The second stage of this reaction, the amination of the hydroxyl group, is directly applicable.

Materials:

  • 5-(aminomethyl)-2-furanmethanol

  • Raney Ni (activated)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonia (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller

Procedure:

  • Reactor Setup: In a glovebox or under an inert atmosphere, add 5-(aminomethyl)-2-furanmethanol (e.g., 0.5 g) and anhydrous THF (15 mL) to the high-pressure autoclave.

  • Catalyst Addition: Carefully add the activated Raney Ni catalyst (e.g., 0.25 g) to the reactor.

  • Sealing and Purging: Seal the autoclave and purge with nitrogen gas several times to remove any residual air, followed by purging with hydrogen gas.

  • Ammonia and Hydrogen Introduction: Pressurize the reactor with anhydrous ammonia to the desired pressure (e.g., 0.2-0.35 MPa) and then with hydrogen gas to the final reaction pressure (e.g., 1 MPa).

  • Reaction: Heat the reactor to the target temperature (e.g., 160 °C) and stir the reaction mixture at a constant speed (e.g., 1000 rpm) for the specified duration (e.g., 10-12 hours).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess gas in a fume hood.

  • Work-up: Open the reactor and separate the catalyst from the reaction mixture by filtration or centrifugation. The resulting solution contains the desired product, 2,5-bis(aminomethyl)furan.

  • Purification: The solvent can be removed under reduced pressure. The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Protocol 2: Two-Stage, One-Pot Synthesis using a Bifunctional CuNiAlOₓ Catalyst

This protocol is based on a two-stage process for converting HMF to BAMF, where the second stage focuses on the amination of the hydroxyl group.[3]

Materials:

  • 5-(aminomethyl)-2-furanmethanol

  • CuNiAlOₓ catalyst

  • Dioxane

  • Ammonia (aqueous solution, e.g., 25-28 wt%)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup: Add 5-(aminomethyl)-2-furanmethanol, dioxane, and the CuNiAlOₓ catalyst to the autoclave.

  • Ammonia Addition: Add the aqueous ammonia solution to the reactor.

  • Sealing and Pressurization: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas.

  • Reaction - Second Stage: Heat the reactor to a higher temperature (e.g., 210 °C) to facilitate the amination of the hydroxyl group and proceed with the reaction for a specified time (e.g., 18 hours).

  • Cooling and Work-up: Follow the cooling, depressurization, and work-up steps as described in Protocol 1.

Data Presentation

The following table summarizes the quantitative data from relevant literature on the synthesis of 2,5-bis(aminomethyl)furan (BAMF) from 5-hydroxymethylfurfural (HMF), which involves the amination of the hydroxyl group as the second step.

CatalystStarting MaterialTemperature (°C)Pressure (MPa H₂)SolventReaction Time (h)Yield of BAMF (%)Reference
Raney NiHMF1601THF1282.3[1]
Raney Co (stage 1) / Raney Ni (stage 2)HMF120 (2h) then 160 (10h)1THF1288.3[1]
Cu₄Ni₁Al₄OₓHMF90 (stage 1) then 210 (stage 2)4Dioxane24 (total)85.9[3][4]
10Ni/γ-Al₂O₃HMF1604Dioxane686.3[2]

Visualizations

Reaction Workflow

ReactionWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process One-Pot Synthesis cluster_product Product A 5-(aminomethyl)-2-furanmethanol G Reductive Amination A->G B Ammonia (NH3) B->G C Hydrogen (H2) C->G D Catalyst (e.g., Raney Ni) D->G E Solvent (e.g., THF) E->G F High Temperature & Pressure F->G H 2,5-bis(aminomethyl)furan G->H

Caption: Workflow for the one-pot synthesis of 2,5-bis(aminomethyl)furan.

Plausible Reaction Pathway

ReactionPathway Start 5-(aminomethyl)-2-furanmethanol Intermediate1 Dehydrogenation (on Catalyst) Start->Intermediate1 - H2 Intermediate2 5-(aminomethyl)-2-furfural (Aldehyde Intermediate) Intermediate1->Intermediate2 Intermediate3 Condensation with NH3 Intermediate2->Intermediate3 + NH3 - H2O Intermediate4 Imine Intermediate Intermediate3->Intermediate4 Intermediate5 Hydrogenation (on Catalyst) Intermediate4->Intermediate5 + H2 End 2,5-bis(aminomethyl)furan Intermediate5->End

Caption: Plausible "hydrogen-borrowing" reaction pathway.

References

Application of 2-Furanmethanol, 5-(aminomethyl)- in Bio-Based Polymer Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The drive for sustainable alternatives to petroleum-based plastics has spurred significant research into bio-derived monomers. Among these, 2-Furanmethanol, 5-(aminomethyl)-, a versatile bifunctional molecule derived from biomass, is emerging as a promising building block for high-performance polyamides and polyurethanes. Its rigid furan ring and reactive amine and hydroxyl functionalities allow for the synthesis of polymers with unique thermal and mechanical properties. This document provides detailed application notes and protocols for researchers and scientists interested in utilizing this bio-based monomer.

Polyamide Production

The primary amine and hydroxyl groups of 2-Furanmethanol, 5-(aminomethyl)- (AMF) enable its use as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form furan-based polyamides. These polymers are being explored as bio-based alternatives to their petroleum-derived counterparts, offering potentially superior thermal and mechanical properties due to the rigid furan core.[1]

Experimental Protocol: Synthesis of Polyamide from AMF and a Diacid Chloride

This protocol describes a general procedure for the synthesis of a polyamide via interfacial polymerization, a common method for producing high molecular weight polymers at low temperatures.

Materials:

  • 2-Furanmethanol, 5-(aminomethyl)- (AMF)

  • Adipoyl chloride (or other diacid chloride)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Acetone

  • Nitrogen gas

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve a specific molar amount of 2-Furanmethanol, 5-(aminomethyl)- and a stoichiometric equivalent of sodium hydroxide in distilled water. The sodium hydroxide acts as an acid scavenger.

  • Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of the diacid chloride (e.g., adipoyl chloride) in dichloromethane.

  • Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase to create a distinct interface. The polyamide will form at this interface.

  • Polymer Film Formation: Gently grasp the polymer film at the interface with forceps and continuously pull it out of the beaker. The polymer will form a continuous "rope" as it is removed.

  • Washing and Drying: Wash the collected polyamide rope thoroughly with distilled water and then with acetone to remove unreacted monomers and solvent. Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Characterization: The resulting polyamide can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide linkages, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.

Visualization of Polyamide Synthesis Workflow

Polyamide_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase AMF 2-Furanmethanol, 5-(aminomethyl)- Aqueous_Solution Aqueous Solution AMF->Aqueous_Solution NaOH NaOH NaOH->Aqueous_Solution Water Distilled Water Water->Aqueous_Solution Interface Interfacial Polymerization Aqueous_Solution->Interface Pour Diacid_Chloride Diacid Chloride Organic_Solution Organic Solution Diacid_Chloride->Organic_Solution DCM Dichloromethane DCM->Organic_Solution Organic_Solution->Interface Pour Polymer_Film Polyamide Film Formation Interface->Polymer_Film Washing Washing (Water & Acetone) Polymer_Film->Washing Drying Drying (Vacuum Oven) Washing->Drying Characterization Characterization (FTIR, GPC) Drying->Characterization

Caption: Workflow for polyamide synthesis via interfacial polymerization.

Polyurethane Production

The hydroxyl and amino groups of 2-Furanmethanol, 5-(aminomethyl)- can react with diisocyanates to form polyurethanes. The furan ring in the polymer backbone can impart rigidity and potentially introduce functionalities for further modifications, such as Diels-Alder reactions for creating self-healing materials.[2][3]

Experimental Protocol: Synthesis of Polyurethane from AMF and a Diisocyanate

This protocol outlines a solution polymerization method for polyurethane synthesis.

Materials:

  • 2-Furanmethanol, 5-(aminomethyl)- (AMF)

  • Hexamethylene diisocyanate (HDI) or other diisocyanate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) - catalyst (optional)

  • Methanol

  • Nitrogen gas

Procedure:

  • Reaction Setup: Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Monomer Dissolution: Under a nitrogen atmosphere, dissolve a specific molar amount of 2-Furanmethanol, 5-(aminomethyl)- in anhydrous DMF.

  • Catalyst Addition (Optional): If a catalyst is used, add a small amount of DBTDL to the solution.

  • Diisocyanate Addition: Slowly add an equimolar amount of the diisocyanate (e.g., HDI) to the reaction mixture dropwise while stirring. An exothermic reaction may be observed.

  • Polymerization: Heat the reaction mixture to a specific temperature (e.g., 70-90 °C) and maintain it for several hours to ensure complete polymerization. The progress of the reaction can be monitored by the disappearance of the isocyanate peak in the FTIR spectrum.

  • Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature and precipitate the polyurethane by pouring the solution into a non-solvent such as methanol.

  • Washing and Drying: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and residual solvent. Dry the purified polyurethane in a vacuum oven until a constant weight is achieved.

  • Characterization: The synthesized polyurethane can be characterized by FTIR to confirm the formation of urethane linkages, GPC for molecular weight determination, and thermal analysis techniques like TGA and DSC to evaluate its thermal stability and glass transition temperature.

Visualization of Polyurethane Synthesis Workflow

Polyurethane_Synthesis Start Start Setup Reaction Setup (N2 atmosphere) Start->Setup Dissolve_AMF Dissolve AMF in DMF Setup->Dissolve_AMF Add_Catalyst Add Catalyst (optional) Dissolve_AMF->Add_Catalyst Add_Diisocyanate Add Diisocyanate (dropwise) Add_Catalyst->Add_Diisocyanate Polymerization Polymerization (Heat & Stir) Add_Diisocyanate->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Washing_Drying Washing & Drying Precipitation->Washing_Drying Characterization Characterization (FTIR, GPC, TGA, DSC) Washing_Drying->Characterization End End Characterization->End

Caption: Workflow for polyurethane synthesis via solution polymerization.

Quantitative Data Summary

While specific quantitative data for polymers derived exclusively from 2-Furanmethanol, 5-(aminomethyl)- is limited in the public domain, the properties of related furan-based polymers provide valuable insights into the expected performance. The following tables summarize typical properties of furan-based polyamides and polyurethanes. Researchers can use this as a baseline for comparison with their synthesized polymers.

Table 1: Typical Properties of Furan-Based Polyamides

PropertyValue RangeReference
Glass Transition Temperature (Tg)97 - 140 °C[4]
Onset Decomposition Temperature (Td)> 350 °C[5]
Number Average Molecular Weight (Mn)8,000 - 11,000 g/mol [4]
Weight Average Molecular Weight (Mw)29,000 - 32,000 g/mol [4]

Table 2: Typical Properties of Furan-Based Polyurethanes

PropertyValue RangeReference
Glass Transition Temperature (Tg)22 - 140 °C[5][6]
Onset Decomposition Temperature (Td)203 - 234 °C[5][6]
Number Average Molecular Weight (Mn)~40,000 g/mol [5]
Strain at Breakup to 300%[5]

Signaling Pathways and Logical Relationships

The polymerization of 2-Furanmethanol, 5-(aminomethyl)- follows standard step-growth polymerization mechanisms. The logical relationship for the formation of these polymers is based on the reaction of the functional groups of the furan monomer with the co-monomer.

Logical Relationship for Polymer Formation

Polymer_Formation_Logic cluster_polyamide Polyamide Formation cluster_polyurethane Polyurethane Formation AMF 2-Furanmethanol, 5-(aminomethyl)- (AMF) Polyamide Polyamide AMF->Polyamide + Polyurethane Polyurethane AMF->Polyurethane + Diacid Dicarboxylic Acid or Derivative Diacid->Polyamide + Diisocyanate Diisocyanate Diisocyanate->Polyurethane +

Caption: Monomer reaction logic for polyamide and polyurethane formation.

References

Derivatization of 5-(aminomethyl)-2-furanmethanol for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungs- und Protokollhinweise

Thema: Derivatisierung von 5-(Aminomethyl)-2-furanmethanol für pharmazeutische Zwischenprodukte

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Datum: 01. November 2025

Einleitung

5-(Aminomethyl)-2-furanmethanol (AMF), auch bekannt als 5-(Hydroxymethyl)furfurylamin (HMFA), ist ein vielseitiges chemisches Zwischenprodukt, das aus Biomasse-abgeleiteten Plattformchemikalien wie 5-Hydroxymethylfurfural (HMF) gewonnen wird[1][2][3]. Seine bifunktionelle Natur, die sowohl eine primäre Aminogruppe als auch eine primäre Alkoholgruppe umfasst, macht es zu einem wertvollen Baustein in der organischen Synthese. Die primäre Aminogruppe ist stark nukleophil, was eine selektive Derivatisierung ermöglicht[2][3]. Diese Eigenschaften machen AMF zu einem attraktiven Ausgangsmaterial für die Synthese einer Vielzahl von pharmazeutischen Wirkstoffen und deren Zwischenprodukten, einschließlich Diuretika und blutdrucksenkenden Mitteln[4].

Diese Application Note beschreibt die wichtigsten Derivatisierungsstrategien für AMF – N-Acylierung, N-Alkylierung und reduktive Aminierung – und stellt detaillierte Protokolle für die Synthese wichtiger pharmazeutischer Zwischenprodukte bereit.

Wichtige Derivatisierungsstrategien

Die Reaktivität von AMF wird durch die nukleophile primäre Aminogruppe und die primäre Hydroxylgruppe bestimmt. Durch die gezielte Modifikation dieser Gruppen können diverse Molekülgerüste aufgebaut werden.

  • N-Acylierung: Die Reaktion der Aminogruppe mit Acylierungsmitteln (z. B. Acylchloride, Anhydride) führt zur Bildung stabiler Amidbindungen. Diese Reaktion wird häufig eingesetzt, um die Aminogruppe zu schützen oder um Moleküle mit spezifischen pharmakologischen Eigenschaften zu erzeugen.

  • N-Alkylierung: Die Einführung von Alkylgruppen an der Aminogruppe mittels Alkylhalogeniden oder über reduktive Aminierung erweitert die strukturelle Vielfalt. N-alkylierte Derivate sind entscheidende Zwischenprodukte, wie zum Beispiel bei der Synthese von Ranitidin, wo eine N,N-Dimethylierung ein Schlüsselschritt ist[1][5].

  • Reduktive Aminierung: AMF kann selbst als Aminkomponente in der reduktiven Aminierung mit Aldehyden oder Ketonen dienen, um sekundäre Amine zu erzeugen. Dieser Ansatz ist äußerst effizient für den Aufbau von C-N-Bindungen[6][7][8].

  • Reaktionen an der Hydroxylgruppe: Die Alkoholgruppe kann verestert, verethert oder zu einem besseren Abgangsmolekül, wie einem Chlorid, umgewandelt werden, um weitere Kupplungsreaktionen zu ermöglichen[9].

Derivatization_Pathways cluster_c0 AMF 5-(Aminomethyl)-2-furanmethanol (AMF) AMF->p1 AMF->p2 AMF->p3 Acylierung N-Acyl-Derivat (Amid) Alkylierung N-Alkyl-Derivat (Sekundäres/Tertiäres Amin) ReduktiveAminierung N-Substituiertes Derivat (Sekundäres Amin) p1->Acylierung RCOCl oder (RCO)₂O p2->Alkylierung R-X, Base p3->ReduktiveAminierung R-CHO, Reduktionsmittel Experimental_Workflow reagents 1. Reagenzienvorbereitung (AMF, Lösungsmittel, Reagenz) reaction 2. Reaktionsdurchführung (Temperaturkontrolle, Rühren) reagents->reaction monitoring 3. Reaktionskontrolle (DC, LC-MS) reaction->monitoring workup 4. Aufarbeitung (Extraktion, Waschen) monitoring->workup purification 5. Reinigung (Säulenchromatographie) workup->purification analysis 6. Analyse & Charakterisierung (NMR, MS) purification->analysis

References

Application Notes and Protocols for the ¹H NMR Characterization of Disubstituted Furans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide to the characterization of disubstituted furans using proton nuclear magnetic resonance (¹H NMR) spectroscopy. It includes an overview of the characteristic chemical shifts and coupling constants for various substitution patterns, a step-by-step protocol for sample preparation, and a logical workflow for isomer identification.

Introduction

Furan is a five-membered aromatic heterocycle that is a core structural motif in numerous natural products, pharmaceuticals, and functional materials. The precise determination of the substitution pattern on the furan ring is crucial for understanding the structure-activity relationships and for the quality control of these compounds. ¹H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the chemical environment of protons, enabling the unambiguous identification of furan isomers.

This application note will focus on the ¹H NMR spectral features of disubstituted furans, including 2,3-, 2,4-, 2,5-, and 3,4-disubstituted derivatives. The characteristic chemical shifts (δ) and proton-proton coupling constants (J) for each substitution pattern will be discussed and summarized.

Principles of ¹H NMR Spectroscopy of Furans

The furan ring has two distinct types of protons: α-protons at positions 2 and 5, and β-protons at positions 3 and 4. Due to the electron-withdrawing effect of the oxygen atom, the α-protons are more deshielded and resonate at a lower field (higher ppm) than the β-protons.

The spin-spin coupling between the furan ring protons provides valuable structural information. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the interacting protons. The typical coupling constants in the furan ring are:

  • J34 (ortho): 3.0–3.8 Hz

  • J23 (ortho): 1.6–2.0 Hz

  • J45 (ortho): 1.6–2.0 Hz (by symmetry, same as J23)

  • J24 (meta): 0.4–0.8 Hz

  • J35 (meta): 0.4–0.8 Hz (by symmetry, same as J24)

  • J25 (para): 1.2–1.8 Hz

The presence or absence of these couplings, along with the multiplicity of the signals, is key to differentiating between the various disubstituted furan isomers.

¹H NMR Characterization of Disubstituted Furan Isomers

The substitution pattern on the furan ring can be determined by analyzing the number of signals, their chemical shifts, and their splitting patterns in the ¹H NMR spectrum. The following sections summarize the expected spectral characteristics for each class of disubstituted furans.

2,5-Disubstituted Furans

Symmetrically 2,5-disubstituted furans will show a single signal for the two equivalent β-protons (H-3 and H-4). This signal will appear as a singlet if the substituents at C-2 and C-5 are identical. If the substituents are different, the two β-protons will be chemically non-equivalent and will appear as two doublets with a characteristic J34 coupling.

Asymmetrically 2,5-disubstituted furans will display two signals in the aromatic region, corresponding to H-3 and H-4. These protons will couple to each other, resulting in two doublets.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.0 - 7.0dJ₃₄ = 3.0–3.8
H-46.0 - 7.0dJ₄₃ = 3.0–3.8
2,3-Disubstituted Furans

These isomers will exhibit two signals for the remaining ring protons, H-4 and H-5. H-5 will be coupled to H-4, and H-4 will be coupled to H-5. This results in two doublets.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-46.2 - 7.2dJ₄₅ = 1.6–2.0
H-57.2 - 8.0dJ₅₄ = 1.6–2.0
2,4-Disubstituted Furans

2,4-disubstituted furans have two remaining protons, H-3 and H-5. These protons are not adjacent and will exhibit a small meta-coupling (J35). This results in two signals that may appear as sharp singlets or narrowly split doublets.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.0 - 7.0s or dJ₃₅ = 0.4–0.8
H-57.0 - 7.8s or dJ₅₃ = 0.4–0.8
3,4-Disubstituted Furans

Symmetrically 3,4-disubstituted furans will show a single signal for the two equivalent α-protons (H-2 and H-5). This signal will appear as a singlet. If the substituents are different, the two α-protons will be chemically non-equivalent and will appear as two singlets.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.2 - 8.0s-
H-57.2 - 8.0s-

Workflow for Isomer Identification

The following workflow provides a systematic approach to identifying the substitution pattern of a disubstituted furan from its ¹H NMR spectrum.

G start Start with the 1H NMR spectrum of the disubstituted furan num_signals How many signals in the aromatic region (6-8 ppm)? start->num_signals one_signal One Signal num_signals->one_signal One two_signals Two Signals num_signals->two_signals Two one_signal_check Is the signal a singlet? one_signal->one_signal_check two_signals_check What are the multiplicities? two_signals->two_signals_check isomer_34_sym Symmetrically 3,4-disubstituted one_signal_check->isomer_34_sym Yes (α-protons) isomer_25_sym Symmetrically 2,5-disubstituted one_signal_check->isomer_25_sym No, a multiplet (β-protons) two_doublets Two Doublets two_signals_check->two_doublets Two Doublets two_singlets Two Singlets (or narrow doublets) two_signals_check->two_singlets Two Singlets coupling_check What is the magnitude of the coupling constant (J)? two_doublets->coupling_check isomer_24 2,4-disubstituted two_singlets->isomer_24 Small meta-coupling may be observed isomer_34_asym Asymmetrically 3,4-disubstituted two_singlets->isomer_34_asym No coupling j_large J ≈ 3.0-3.8 Hz coupling_check->j_large j_small J ≈ 1.6-2.0 Hz coupling_check->j_small isomer_25_asym Asymmetrically 2,5-disubstituted j_large->isomer_25_asym isomer_23 2,3-disubstituted j_small->isomer_23

Caption: Workflow for the identification of disubstituted furan isomers.

Experimental Protocol: ¹H NMR Sample Preparation

This protocol outlines the standard procedure for preparing a furan derivative sample for ¹H NMR analysis.

Materials:

  • Disubstituted furan sample (5-25 mg)[1][2][3]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) (0.6-0.7 mL)[2][4]

  • NMR tube (5 mm, high quality) and cap[1][4]

  • Pasteur pipette and bulb

  • Small vial (e.g., 1-dram vial)

  • Glass wool[1][3]

  • Internal standard (e.g., Tetramethylsilane, TMS), if required[2][4]

Procedure:

  • Sample Weighing: Accurately weigh 5-25 mg of the disubstituted furan sample into a clean, dry vial.[1][2][3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2][4] The choice of solvent should be based on the solubility of the sample and its chemical stability.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation or sample decomposition.

  • Filtration (if necessary): If the solution contains any solid particles, it must be filtered to prevent distortion of the magnetic field, which can lead to broad spectral lines.[1][3]

    • Place a small plug of glass wool into a Pasteur pipette.

    • Transfer the sample solution through the filter into a clean, high-quality NMR tube.[1]

  • Internal Standard (Optional): If quantitative analysis or a precise chemical shift reference is needed, add a small amount of an internal standard like TMS.[2][4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

Notes:

  • The quality of the NMR tube can significantly affect the quality of the spectrum. Use high-quality, unscratched tubes.[2][4]

  • For moisture-sensitive samples, use anhydrous deuterated solvents and prepare the sample under an inert atmosphere (e.g., nitrogen or argon).

  • For samples that are sensitive to oxygen, degassing the solvent by the freeze-pump-thaw technique may be necessary.[1][3]

This document is intended for informational purposes only. The specific experimental conditions may need to be optimized for different furan derivatives and instrumentation.

References

Application of 2-Furanmethanol, 5-(aminomethyl)- in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

2-Furanmethanol, 5-(aminomethyl)-, a bio-based platform chemical derived from renewable resources, presents a versatile scaffold for the synthesis of a variety of functional molecules. Its inherent bifunctionality, featuring both a primary amine and a primary alcohol, allows for diverse chemical modifications, making it an attractive starting material for the development of novel agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of a potential fungicide from 2-Furanmethanol, 5-(aminomethyl)-, specifically targeting the class of pyrazole carboxamides, which are known to act as potent succinate dehydrogenase inhibitors (SDHIs).

Fungicidal Target: Pyrazole Carboxamide SDHIs

Succinate dehydrogenase (SDH) is a critical enzyme in the mitochondrial electron transport chain of fungi, responsible for the oxidation of succinate to fumarate. Inhibition of this enzyme disrupts the fungal respiratory system, leading to cell death. Pyrazole carboxamides have been successfully commercialized as SDHI fungicides, demonstrating broad-spectrum activity against a range of plant pathogenic fungi.

The general structure of a pyrazole carboxamide fungicide consists of a pyrazole carboxylic acid moiety linked via an amide bond to an amine, often a substituted aniline. By utilizing 2-Furanmethanol, 5-(aminomethyl)- as a synthon, a novel furan-containing pyrazole carboxamide can be synthesized, potentially leading to new fungicidal candidates with unique properties.

Quantitative Data Summary

The following table summarizes the fungicidal activity of a representative pyrazole carboxamide fungicide, similar in structure to the target compound synthesized from 2-Furanmethanol, 5-(aminomethyl)-, against various plant pathogenic fungi.

Compound ReferenceFungal SpeciesEC50 (μg/mL)Reference
Pyrazole Carboxamide ARhizoctonia solani0.022[1]
Pyrazole Carboxamide BRhizoctonia cerealis5.11[2]
Pyrazole Carboxamide CAlternaria solani3.06[3]
Boscalid (Commercial Standard)Rhizoctonia solani~30% inhibition at 1 µg/mL[4]
Fluxapyroxad (Commercial Standard)Rhizoctonia cerealis11.93[2]

Experimental Protocols

The synthesis of a novel furan-containing pyrazole carboxamide fungicide from 2-Furanmethanol, 5-(aminomethyl)- is proposed as a four-step process:

  • Protection of the Amino Group: The primary amine of the starting material is protected to prevent its reaction in the subsequent oxidation step. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group.

  • Oxidation of the Alcohol: The primary alcohol of the Boc-protected intermediate is oxidized to a carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is coupled with a substituted aniline (e.g., 2-methylaniline) to form the desired carboxamide.

  • Deprotection: The Boc protecting group is removed to yield the final active fungicide.

Protocol 1: Boc-Protection of 2-Furanmethanol, 5-(aminomethyl)-

Materials:

  • 2-Furanmethanol, 5-(aminomethyl)-

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-Furanmethanol, 5-(aminomethyl)- (1 equivalent) in THF.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in THF dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with deionized water.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.[5][6]

Protocol 2: Oxidation to 5-(Boc-aminomethyl)-2-furancarboxylic acid

Materials:

  • Boc-protected 2-Furanmethanol, 5-(aminomethyl)-

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., TEMPO/bleach)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected alcohol (1 equivalent) in an aqueous solution of sodium hydroxide at 0 °C.

  • Slowly add a solution of potassium permanganate (3-4 equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove manganese dioxide.

  • Acidify the filtrate to pH 2-3 with hydrochloric acid.

  • Extract the carboxylic acid product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-(Boc-aminomethyl)-2-furancarboxylic acid.

Protocol 3: Amide Coupling with 2-Methylaniline

Materials:

  • 5-(Boc-aminomethyl)-2-furancarboxylic acid

  • 2-Methylaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-(Boc-aminomethyl)-2-furancarboxylic acid (1 equivalent) in DMF.

  • Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 2-methylaniline (1.1 equivalents) and continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Boc-protected furan carboxamide.

Protocol 4: Boc-Deprotection to Yield the Final Fungicide

Materials:

  • Boc-protected furan carboxamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the Boc-protected furan carboxamide (1 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (10-20 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final fungicidal compound.[6][7]

Diagrams

G cluster_0 Synthesis Workflow start 2-Furanmethanol, 5-(aminomethyl)- step1 Boc Protection ((Boc)2O, TEA) start->step1 Step 1 intermediate1 Boc-protected amine step1->intermediate1 step2 Oxidation (KMnO4) intermediate1->step2 Step 2 intermediate2 5-(Boc-aminomethyl)- 2-furancarboxylic acid step2->intermediate2 step3 Amide Coupling (2-Methylaniline, EDC, HOBt) intermediate2->step3 Step 3 intermediate3 Boc-protected Furan Carboxamide step3->intermediate3 step4 Boc Deprotection (TFA) intermediate3->step4 Step 4 end Target Fungicide: Furan Pyrazole Carboxamide step4->end

Caption: Synthetic workflow for the preparation of a furan-containing pyrazole carboxamide fungicide.

G cluster_1 Succinate Dehydrogenase (SDH) Inhibition Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate e_transport Electron Transport Chain SDH->e_transport Electrons ATP_prod ATP Production e_transport->ATP_prod Fungicide Furan Pyrazole Carboxamide (SDHI) Fungicide->inhibition inhibition->SDH

Caption: Mode of action of SDHI fungicides, inhibiting the mitochondrial respiratory chain.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Furanmethanol, 5-(aminomethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Furanmethanol, 5-(aminomethyl)-, a key intermediate in the pharmaceutical and materials science industries.[1][2] This guide focuses on improving reaction yields and addressing common challenges encountered during synthesis, primarily through the reductive amination of 5-hydroxymethylfurfural (HMF).

Troubleshooting Guide

Low or no product yield is a primary concern in the synthesis of 2-Furanmethanol, 5-(aminomethyl)-. The following guide addresses potential causes and offers systematic solutions to improve reaction outcomes.

Issue 1: Low Conversion of 5-Hydroxymethylfurfural (HMF)

Potential CauseSuggested Solution
Inactive Catalyst - Ensure the catalyst is properly activated and handled under inert conditions if required. - For nickel-based catalysts, ensure complete reduction of nickel species.[3] - Consider catalyst poisoning, especially by sulfur-containing impurities.[4]
Suboptimal Reaction Temperature - Gradually increase the reaction temperature. For instance, some Ru-complex catalysts show improved yields when increasing the temperature from 50°C to 60°C.[5]
Insufficient Hydrogen Pressure - Increase the hydrogen pressure to enhance the rate of hydrogenation.
Poor Catalyst-Substrate Interaction - Optimize the solvent system. Protic solvents like ethanol or methanol are commonly used and can influence catalyst activity and substrate solubility.[5][6]

Issue 2: Formation of By-products and Low Selectivity

Potential CauseSuggested Solution
Over-reduction of the Furan Ring - Use a catalyst with moderate hydrogenation activity, such as Ni/SBA-15, which has shown higher selectivity compared to more active noble metal catalysts like Pd/C or Pt/C.[7][8] - Optimize reaction time and temperature to minimize over-hydrogenation.
Formation of Secondary and Tertiary Amines - Increase the molar ratio of the aminating agent (e.g., ammonia) to the substrate (HMF). An excess of the amine can suppress the formation of secondary and tertiary amine by-products.[3]
Polymerization of HMF or Intermediates - Unstable imine intermediates can be prone to polymerization.[9] A two-step, one-pot process where the imine is formed first and then hydrogenated without isolation can improve yields.[1][6]
Formation of 2,5-Bis(hydroxymethyl)furan (BHMF) - Ensure a sufficient concentration of the aminating agent is present to favor the amination pathway over the direct hydrogenation of the carbonyl group of HMF.[9]

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of 2-Furanmethanol, 5-(aminomethyl)- check_conversion Check HMF Conversion start->check_conversion check_selectivity Analyze By-product Profile start->check_selectivity low_conversion Low HMF Conversion check_conversion->low_conversion low_selectivity Low Selectivity check_selectivity->low_selectivity catalyst_issue Catalyst Inactive or Poisoned? low_conversion->catalyst_issue Yes conditions_issue Suboptimal Temperature or Pressure? low_conversion->conditions_issue No over_reduction Over-reduction of Furan Ring? low_selectivity->over_reduction Yes side_reactions Secondary/Tertiary Amine or Polymer Formation? low_selectivity->side_reactions No catalyst_issue->conditions_issue No solution_catalyst Activate/Replace Catalyst Use High-Purity Reagents catalyst_issue->solution_catalyst Yes solution_conditions Optimize Temperature and H2 Pressure conditions_issue->solution_conditions Yes over_reduction->side_reactions No solution_selectivity Use Catalyst with Moderate Hydrogenation Activity (e.g., Ni/SBA-15) over_reduction->solution_selectivity Yes solution_side_reactions Increase Amine:HMF Ratio Consider Two-Step One-Pot Method side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Furanmethanol, 5-(aminomethyl)-?

A1: The most prevalent and attractive method is the reductive amination of 5-hydroxymethylfurfural (HMF).[1] This method is advantageous as HMF can be derived from renewable biomass.[1] The reaction typically involves the condensation of HMF with an amine source, followed by the hydrogenation of the resulting imine intermediate.[5]

Q2: What types of catalysts are effective for this synthesis?

A2: A range of heterogeneous catalysts have been successfully employed. These include both noble metal-based catalysts such as Pd/C, Ru-complexes, and Au/TiO₂, and more cost-effective non-noble metal catalysts like Raney Ni, Raney Co, Ni/SBA-15, and Cu-based catalysts.[1][5][8][10] The choice of catalyst can significantly impact selectivity and yield. For instance, Ni/SBA-15 has been noted for its high selectivity due to its moderate hydrogenation activity.[8]

Q3: How can I minimize the formation of by-products like secondary and tertiary amines?

A3: The formation of secondary and tertiary amines is a common side reaction. This can be effectively suppressed by using a higher molar ratio of the aminating agent (e.g., ammonia) relative to the HMF substrate.[3] For example, a high ammonia to furfural ratio was found to be crucial in preventing the formation of these by-products.[3]

Q4: Is it better to perform the reaction as a one-step or two-step process?

A4: A two-step, one-pot process is often advantageous.[1][6] This involves the initial condensation of HMF with the amine to form the imine, followed by the hydrogenation of the imine in the same reactor without isolation.[6] This approach can prevent the polymerization of the potentially unstable imine intermediate and lead to higher yields.[6][9]

Q5: What are typical yields for the synthesis of 2-Furanmethanol, 5-(aminomethyl)-?

A5: Yields can vary significantly depending on the catalyst and reaction conditions. However, high yields have been reported with several catalytic systems. For example, yields up to 89.8% have been achieved using a Ni/SBA-15 catalyst with aqueous ammonia.[8] With a Raney Co catalyst, a 99.5% yield of the intermediate 5-hydroxymethyl furfurylamine has been reported.[10]

Quantitative Data Summary

The following tables summarize yields and reaction conditions from various studies to facilitate comparison.

Table 1: Performance of Different Catalytic Systems

CatalystSubstrateAmine SourceTemperature (°C)H₂ PressureYield (%)Reference
Ni/SBA-15HMFAqueous NH₃1001.5 MPa89.8[8]
Raney CoHMFNH₃--99.5[10]
Raney NiHMFNH₃160-82.3 (for BAMF)[10]
Ru(DMP)₂Cl₂HMFAniline60173 psi66-95[5]
Ni@CHMFNH₃·H₂O1002 bar98[9]
CuAlOₓHMFPrimary Amines80-100-up to 99[1][6][11]

Note: BAMF refers to 2,5-bis(aminomethyl)furan, a related product from HMF.

Experimental Protocols

Protocol 1: Reductive Amination of HMF using Ni/SBA-15 Catalyst

This protocol is based on the work by Wei et al. (2018).[8]

  • Catalyst Preparation: Synthesize Ni/SBA-15 via impregnation of SBA-15 silica with a nickel nitrate solution, followed by drying and calcination.

  • Reaction Setup: In a high-pressure autoclave, add 5-hydroxymethylfurfural (HMF), the Ni/SBA-15 catalyst, and aqueous ammonia.

  • Reaction Conditions:

    • Seal the autoclave and purge with H₂.

    • Pressurize with H₂ to 1.5 MPa.

    • Heat the reaction mixture to 100°C with stirring.

    • Maintain these conditions for 4 hours.

  • Work-up and Analysis:

    • After the reaction, cool the autoclave to room temperature and vent the H₂.

    • Separate the catalyst by filtration.

    • Analyze the product mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the yield of 2-Furanmethanol, 5-(aminomethyl)-.

Protocol 2: Two-Step, One-Pot Reductive Amination using CuAlOₓ Catalyst

This protocol is adapted from studies on Cu-based catalysts.[1][6][11]

  • Imination Step:

    • In a suitable reactor, dissolve HMF and a primary amine in methanol at room temperature.

    • Stir the mixture to allow for the condensation reaction to form the corresponding imine.

  • Hydrogenation Step:

    • Introduce the reaction mixture containing the imine into a flow reactor packed with a CuAlOₓ catalyst.

    • Introduce hydrogen gas into the flow reactor.

    • Maintain the reactor temperature at 80-100°C.

  • Product Collection and Analysis:

    • Collect the product stream from the reactor outlet.

    • Analyze the product composition using GC or HPLC to determine the yield.

Visualized Experimental Workflow

ExperimentalWorkflow start Start reactants Charge Reactor with: - 5-Hydroxymethylfurfural (HMF) - Catalyst (e.g., Ni/SBA-15) - Amine Source (e.g., NH3) start->reactants purge Purge Reactor with H₂ reactants->purge pressurize Pressurize with H₂ purge->pressurize heat Heat to Reaction Temperature (e.g., 100°C) with Stirring pressurize->heat react Maintain Reaction Conditions for a Set Time (e.g., 4 hours) heat->react cool Cool Reactor to Room Temperature react->cool depressurize Vent H₂ cool->depressurize filter Filter to Remove Catalyst depressurize->filter analyze Analyze Product Mixture (GC/HPLC) filter->analyze end End analyze->end

Caption: General experimental workflow for reductive amination.

References

Technical Support Center: Reductive Amination of 5-Hydroxymethylfurfural (HMF)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address selectivity challenges encountered during the reductive amination of 5-hydroxymethylfurfural (HMF). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main selectivity challenges in the reductive amination of HMF?

The primary selectivity challenges in the reductive amination of HMF revolve around controlling the reaction to favor the desired amine product while minimizing side reactions. Key challenges include:

  • Chemoselectivity:

    • Aldehyde vs. Hydroxymethyl Group: The main challenge is the selective amination of the aldehyde group without affecting the hydroxymethyl group, or vice versa, depending on the desired product.[1][2][3] Simultaneous amination of both functional groups to produce 2,5-bis(aminomethyl)furan (BAMF) is also a significant challenge.[1][2][3]

    • Over-hydrogenation: The furan ring and the carbonyl group are susceptible to hydrogenation, leading to the formation of saturated by-products or the corresponding alcohol, 2,5-bis(hydroxymethyl)furan (BHMF).

    • Hydrodeoxygenation: The hydroxymethyl group can be reduced to a methyl group, leading to byproducts like N-phenyl-5-methyl-2-furfuryl amine.[4]

  • Product Selectivity:

    • Primary vs. Secondary/Tertiary Amines: The reaction can proceed to form secondary or tertiary amines through over-alkylation of the primary amine product, especially when ammonia is used as the nitrogen source.[1] This is a general challenge in reductive aminations.[1][5]

Q2: What are the expected main products and major by-products in the reductive amination of HMF?

The product distribution depends heavily on the reaction conditions and the catalyst used.

  • Desired Products:

    • 5-(Aminomethyl)-2-furanmethanol (AMFM) or 5-Hydroxymethylfurfurylamine (HMFA): Resulting from the selective amination of the aldehyde group.[1][6]

    • 2,5-Bis(aminomethyl)furan (BAMF): Resulting from the amination of both the aldehyde and hydroxymethyl groups.[1][2]

    • N-Substituted 5-(hydroxymethyl)-2-furfurylamines: Formed when primary or secondary amines are used as the nitrogen source.[4]

  • Major By-products:

    • 2,5-Bis(hydroxymethyl)furan (BHMF): From the reduction of the aldehyde group of HMF.

    • Over-hydrogenated products: Such as tetrahydrofuran derivatives.

    • Secondary and tertiary amines: From the reaction of the primary amine product with HMF or its imine intermediate.

    • N-phenyl-5-methyl-2-furfuryl imine and N-phenyl-5-methyl-2-furfuryl amine: From the over-reduction of the hydroxymethyl group.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the reductive amination of HMF.

Problem 1: Low yield of the desired primary amine (HMFA) and formation of significant amounts of 2,5-bis(hydroxymethyl)furan (BHMF).
  • Possible Cause: The reduction of the aldehyde is competing with or favored over the imine formation and reduction. This can be due to a highly active hydrogenation catalyst or inappropriate reaction conditions.

  • Troubleshooting Steps:

    • Catalyst Selection: Employ a catalyst with good activity for imine reduction but moderate activity for carbonyl hydrogenation. For instance, some nickel, cobalt, or iridium-based catalysts have shown high selectivity towards the amine.[1][6][7] The choice of support material (e.g., Al2O3, carbon) can also influence selectivity.[1][6]

    • Reaction Conditions:

      • Temperature: Lowering the reaction temperature can sometimes reduce the rate of aldehyde hydrogenation more than the rate of amination.

      • Hydrogen Pressure: Using lower hydrogen pressure may favor the amination pathway.[1] For example, a durable carbon-coated magnetic Ni catalyst has been shown to be effective under hypobaric H2 conditions.[1]

    • Two-Step, One-Pot Approach: Consider a two-step, one-pot synthesis. First, allow the imine to form by reacting HMF with the amine at room temperature, and then introduce the reducing agent.[8]

Problem 2: Formation of secondary and/or tertiary amines as major by-products.
  • Possible Cause: The primary amine product is reacting further with HMF to form secondary and tertiary amines. This is a common issue in reductive amination.[1][5]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a molar excess of the aminating agent (e.g., ammonia) to increase the probability of HMF reacting with the aminating agent rather than the primary amine product.

    • Ammonia Concentration: The ratio of ammonia to HMF can be critical in determining the product distribution.[9]

    • Gradual Addition: A slow, continuous addition of HMF to the reaction mixture containing the catalyst and the amine source can help to maintain a low concentration of HMF, thus disfavoring the formation of higher-order amines.

Problem 3: Low conversion of HMF.
  • Possible Cause: The catalyst may be inactive or poisoned, or the reaction conditions may not be optimal.

  • Troubleshooting Steps:

    • Catalyst Activation: Ensure the catalyst is properly activated before the reaction. For many metal catalysts, this involves a reduction step under a hydrogen atmosphere.

    • Catalyst Deactivation: The amine substrate, imine intermediate, or amine product can sometimes deactivate the catalyst.[5] Catalyst poisoning by impurities in the HMF feedstock can also be an issue. Consider purifying the HMF before use. Catalyst reuse studies can indicate if deactivation is occurring.[6]

    • Optimize Reaction Parameters:

      • Temperature and Pressure: Systematically vary the temperature and hydrogen pressure to find the optimal conditions for your specific catalyst and substrate.

      • Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol and methanol are commonly used.

Problem 4: Difficulty in achieving high yield of 2,5-bis(aminomethyl)furan (BAMF).
  • Possible Cause: The simultaneous amination of both the aldehyde and the less reactive hydroxymethyl group is challenging.[1][2] This often requires more forcing reaction conditions, which can lead to other side reactions.

  • Troubleshooting Steps:

    • Catalyst System: Raney Ni has been shown to be effective for the synthesis of BAMF from HMF at elevated temperatures (e.g., 160 °C).[1][2] A stepwise approach using Raney Co initially at a lower temperature to form HMFA, followed by Raney Ni at a higher temperature for the second amination, can improve the yield of BAMF.[1]

    • Reaction Conditions: Higher temperatures and longer reaction times are generally required for the amination of the hydroxymethyl group.[1]

Experimental Protocols

Example Protocol for Selective Reductive Amination of HMF to 5-Hydroxymethylfurfurylamine (HMFA)

This protocol is a generalized procedure based on literature reports.[1][6] Researchers should optimize the conditions for their specific setup and catalyst.

  • Materials:

    • 5-Hydroxymethylfurfural (HMF)

    • Ammonia source (e.g., aqueous ammonia, gaseous ammonia)

    • Hydrogen gas (H₂)

    • Heterogeneous catalyst (e.g., Ni@C/Al₂O₃, Ir/C)

    • Solvent (e.g., Ethanol, Tetrahydrofuran)

    • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller.

  • Procedure:

    • The catalyst is loaded into the autoclave reactor.

    • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.

    • If required, the catalyst is pre-reduced in-situ under a hydrogen flow at an elevated temperature.

    • After cooling to the desired reaction temperature, the HMF solution and the ammonia source are introduced into the reactor.

    • The reactor is pressurized with hydrogen to the desired pressure.

    • The reaction mixture is stirred at a constant temperature for the specified reaction time.

    • After the reaction, the reactor is cooled to room temperature and the pressure is carefully released.

    • The reaction mixture is filtered to remove the catalyst.

    • The filtrate is analyzed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the selectivity to the desired products.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Reductive Amination of HMF

CatalystNitrogen SourceTemperature (°C)H₂ Pressure (bar)Time (h)HMF Conversion (%)ProductSelectivity (%)Yield (%)Reference
Ni@C/Al₂O₃aq. NH₃10016>99HMFA-99[1]
Raney Coaq. NH₃120402>99.5HMFA>99.5-[1]
Raney Niaq. NH₃1604012>99.5BAMF82.382.3[1]
Ir/CGaseous NH₃50100.8393HMFA9992[6]
Co-terephthalic acid-piperazine@SiO₂NH₃5010--HMFA-94[7]
CuAlOₓAniline10010->99N-phenyl-5-(hydroxymethyl)-2-furfurylamine98-[10][11]

Visualizations

Reductive_Amination_Pathway HMF 5-Hydroxymethylfurfural (HMF) Imine Imine Intermediate HMF->Imine + R-NH₂ - H₂O BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF + H₂ (Side Reaction) HMFA 5-Hydroxymethylfurfurylamine (HMFA) (Primary Amine) Imine->HMFA + H₂ (Reduction) SecondaryAmine Secondary Amine HMFA->SecondaryAmine + HMF - H₂O + H₂ BAMF 2,5-Bis(aminomethyl)furan (BAMF) HMFA->BAMF + NH₃, + H₂ (Further Amination) TertiaryAmine Tertiary Amine SecondaryAmine->TertiaryAmine + HMF - H₂O + H₂

Caption: Reaction pathways in the reductive amination of HMF.

Troubleshooting_Logic cluster_problem1 Problem: Low HMFA Yield, High BHMF cluster_problem2 Problem: Over-alkylation cluster_problem3 Problem: Low HMF Conversion P1 Low HMFA Yield High BHMF S1_1 Change Catalyst: Less active for C=O reduction P1->S1_1 S1_2 Lower Temperature & H₂ Pressure P1->S1_2 P2 High Secondary/ Tertiary Amines S2_1 Increase Amine Stoichiometry P2->S2_1 S2_2 Slow HMF Addition P2->S2_2 P3 Low HMF Conversion S3_1 Check Catalyst Activation/Poisoning P3->S3_1 S3_2 Optimize T, P, & Solvent P3->S3_2

Caption: Troubleshooting logic for HMF reductive amination.

References

Technical Support Center: Catalyst Deactivation in Furan-based Amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation during the synthesis of furan-based amines. It is intended for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for my catalyst's loss of activity during the reductive amination of furfural or 5-HMF?

A1: Catalyst deactivation in furan-based amine synthesis is primarily caused by several mechanisms:

  • Coking: The deposition of carbonaceous materials (coke) on the active sites and within the pores of the catalyst. This is often initiated by the polymerization of furanic compounds at high temperatures.

  • Poisoning: The strong chemisorption of impurities from the feedstock (e.g., sulfur or minerals from biomass) or byproducts from the reaction onto the catalyst's active sites.

  • Sintering: The agglomeration of metal nanoparticles at elevated temperatures, which leads to a decrease in the active surface area.

  • Metal Leaching: The dissolution of the active metal from the support into the reaction medium, which is a common issue for non-noble metal catalysts in acidic or aqueous media.[1][2]

  • Formation of Inactive Phases: For nickel-based catalysts, in the presence of ammonia and insufficient hydrogen, inactive nickel nitride (Ni3N) species can form, leading to a loss of catalytic activity.

Q2: How can I determine the cause of my catalyst's deactivation?

A2: A systematic characterization of the spent catalyst is crucial. Key techniques include:

  • Temperature Programmed Oxidation (TPO): To quantify the amount of coke deposited on the catalyst surface.

  • X-ray Photoelectron Spectroscopy (XPS): To identify changes in the oxidation state of the active metal and to detect surface poisons.[3][4]

  • X-ray Diffraction (XRD): To detect changes in the crystalline structure of the catalyst, such as metal sintering or the formation of new phases like metal nitrides.[3]

  • Transmission Electron Microscopy (TEM): To visualize changes in metal particle size and morphology, providing direct evidence of sintering.

  • Inductively Coupled Plasma (ICP) analysis of the reaction filtrate can confirm metal leaching.

Q3: Which catalyst is generally more stable for furfurylamine synthesis?

A3: Both noble and non-noble metal catalysts are used. Noble metal catalysts like Ru and Rh on various supports (e.g., Al2O3, C) often exhibit high activity and stability.[5][6] However, they are expensive. Non-noble metal catalysts such as Raney Ni and Raney Co are cost-effective and can be highly selective.[7] Raney Co has been shown to be reusable for multiple cycles without a significant drop in performance.[8] The choice of catalyst often depends on the specific reaction conditions and economic considerations.

Q4: Can I regenerate my deactivated catalyst?

A4: Yes, in many cases, regeneration is possible, depending on the deactivation mechanism:

  • Coked catalysts can often be regenerated by controlled oxidation (calcination in air) to burn off the carbon deposits.

  • Poisoned catalysts are more challenging to regenerate. Sometimes a specific chemical wash can remove the poison, but often the poisoning is irreversible.

  • Sintered catalysts are very difficult to regenerate as the loss of surface area is generally irreversible.

  • Catalysts with inactive phases like Ni3N can sometimes be reactivated by treatment under a hydrogen atmosphere to reduce the nitride back to metallic nickel.

Troubleshooting Guide

Problem 1: Rapid and significant drop in catalyst activity in the first run.

Potential Cause Diagnostic Test Solution
Catalyst Poisoning Analyze feedstock for impurities (e.g., sulfur, chlorine). Use XPS on the spent catalyst to detect surface contaminants.[3]Purify the feedstock before the reaction. Use guard beds to capture poisons before they reach the catalyst bed.
Incorrect Reaction Conditions Verify reaction temperature, pressure, and gas flow rates. Ensure proper mixing.Optimize reaction parameters. For instance, in reductive amination with ammonia, ensure a sufficient hydrogen pressure to prevent the formation of inactive metal nitrides.[9]

Problem 2: Gradual decrease in catalyst activity over several runs.

Potential Cause Diagnostic Test Solution
Coking/Fouling Perform TPO on the spent catalyst to quantify carbon deposition.Optimize reaction temperature to minimize polymerization. Modify the catalyst to include promoters that inhibit coke formation. Implement a regeneration cycle involving calcination.
Sintering Use TEM or XRD to compare the metal particle size of fresh and spent catalysts.[3]Operate at a lower temperature if possible. Select a support material that has strong metal-support interactions to stabilize the nanoparticles.
Metal Leaching Analyze the reaction mixture post-reaction using ICP-OES or Atomic Absorption Spectroscopy (AAS) to detect dissolved metal.Use a different solvent. Modify the catalyst support to enhance metal stability. For example, surface functionalization can help anchor the metal particles.[10]

Quantitative Data Presentation

Table 1: Comparison of Catalyst Reusability in Furfural Reductive Amination

CatalystSubstrateProductSolventTemp (°C)H2 Pressure (MPa)Reusability (Yield %)Reference
Raney NiFurfuralFurfurylamine1,4-Dioxane1302.096.3% (Initial)[11]
Ru/C(E)-1-(furan-2-yl)-5-methylhex-1-en-3-one1-(furan-2-yl)-4-methylpentan-2-amineEthanol1001.5~95% (Run 1), ~83% (Run 4)[12]
Rh/Al2O3FurfuralFurfurylamineWater80-~92% selectivity, recyclable with no significant loss of activity[6]
Co-N-CFurfuralFurfurylamine1,4-Dioxane1202.0Reusable up to 8 times with excellent activity[8]

Experimental Protocols

Protocol 1: Characterization of a Deactivated Catalyst
  • Sample Preparation:

    • Carefully remove the catalyst from the reactor after the reaction.

    • Wash the catalyst with a suitable solvent (e.g., ethanol, isopropanol) to remove any physisorbed reactants and products.

    • Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) overnight.

  • Characterization Techniques:

    • XRD Analysis:

      • Obtain an XRD pattern of the fresh and spent catalyst.

      • Compare the peak positions and widths. A broadening of the metal peaks in the spent catalyst suggests a decrease in particle size, while a sharpening indicates sintering (particle growth). New peaks may indicate the formation of different phases (e.g., oxides, nitrides).[3]

    • XPS Analysis:

      • Acquire high-resolution XPS spectra for the elements of interest (e.g., the active metal, C, O, N, and any suspected poisons).

      • Analyze the binding energies to determine the oxidation states of the elements on the surface. A shift in binding energy can indicate a change in the chemical environment or the formation of new compounds.[4]

    • TEM Analysis:

      • Disperse a small amount of the fresh and spent catalyst in a solvent and deposit it onto a TEM grid.

      • Acquire images at various magnifications to observe the morphology and dispersion of the metal particles.

      • Measure the particle size distribution for both samples to quantitatively assess sintering.

Protocol 2: Regeneration of a Coked Catalyst
  • TPO Analysis (Optional but Recommended):

    • Perform a TPO experiment on a small sample of the coked catalyst to determine the temperature at which the carbon deposits are oxidized. This helps in optimizing the regeneration temperature.

  • Calcination Procedure:

    • Place the coked catalyst in a tube furnace.

    • Heat the catalyst under a flow of an inert gas (e.g., Nitrogen) to the desired regeneration temperature (typically 300-500 °C, based on TPO data).

    • Gradually introduce a diluted stream of air (e.g., 5-10% O2 in N2) to the furnace. The controlled introduction of oxygen is crucial to avoid excessive heat generation which could cause sintering.

    • Hold the catalyst at the regeneration temperature for a few hours until the coke is completely removed.

    • Cool the catalyst down under an inert gas flow.

  • Post-Regeneration Treatment:

    • If the active phase is a metal, a reduction step (e.g., under H2 flow) is typically required after calcination to reduce the oxidized metal species back to their active metallic state.

Mandatory Visualizations

CatalystDeactivationPathways cluster_causes Deactivation Causes cluster_effects Effects on Catalyst cluster_outcome Overall Outcome Coking Coking/Fouling BlockSites Active sites blocked by carbon Coking->BlockSites Poisoning Poisoning PoisonedSites Active sites deactivated by impurities Poisoning->PoisonedSites Sintering Sintering SurfaceAreaLoss Loss of active surface area Sintering->SurfaceAreaLoss Leaching Metal Leaching MetalLoss Loss of active metal Leaching->MetalLoss ActivityLoss Loss of Catalytic Activity BlockSites->ActivityLoss PoisonedSites->ActivityLoss SurfaceAreaLoss->ActivityLoss MetalLoss->ActivityLoss

Caption: Major pathways of catalyst deactivation in furan-based amine synthesis.

TroubleshootingWorkflow Start Decreased Catalyst Performance Observed CheckConditions Are reaction conditions (T, P, flow) correct? Start->CheckConditions CorrectConditions Correct conditions and rerun CheckConditions->CorrectConditions No AnalyzeCatalyst Analyze spent catalyst (XPS, XRD, TEM, TPO) CheckConditions->AnalyzeCatalyst Yes End Problem Resolved CorrectConditions->End IdentifyCause Identify deactivation mechanism AnalyzeCatalyst->IdentifyCause Coking Coking IdentifyCause->Coking Carbon deposits Poisoning Poisoning IdentifyCause->Poisoning Impurities detected Sintering Sintering IdentifyCause->Sintering Particle growth Leaching Leaching IdentifyCause->Leaching Metal in filtrate Regenerate Regenerate catalyst (e.g., calcination) Coking->Regenerate PurifyFeed Purify feedstock Poisoning->PurifyFeed ModifyCatalyst Modify catalyst or operating conditions Sintering->ModifyCatalyst Leaching->ModifyCatalyst Regenerate->End PurifyFeed->End ModifyCatalyst->End

Caption: A logical workflow for troubleshooting catalyst deactivation issues.

References

Technical Support Center: Synthesis of 5-(aminomethyl)-2-furanmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(aminomethyl)-2-furanmethanol.

Troubleshooting Guide

Q1: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I minimize its formation?

A1: A common higher molecular weight byproduct is the secondary amine, formed by the reaction of the desired product, 5-(aminomethyl)-2-furanmethanol (AMF), with the starting material, 5-hydroxymethylfurfural (HMF), followed by reduction. The high nucleophilicity of the primary amine in AMF facilitates this reaction.

Troubleshooting Steps:

  • Increase the Molar Ratio of Ammonia to HMF: Using a large excess of aqueous ammonia can help to outcompete the product amine in reacting with the aldehyde. Molar ratios of ammonia to HMF of up to 30:1 have been used to enhance selectivity.

  • Control the Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the secondary amine formation. A study using a Ni/SBA-15 catalyst achieved a high yield of AMF at a relatively mild temperature of 100°C[1].

  • Staged Addition of HMF: A slow, controlled addition of the HMF solution to the reaction mixture containing the ammonia and catalyst can help to maintain a low concentration of HMF, thereby minimizing the reaction with the already formed AMF.

Q2: My reaction is producing 2,5-bis(aminomethyl)furan (BAMF) as a major side product. How can I improve the selectivity for 5-(aminomethyl)-2-furanmethanol?

A2: The formation of 2,5-bis(aminomethyl)furan (BAMF) occurs when both the aldehyde and the hydroxymethyl groups of HMF undergo reductive amination. This is more likely to happen under harsh reaction conditions.

Troubleshooting Steps:

  • Optimize Reaction Temperature and Pressure: High temperatures and pressures can promote the amination of the less reactive hydroxymethyl group. A stepwise approach, starting at a lower temperature (e.g., 120°C) to favor the amination of the aldehyde group, followed by a controlled increase in temperature if necessary, can improve selectivity.

  • Catalyst Selection: The choice of catalyst plays a crucial role. While Raney Ni can be used for the synthesis of BAMF, a more selective catalyst for AMF is desirable. For instance, a 99.5% yield of 5-hydroxymethyl furfurylamine (HMFA), another name for AMF, was achieved over a Raney Co catalyst, highlighting its selectivity for the amination of the aldehyde group[2]. A Ni/SBA-15 catalyst has also shown high selectivity for AMF[1].

Q3: I am experiencing rapid catalyst deactivation. What are the possible causes and how can I prevent this?

A3: Catalyst deactivation in the reductive amination of HMF can be caused by several factors, including the formation of nickel nitride (Ni3N) in the case of nickel catalysts, and the adsorption of alkyl amines or other byproducts onto the catalyst surface.

Troubleshooting Steps:

  • Catalyst Regeneration: Depending on the nature of the deactivation, the catalyst may be regenerated. For deactivation due to carbon deposition or adsorbed species, a calcination procedure might be effective.

  • Optimize Reaction Conditions: Harsh reaction conditions can accelerate catalyst deactivation. Operating at the lowest effective temperature and pressure can help to prolong catalyst life.

  • Catalyst Support: The choice of catalyst support can influence its stability. Supports like SBA-15 have been shown to provide good stability for nickel catalysts in this reaction[1].

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of 5-(aminomethyl)-2-furanmethanol from 5-hydroxymethylfurfural (HMF)?

A1: The most common side reactions include:

  • Formation of Secondary and Tertiary Amines: The product, 5-(aminomethyl)-2-furanmethanol, can react further with HMF to form secondary and subsequently tertiary amines.

  • Formation of 2,5-bis(aminomethyl)furan (BAMF): Both the aldehyde and hydroxymethyl groups of HMF can undergo amination.

  • Hydrogenation of the Furan Ring: Under certain conditions, the furan ring can be hydrogenated.

  • Formation of Humins: Polymerization and condensation reactions of HMF and intermediates can lead to the formation of insoluble, tar-like substances known as humins.

Q2: What is the main synthesis route for 5-(aminomethyl)-2-furanmethanol?

A2: The primary and most direct synthesis route is the reductive amination of 5-hydroxymethylfurfural (HMF) . This one-pot reaction involves the reaction of HMF with an ammonia source in the presence of a catalyst and a reducing agent (typically hydrogen gas).

Q3: Can I synthesize 5-(aminomethyl)-2-furanmethanol from 5-chloromethylfurfural (CMF)?

A3: Yes, it is possible. However, the synthesis from 5-chloromethylfurfural (CMF) can be prone to its own set of side reactions. The chloro group is a good leaving group, which can lead to nucleophilic substitution reactions. For instance, reaction with water can produce HMF, and over-oxidation is another potential side reaction.

Quantitative Data on Product and Byproduct Yields

The following table summarizes reported yields of 5-(aminomethyl)-2-furanmethanol (AMF) and major side products under different catalytic systems.

CatalystStarting MaterialTemperature (°C)Pressure (MPa H₂)Ammonia SourceAMF Yield (%)Major Byproduct(s)Byproduct Yield (%)Reference
Raney CoHMF120--99.5--[2]
Raney NiHMF160---2,5-bis(aminomethyl)furan (BAMF)82.3[2]
Ni/SBA-15HMF100-Aqueous Ammonia89.8--[1]
CuAlOxHMF1001Aniline97 (N-phenyl derivative)bis-(hydroxymethyl)furanNot specified

Experimental Protocols

General Protocol for Reductive Amination of HMF to 5-(aminomethyl)-2-furanmethanol
  • Catalyst Activation (if required): Follow the specific activation procedure for the chosen catalyst (e.g., reduction under a hydrogen flow at elevated temperature for nickel-based catalysts).

  • Reaction Setup: In a high-pressure autoclave reactor, add the catalyst and the solvent (e.g., methanol, ethanol, or water).

  • Addition of Ammonia: Introduce the ammonia source. For aqueous ammonia, add the desired molar excess. For anhydrous ammonia, pressurize the reactor to the desired partial pressure.

  • Addition of HMF: Add the 5-hydroxymethylfurfural (HMF) solution to the reactor. For improved selectivity, consider a slow, continuous feed of the HMF solution.

  • Reaction: Seal the reactor, purge with hydrogen, and then pressurize with hydrogen to the desired pressure. Heat the reactor to the target temperature and stir for the specified reaction time.

  • Work-up: After cooling the reactor to room temperature and venting the hydrogen, filter the catalyst from the reaction mixture. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Protocol for GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., methanol or dichloromethane). If necessary, derivatization can be performed to improve the volatility and thermal stability of the analytes. A common derivatizing agent for hydroxyl and amine groups is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards. Quantify the components using an internal standard method.

Visualizations

Side_Reactions HMF 5-Hydroxymethylfurfural (HMF) Imine Intermediate Imine HMF->Imine + NH3 - H2O BAMF 2,5-bis(aminomethyl)furan (BAMF) Byproduct HMF->BAMF + 2 NH3 + 2 H2 - 2 H2O Humins Humins (Polymeric Byproducts) HMF->Humins Polymerization/ Condensation AMF 5-(aminomethyl)-2-furanmethanol (AMF) (Desired Product) Imine->AMF + H2 (Reduction) Secondary_Amine_Imine Secondary Amine Intermediate Imine AMF->Secondary_Amine_Imine + HMF - H2O Secondary_Amine Secondary Amine Byproduct Secondary_Amine_Imine->Secondary_Amine + H2 (Reduction)

Caption: Main reaction pathway to 5-(aminomethyl)-2-furanmethanol and key side reactions.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield of AMF? Start->Check_Yield High_MW_Byproduct High MW Byproduct Observed? Check_Yield->High_MW_Byproduct Yes End Successful Synthesis Check_Yield->End No BAMF_Observed BAMF Observed? High_MW_Byproduct->BAMF_Observed No Increase_Ammonia Increase NH3:HMF ratio Control Temperature Staged HMF addition High_MW_Byproduct->Increase_Ammonia Yes Catalyst_Deactivation Rapid Catalyst Deactivation? BAMF_Observed->Catalyst_Deactivation No Optimize_Conditions Optimize T & P Select more selective catalyst BAMF_Observed->Optimize_Conditions Yes Regenerate_Catalyst Regenerate Catalyst Optimize reaction conditions Change catalyst support Catalyst_Deactivation->Regenerate_Catalyst Yes Analyze_Side_Products Analyze Side Products (GC-MS, HPLC, NMR) Catalyst_Deactivation->Analyze_Side_Products No Increase_Ammonia->Start Optimize_Conditions->Start Regenerate_Catalyst->Start Analyze_Side_Products->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimization of H-MF Amination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction conditions for the amination of 5-hydroxymethylfurfuryl (HMF).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the amination of HMF?

A1: The main routes for HMF amination are reductive amination and hydrogen borrowing amination. Reductive amination involves the reaction of HMF's carbonyl group with ammonia in the presence of a hydrogen source, where the hydrogenation of the imine intermediate is a critical step.[1][2] The hydrogen borrowing methodology involves the initial dehydrogenation of HMF's alcohol group to a carbonyl, condensation with an amine to form an imine, and subsequent hydrogenation using the "borrowed" hydrogen.[1] In some cases, additional external hydrogen is needed to prevent catalyst deactivation.[1]

Q2: What are the target amine products from HMF amination?

A2: Depending on the reaction conditions and catalyst, HMF can be converted to several valuable amines. Key products include 5-(aminomethyl)-2-furanmethanol (AMFM), also known as 5-hydroxymethylfurfurylamine (HMFA), and 2,5-bis(aminomethyl)furan (BAMF).[3][4][5] BAMF is particularly useful as a monomer for producing polymers like polyamides and polyurethanes.[5]

Q3: What types of catalysts are effective for HMF amination?

A3: A variety of heterogeneous catalysts are employed. Noble metals like Iridium (Ir), Ruthenium (Ru), Palladium (Pd), and Platinum (Pt) supported on materials like carbon, alumina, or titania are effective.[1][3][6] Non-noble metal catalysts, which are often more cost-effective, include Nickel (Ni)-based catalysts (e.g., Raney Ni, Ni/SiO2, Ni/Al2O3), Cobalt (Co)-based catalysts, and bimetallic catalysts like CuNiAlOx.[1][2][7][8][9] The choice of catalyst and support significantly influences activity, selectivity, and stability.[2][3]

Q4: What are common side reactions during HMF amination?

A4: The presence of multiple reactive functional groups in HMF can lead to several side reactions, including direct hydrogenation of the furan ring or carbonyl group, polymerization into insoluble humins, and cyclization.[2][7][10] These side reactions reduce the yield of the desired amine and can complicate product purification.[10][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during HMF amination experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Amine Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be ideal for the specific catalyst and substrate.Systematically optimize reaction parameters. For example, for Ni-based catalysts in BAMF synthesis, temperatures around 160°C and specific H2/NH3 pressures have proven effective.[7]
Inefficient Imine Formation: The initial condensation between HMF and the amine source may be slow or incomplete.For reductive aminations, ensure mildly acidic conditions (pH 4-5) to promote imine formation.[12] Consider a two-step, one-pot approach where the imine is formed first, followed by the addition of the reducing agent.[13][14]
Catalyst Deactivation: The catalyst may lose activity due to coking, poisoning by impurities, or leaching of the active metal.[15]Regenerate the catalyst if possible (e.g., via calcination). Ensure high purity of reactants and solvents. Consider using a catalyst with improved stability, such as metal nanoparticles immobilized in a polymer composite to prevent leaching and aggregation.[15]
Formation of Undesired Byproducts (e.g., humins, hydrogenated products) High Reaction Temperature: Elevated temperatures can promote polymerization of HMF into insoluble humins and other side reactions.[10][16]Lower the reaction temperature. A stepwise temperature process can be effective; for instance, a lower temperature for the initial reductive amination of the aldehyde group, followed by a higher temperature for the amination of the hydroxyl group.[17][18]
Incorrect Catalyst Selection: Some catalysts may favor hydrogenation of the furan ring over amination. For example, Pd/C, Pt/C, and Ru/C can be more efficient for just the reductive amination of the carbonyl group.[1]Select a catalyst with high selectivity for C-N bond formation. Bimetallic catalysts like CuNiAlOx or specific formulations like Ni6AlOx have shown high selectivity towards amine products.[8][9] The acidity of the catalyst support can also influence selectivity.[3]
Solvent Effects: The solvent can influence reaction pathways. Polar protic solvents might encourage side reactions.[10]Screen different solvents. Aprotic solvents like THF or t-amyl alcohol have been used successfully to improve selectivity.[1][5][7]
Poor Catalyst Recyclability Leaching of Active Metal: The active metal may dissolve into the reaction medium during the reaction.Use a more robust support or immobilize the catalyst. For instance, palladium nanoparticles in a MOF/polymer composite showed excellent recyclability over 15 cycles.[15]
Irreversible Poisoning/Fouling: Adsorption of byproducts or formation of inactive species (e.g., Ni3N on Raney Ni) can permanently deactivate the catalyst.[18]Implement a catalyst regeneration protocol. If deactivation is severe, consider a different catalytic system known for its stability.
Incomplete HMF Conversion Insufficient Catalyst Loading or Activity: The amount of catalyst may be too low, or the catalyst itself may not be active enough under the chosen conditions.Increase the catalyst-to-substrate ratio. Ensure the catalyst is properly activated before the reaction (e.g., pre-reduction for Ni or Co catalysts).[9][19]
Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction duration.[13]

Data Tables for Reaction Conditions

Table 1: Reductive Amination of HMF to 5-(aminomethyl)-2-furanmethanol (AMFM/HMFA)

CatalystAmine SourceSolventTemp (°C)PressureTime (h)HMF Conv. (%)AMFM Yield (%)Selectivity (%)Reference
Ir/CNH3 (g)Dioxane10040 bar H2, 10 bar NH30.83939299[3][6]
Co-Co3O4@SiO2NH3Dioxane501 MPa H2, 0.5 MPa NH312>9994-[2]
Ni6AlOxNH3 (aq)H2O1001 bar H261009999[9]
Raney CoNH3THF1204 MPa H2, 4 MPa NH32>99.999.599.5[18]

Table 2: Reductive Amination of HMF to 2,5-bis(aminomethyl)furan (BAMF)

CatalystAmine SourceSolventTemp (°C)PressureTime (h)HMF Conv. (%)BAMF Yield (%)Reference
Cu4Ni1Al4OxNH3Dioxane90 -> 2101 MPa H2, 3 MPa NH39 + 1510085.9[8][17]
Raney NiNH3THF1604 MPa H2, 4 MPa NH31210082.3[18]
10Ni/γ-Al2O3NH3THF1601.0 MPa H2, 0.35 MPa NH31010086.3[7][20]
Raney NiNH3t-amyl alcohol14010 bar H21110061[1]

Experimental Protocols

Protocol 1: Synthesis of 5-(aminomethyl)-2-furanmethanol (AMFM) using Ir/C Catalyst

This protocol is adapted from the work on supported Iridium-based catalysts.[3][6]

  • Catalyst Preparation: Prepare the Ir/C catalyst via standard impregnation or purchase commercially.

  • Reactor Setup: Add the Ir/C catalyst (e.g., 5 wt% of HMF) and HMF to a high-pressure autoclave reactor.

  • Solvent Addition: Add the solvent (e.g., dioxane).

  • Reaction Initiation: Seal the reactor, purge with N2, and then pressurize with gaseous ammonia (e.g., 10 bar) and hydrogen (e.g., 40 bar).

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 100°C) and stir vigorously for the specified time (e.g., 50 minutes).

  • Work-up and Analysis: After the reaction, cool the reactor to room temperature and carefully vent the pressure. Filter the catalyst from the reaction mixture. Analyze the liquid phase using techniques like GC-MS or HPLC to determine HMF conversion, AMFM yield, and selectivity.

Protocol 2: Synthesis of 2,5-bis(aminomethyl)furan (BAMF) using a Two-Stage Process with CuNiAlOx Catalyst

This protocol is based on the method developed for bifunctional CuNiAlOx catalysts.[8][17]

  • Catalyst Activation: Activate the Cu4Ni1Al4Ox catalyst under a hydrogen flow.

  • Reactor Setup: Load the activated catalyst, HMF, and solvent (e.g., dioxane) into a high-pressure autoclave.

  • First Stage (Reductive Amination of Aldehyde): Seal the reactor, purge with N2, and introduce ammonia (e.g., 3 MPa) and hydrogen (e.g., 1 MPa). Heat to 90°C and maintain for 9 hours. This stage primarily converts the aldehyde group.

  • Second Stage (Hydrogen-Borrowing Amination of Hydroxyl): Increase the reactor temperature to 210°C and continue the reaction for another 15 hours. This stage converts the hydroxyl group.

  • Work-up and Analysis: Cool the reactor, vent the pressure, and separate the catalyst by filtration. Analyze the product mixture via GC or HPLC to quantify the BAMF yield.

Visualizations

HMF_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants HMF & Amine Source Reactor Load Reactor Reactants->Reactor Catalyst Catalyst Selection (& Activation) Catalyst->Reactor Solvent Solvent Choice Solvent->Reactor Conditions Set Temp, Pressure, Stirring Reactor->Conditions Run Monitor Reaction (TLC, LCMS) Conditions->Run Cool Cool & Depressurize Run->Cool Separate Filter Catalyst Cool->Separate Analyze Analyze Product (GC, HPLC, NMR) Separate->Analyze Purify Purify Product Analyze->Purify

Caption: General experimental workflow for HMF amination.

Troubleshooting_Tree Start Low Amine Yield Check_Conv Is HMF Conversion Low? Start->Check_Conv Check_Select Is Selectivity Poor? Check_Conv->Check_Select No Sol_Conv1 Increase Catalyst Loading or Reaction Time Check_Conv->Sol_Conv1 Yes Check_Byproducts What are the main byproducts? Check_Select->Check_Byproducts Yes Sol_Conv2 Check Catalyst Activity (Ensure proper activation) Sol_Conv1->Sol_Conv2 Humins Humins/ Polymers Check_Byproducts->Humins Hydrogenation Hydrogenation Products Check_Byproducts->Hydrogenation Sol_Select1 Lower Reaction Temperature Humins->Sol_Select1 Sol_Select2 Change Catalyst or Solvent Hydrogenation->Sol_Select2

Caption: Troubleshooting decision tree for low HMF amination yield.

Reaction_Pathway cluster_main Desired Amination Pathway cluster_side Side Reactions HMF HMF Imine1 Imine Intermediate (from Aldehyde) HMF->Imine1 + NH3 - H2O Hydrogenation Ring/Side-chain Hydrogenation Products HMF->Hydrogenation Humins Humins (Polymerization) HMF->Humins Other Other Byproducts (e.g., Ring Opening) HMF->Other AMFM AMFM / HMFA (Mono-amine) Imine1->AMFM + H2 Imine2 Di-imine Intermediate AMFM->Imine2 + NH3 (Hydrogen Borrowing) BAMF BAMF (Di-amine) Imine2->BAMF + H2

Caption: Reaction pathways in HMF amination.

References

Technical Support Center: Purification of 2-Furanmethanol, 5-(aminomethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 2-Furanmethanol, 5-(aminomethyl)- (AMF).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude 2-Furanmethanol, 5-(aminomethyl)- (AMF)?

A1: Crude AMF, typically synthesized via reductive amination of 5-hydroxymethylfurfural (HMF), may contain several impurities:

  • Unreacted Starting Materials: Residual 5-hydroxymethylfurfural (HMF).

  • Side-Reaction Products: Secondary amines formed by the reaction of the product AMF with the starting aldehyde, or 2,5-bis(hydroxymethyl)furan (BHMF) from the competitive hydrogenation of HMF.[1]

  • Polymerization Products: Furan derivatives are susceptible to polymerization under acidic conditions, leading to colored, resinous materials.[2]

  • Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Nickel, Palladium, Iridium).

Q2: What is the first recommended step for purifying crude AMF?

A2: An initial acid-base extraction is often the most effective first step. This process separates the basic AMF from neutral impurities (like HMF and BHMF) and acidic byproducts. Given the compound's instability in strongly acidic aqueous solutions, it is crucial to use mild acidic conditions and immediately neutralize the aqueous phase after separation to recover the product.

Q3: How can I assess the purity of my purified AMF?

A3: Purity can be assessed using a combination of techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities. Expected ¹H NMR features include distinct doublets for the furan protons (around δ 6.0-6.5 ppm) and separate signals for the aminomethyl and hydroxymethyl protons.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is highly effective for detecting trace impurities and confirming the molecular weight of the product.

  • Thin Layer Chromatography (TLC): A quick method to qualitatively assess the number of components in your sample.

Q4: What are the stability and storage recommendations for purified AMF?

A4: 2-Furanmethanol, 5-(aminomethyl)- is sensitive to both acid and oxidation.

  • pH Stability: The compound can degrade or polymerize in acidic conditions. For aqueous solutions, it is recommended to use a buffered system at a pH of 7-8.

  • Storage: For long-term storage, it is best to store the compound as a solid under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. Refrigeration is recommended.

Data Presentation

Table 1: Physicochemical Properties of 2-Furanmethanol, 5-(aminomethyl)- and Related Compounds

Property2-Furanmethanol, 5-(aminomethyl)-5-[(Dimethylamino)methyl]-2-furanmethanol (Analog)
Molecular Formula C₆H₉NO₂C₈H₁₃NO₂
Molecular Weight 127.14 g/mol [3]155.19 g/mol
Boiling Point Not available217.7°C at 760 mmHg
Melting Point Not availableNot available
Predicted pKa (Amine) ~9-10 (Estimated for primary alkylamine)Not available
Purity (Commercial) 95%[3][4]Not applicable

Table 2: Solubility Profile of 2-Furanmethanol, 5-(aminomethyl)-

SolventSolubilityNotes
Water Miscible, but unstable at low pH.Use of buffered solutions (pH 7-8) is recommended.
Ethanol, Methanol Highly SolubleGood solvents for reactions and chromatography.
Dimethyl Sulfoxide (DMSO) Highly Soluble
Chloroform, Ethyl Acetate Slightly Soluble (based on analog)May be suitable for extraction or as components of chromatography eluents.
Hexane, Toluene Likely Poorly SolubleCan be used as anti-solvents for precipitation/crystallization.

Troubleshooting Guide

Here we address specific issues that may be encountered during the purification of 2-Furanmethanol, 5-(aminomethyl)-.

Problem 1: The purified product is a dark brown or yellow oil/solid.

  • Possible Cause: This discoloration is common with amines and furan-containing compounds and is often due to oxidation or the presence of polymeric impurities formed during synthesis, especially if acidic conditions were present.

  • Solution:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol). Add a small amount of activated carbon (typically 1-5% by weight), stir for 15-30 minutes at room temperature, and then filter through a pad of celite. This is often effective at removing colored impurities.

    • Recrystallization: If the product is a solid, recrystallization can be very effective. If it is an oil, consider converting it to a salt (e.g., hydrochloride) which may be crystalline.

Problem 2: Low yield after acid-base extraction.

  • Possible Cause 1: The compound is partially soluble in the organic solvent, leading to incomplete extraction into the aqueous acid.

    • Solution: Perform multiple extractions (3-4 times) with the acidic solution to ensure complete transfer of the amine into the aqueous phase.

  • Possible Cause 2: The product degraded during the acidic extraction. Furan rings are known to be sensitive to acid.

    • Solution: Use a milder acid (e.g., 1M citric acid instead of 1M HCl). Work quickly and keep the solutions cold (ice bath) during the extraction process to minimize degradation.

  • Possible Cause 3: Incomplete back-extraction after basification.

    • Solution: Ensure the aqueous layer is sufficiently basic (pH > 11) before extracting the product back into an organic solvent. Perform multiple back-extractions.

Problem 3: The compound will not crystallize.

  • Possible Cause: The presence of impurities is inhibiting crystallization, or the compound is naturally an oil at room temperature.

  • Solution:

    • Salt Formation: Convert the amine to its hydrochloride or another salt. Dissolve the amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent dropwise. The resulting salt will often precipitate as a solid which can then be recrystallized. The free amine can be recovered by dissolving the salt in water, basifying, and extracting.

    • Column Chromatography: If salt formation is unsuccessful or undesirable, column chromatography is the next best option to achieve high purity.

Problem 4: Column chromatography gives poor separation or streaking.

  • Possible Cause: The polar amine and alcohol groups are interacting strongly with the silica gel, leading to tailing and poor resolution.

  • Solution:

    • Add a Base to the Eluent: When using silica gel, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the mobile phase. This will deactivate the acidic sites on the silica and improve the peak shape.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.

    • Reverse-Phase Chromatography: C18 reverse-phase chromatography can be effective. Use a mobile phase of water/acetonitrile or water/methanol with a pH-adjusting modifier. Given the compound's stability, a neutral or slightly basic buffer (e.g., ammonium bicarbonate) is recommended.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous citric acid solution (3 x 50 mL for a 10g scale). Combine the aqueous layers. Keep the organic layer aside.

  • Neutral Wash (Optional): Wash the combined acidic aqueous layers with ethyl acetate or DCM (1 x 50 mL) to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >11.

  • Back-Extraction: Extract the now basic aqueous layer with dichloromethane or a 9:1 mixture of DCM:isopropanol (4 x 50 mL). The alcohol helps to break up emulsions and improve recovery.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Purification by Column Chromatography on Silica Gel

  • Stationary Phase: Silica gel (standard 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of methanol in dichloromethane (DCM) is a good starting point. To prevent streaking, add 0.5-1% triethylamine or ammonium hydroxide to the eluent mixture.

    • Example Gradient: Start with 100% DCM, gradually increasing to 10% Methanol / 89% DCM / 1% Triethylamine.

  • Procedure: a. Prepare the column with silica gel slurried in the initial, low-polarity eluent. b. Dissolve the crude product in a minimal amount of the eluent. If it doesn't dissolve well, use a stronger solvent like methanol and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column. c. Elute the column with the solvent gradient, collecting fractions. d. Monitor the fractions by TLC. e. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

A logical workflow for selecting a purification strategy is presented below.

Purification_Workflow start Crude Product (from synthesis) extraction Acid-Base Extraction (mild acid, e.g., citric acid) start->extraction check_purity1 Assess Purity & Color (TLC, LC-MS) extraction->check_purity1 is_pure Is Product Pure and Colorless? check_purity1->is_pure end_node Pure Product is_pure->end_node Yes is_colored Is Product Colored? is_pure->is_colored No carbon_treatment Activated Carbon Treatment is_colored->carbon_treatment Yes has_impurities Are Impurities Present? is_colored->has_impurities No carbon_treatment->check_purity1 Re-assess chromatography Column Chromatography (e.g., Silica + DCM/MeOH + Et₃N) has_impurities->chromatography Yes (Oily) recrystallization Recrystallization / Salt Formation (if solid) has_impurities->recrystallization Yes (Solid) chromatography->end_node recrystallization->end_node

Caption: A decision workflow for the purification of 2-Furanmethanol, 5-(aminomethyl)-.

References

Overcoming low selectivity in the synthesis of 2,5-bis(aminomethyl)furan

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2,5-bis(aminomethyl)furan (BAMF)

Welcome to the technical support center for the synthesis of 2,5-bis(aminomethyl)furan (BAMF). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve selectivity in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high selectivity during the synthesis of 2,5-bis(aminomethyl)furan (BAMF)?

A1: The primary challenge in BAMF synthesis is controlling the reaction to prevent the formation of by-products. The high reactivity of the starting materials and intermediates, particularly when starting from 5-hydroxymethylfurfural (5-HMF) or 2,5-diformylfuran (DFF), can lead to the formation of secondary, tertiary, and polymeric amines, which significantly reduces the yield and complicates purification.[1][2] Specifically, the simultaneous presence of aldehyde and amine functionalities can lead to intermolecular condensation reactions.[2]

Q2: What are the common starting materials for BAMF synthesis?

A2: The most common and sustainable starting materials are biomass-derived furan compounds, including:

  • 5-Hydroxymethylfurfural (5-HMF) : This platform chemical contains both an aldehyde and a hydroxyl group that can be aminated.[1][2][3][4][5][6]

  • 2,5-Diformylfuran (DFF) : Derived from the oxidation of 5-HMF, DFF has two aldehyde groups for reductive amination.[7][8][9][10]

  • 5-Chloromethylfurfural (CMF) : This derivative of 5-HMF offers an alternative route via the Gabriel synthesis.[11]

Q3: How can I minimize the formation of polymeric by-products?

A3: Minimizing polymeric by-products is crucial for high selectivity. Key strategies include:

  • Two-Stage/Stepwise Reaction: By separating the amination of different functional groups (e.g., aldehyde vs. hydroxyl on 5-HMF), the formation of reactive intermediates that lead to polymerization can be controlled.[4][6][8]

  • High Molar Ratio of Aminating Agent: Using a large excess of ammonia can favor the formation of primary amines and suppress the formation of secondary and tertiary amines.[7]

  • Intermediate Formation: Converting the aldehyde groups to less reactive intermediates, such as oximes, before reduction can prevent unwanted side reactions. The synthesis of BAMF from 2,5-diformylfuran dioxime has been shown to achieve high yields.[12][13]

  • Reaction Medium: The choice of solvent is critical. For instance, a THF-water mixed medium has been found to be effective in the reductive amination of DFF.[7][9]

Q4: What types of catalysts are most effective for BAMF synthesis?

A4: The choice of catalyst is highly dependent on the synthetic route:

  • For Reductive Amination of 5-HMF: Bifunctional catalysts like CuNiAlOx have shown high selectivity and yield.[1][3][4][5] Raney Ni and Raney Co are also effective, particularly in stepwise processes.[6][8]

  • For Reductive Amination of DFF: Acid-treated Ni-Raney catalysts have demonstrated good activity.[7][9] Rhodium-based catalysts, such as Rh/HZSM-5, are highly effective for the hydrogenation of 2,5-diformylfuran dioxime.[12][13]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of BAMF - Incomplete conversion of starting material.- Formation of significant by-products (e.g., mono-aminated intermediates, polymers).- Catalyst deactivation.- Increase reaction time or temperature (monitor for by-product formation).- Optimize catalyst loading.- Employ a two-stage or stepwise reaction strategy to improve selectivity.[4][6][8]- Consider using a different catalyst system known for higher selectivity (e.g., CuNiAlOx for 5-HMF).[3][4][5]- For catalyst deactivation, check for poisoning or consider catalyst regeneration if possible. The formation of Ni₃N and adsorption of alkyl amines can deactivate Raney Ni catalysts.[6]
Low Selectivity (High levels of by-products) - Sub-optimal reaction conditions (temperature, pressure).- Inappropriate catalyst choice.- Undesired condensation reactions between intermediates and products.- Adjust reaction temperature; for instance, a two-stage process with different temperatures can be beneficial.[4]- Increase hydrogen pressure to favor the reduction of imine intermediates to the desired amine.[4][7]- Use a high excess of ammonia to favor primary amine formation.[7]- Switch to a synthetic route involving a more stable intermediate, such as the dioxime of DFF.[12]
Polymer Formation - High reactivity of furan dialdehyde in the presence of the diamine product.- Introduce the aminating agent in excess.- Consider a two-step approach where an intermediate is formed and isolated before the final reduction.- A Korean patent suggests reacting DFF with BAMF to form a stable cyclic tetramer intermediate, which is then subjected to reductive amination.[14]
Difficulty in Product Purification - Presence of multiple, closely related by-products.- Optimize the reaction for higher selectivity to simplify the product mixture.- Purification can be achieved by distillation under reduced pressure.[15][16]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems in the synthesis of BAMF, providing a comparative overview of their efficacy.

Starting Material Catalyst Key Reaction Conditions Yield of BAMF (%) Reference
5-Hydroxymethylfurfural (5-HMF)Cu₄Ni₁Al₄OxTwo-stage: 90°C for 6h, then 210°C for 18h; 4.5 MPa H₂; NH₃85.9[1][3][4][5]
5-Hydroxymethylfurfural (5-HMF)Raney Ni160°C for 12h82.3[6]
5-Hydroxymethylfurfural (5-HMF)Stepwise: Raney Co then Raney Ni120°C for 2h (Raney Co), then 160°C for 10h (Raney Ni)88.3[6][8]
2,5-Diformylfuran (DFF)Acid-treated Ni-Raney120°C; 10 bar H₂; THF-water (10 vol%)42.6[7][9]
2,5-Diformylfuran DioximeRh/HZSM-5Not specified94.1[12][13]

Experimental Protocols

Protocol 1: Two-Stage Synthesis of BAMF from 5-HMF using a CuNiAlOx Catalyst

This protocol is based on the work by Yuan et al. (2019) which reports a highly selective synthesis.[4]

1. Catalyst Preparation (Co-precipitation method): a. Prepare an aqueous solution of Na₂CO₃ and NaOH. b. Prepare a solution of Cu(NO₃)₂, Ni(NO₃)₂, and Al(NO₃)₃. c. Add the carbonate/hydroxide solution to the nitrate solution to precipitate the metal hydroxides. d. Wash the precipitate with deionized water until neutral. e. Dry the precipitate in air at 100°C for 12 hours. f. Reduce the dried solid under a H₂ flow at 450°C for 3 hours to obtain the CuNiAlOx catalyst.

2. Synthesis of BAMF: a. In a high-pressure autoclave, combine 5-HMF, the CuNiAlOx catalyst, Na₂CO₃ (as a co-catalyst), and 1,4-dioxane as the solvent. b. Pressurize the reactor with H₂ to 4.5 MPa and introduce ammonia. c. Stage 1: Heat the mixture to 90°C and maintain for 6 hours. This stage primarily facilitates the reductive amination of the aldehyde group. d. Stage 2: Increase the temperature to 210°C and maintain for 18 hours. This stage promotes the amination of the hydroxyl group via a hydrogen-borrowing mechanism. e. After cooling and depressurizing the reactor, the product can be analyzed and purified.

Protocol 2: Direct Reductive Amination of DFF using an Acid-Treated Ni-Raney Catalyst

This protocol is adapted from the work by Kim et al.[7][9]

1. Catalyst Preparation (Acid Treatment): a. Take a suspension of commercial Ni-Raney catalyst. b. Acidify the suspension to pH 5 using a dilute acetic acid solution. c. Stir for 30 minutes. d. Wash with distilled water until the pH is neutral. e. Dry the catalyst under a nitrogen flow at 100°C. f. Store the acid-treated (AT) Ni-Raney catalyst in the desired reaction medium.

2. Synthesis of BAMF: a. In a pressure reactor, add 2,5-diformylfuran (DFF), the AT-Ni-Raney catalyst, and a THF-water (90:10 v/v) mixed solvent. b. Add liquid ammonia to the reactor (a high molar ratio of ammonia to DFF, e.g., 30:1, is recommended).[7] c. Pressurize the reactor with hydrogen to 10 bar. d. Heat the reaction mixture to 120°C and maintain for 6 hours. e. After the reaction, cool the reactor, vent the excess pressure, and filter the catalyst. f. The product can be isolated from the filtrate.

Visualizations

Synthesis Pathways

Synthesis_Pathways cluster_hmf From 5-Hydroxymethylfurfural (5-HMF) cluster_dff From 2,5-Diformylfuran (DFF) HMF 5-HMF HMFA 5-(Hydroxymethyl)furfurylamine HMF->HMFA Reductive Amination (Aldehyde Group) BAMF1 2,5-Bis(aminomethyl)furan (BAMF) HMFA->BAMF1 Amination (Hydroxyl Group) DFF 2,5-Diformylfuran (DFF) Diimine Diimine Intermediate DFF->Diimine Reductive Amination Dioxime Dioxime Intermediate DFF->Dioxime Oximation BAMF2 2,5-Bis(aminomethyl)furan (BAMF) Diimine->BAMF2 Hydrogenation Dioxime->BAMF2 Hydrogenation

Caption: Synthetic routes to 2,5-bis(aminomethyl)furan (BAMF).

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Yield/Selectivity in BAMF Synthesis Check_Byproducts Analyze By-products (GC-MS, NMR) Start->Check_Byproducts Polymer_Check Significant Polymerization? Check_Byproducts->Polymer_Check Yes Incomplete_Conversion Incomplete Conversion? Check_Byproducts->Incomplete_Conversion No Polymer_Check->Incomplete_Conversion No Increase_NH3 Increase NH3:DFF/HMF Ratio Polymer_Check->Increase_NH3 Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure, Time) Incomplete_Conversion->Optimize_Conditions Yes Change_Catalyst Change Catalyst System Incomplete_Conversion->Change_Catalyst No End Achieved High Selectivity Optimize_Conditions->End Increase_NH3->Optimize_Conditions Two_Stage Implement Two-Stage/ Stepwise Synthesis Change_Catalyst->Two_Stage Two_Stage->End

Caption: A logical workflow for troubleshooting low selectivity in BAMF synthesis.

References

Minimizing by-product formation in furan derivative synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of furan derivatives.

Frequently Asked Questions (FAQs)

Q1: I'm getting a low yield of my desired furan derivative and a lot of dark, insoluble material. What's happening and how can I fix it?

A1: The formation of dark, insoluble material, often referred to as humins or resins, is a common issue, particularly in acid-catalyzed reactions involving sensitive furan compounds like 5-hydroxymethylfurfural (5-HMF) or furfural.[1][2] This occurs due to polymerization and condensation side reactions.

Troubleshooting Steps:

  • Modify Reaction Conditions: Harsh acidic conditions and high temperatures promote polymerization.[3] Consider using milder catalysts or reaction conditions. Solid acid catalysts like Amberlyst-15 have been shown to give good yields while minimizing by-products.[4]

  • Protect Reactive Functional Groups: For substrates with highly reactive groups (like the aldehyde in 5-HMF), a protection strategy can be effective. Converting the aldehyde to an acetal can prevent its participation in side reactions. This protecting group can be removed after the main reaction is complete.[2]

  • Solvent Selection: The choice of solvent can influence reaction pathways. A biphasic system (e.g., MIBK-water) can sometimes help by extracting the desired product from the reactive aqueous phase as it forms, thus preventing its degradation.[5]

  • Control Reagent Concentration: High concentrations of starting materials can increase the rate of bimolecular side reactions leading to polymers. Running the reaction at a lower concentration may be beneficial.

Logical Workflow for Troubleshooting Polymerization

G start Low Yield & Insoluble By-product check_conditions Are Reaction Conditions Harsh (Strong Acid, High Temp)? start->check_conditions mild_conditions Implement Milder Conditions: - Use Lewis Acids (e.g., In(OTf)3) - Lower Temperature - Use Solid Acid Catalyst (Amberlyst-15) check_conditions->mild_conditions Yes check_substrate Does Substrate Have Reactive Groups (e.g., -CHO)? check_conditions->check_substrate No mild_conditions->check_substrate protect_group Employ Protection Strategy: - Acetal formation for aldehydes - Etherification for alcohols check_substrate->protect_group Yes optimize_solvent Optimize Solvent System: - Test biphasic systems - Lower reagent concentration check_substrate->optimize_solvent No protect_group->optimize_solvent end Improved Yield & Purity optimize_solvent->end

Caption: Troubleshooting workflow for polymerization issues.

Q2: My Paal-Knorr synthesis of a substituted furan is inefficient. What are the critical parameters to optimize?

A2: The Paal-Knorr synthesis, the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a robust method for preparing furans.[6] However, its efficiency can be highly dependent on reaction conditions. The key is to facilitate the desired intramolecular cyclization and dehydration without promoting intermolecular side reactions.

Key Optimization Parameters:

  • Catalyst Choice: While strong protic acids (H₂SO₄, HCl) are traditional, they can cause degradation.[3][7] Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, TiCl₄) or solid acid catalysts are often milder and more effective.[7][8]

  • Dehydrating Agent: The reaction involves the elimination of water. Using a dehydrating agent (e.g., P₂O₅, Ac₂O) or a Lewis acid that also serves this role (like TiCl₄) can drive the reaction to completion.[7][8]

  • Temperature & Method: Prolonged heating can be detrimental.[3] Microwave-assisted Paal-Knorr synthesis can significantly reduce reaction times and improve yields by providing rapid, uniform heating.[6]

  • Solvent: While some reactions can be run neat, using a non-aqueous, aprotic solvent can prevent unwanted side reactions with water. Ionic liquids have also been used as solvents, sometimes allowing the reaction to proceed at room temperature without an added catalyst.[7]

Table 1: Effect of Catalyst and Conditions on Paal-Knorr Furan Synthesis

1,4-Diketone SubstrateCatalyst/ConditionsYield of FuranBy-products NotedReference
2,5-Hexanedionep-TsOH, Toluene, Reflux~75%Polymerization[7]
2,5-HexanedioneTrifluoroacetic Acid, CH₂Cl₂, RT>90%Minimal[6]
1,4-Diphenyl-1,4-butanedioneTiCl₄, CH₂Cl₂, 0 °C to RT95%Not specified[8]
Various 1,4-diketonesMicrowave, Montmorillonite K1085-95%Minimal[6]

Paal-Knorr Reaction vs. Side Reaction Pathway

G cluster_main Desired Paal-Knorr Pathway cluster_side Undesired Polymerization Pathway diketone 1,4-Diketone enol Enol Intermediate diketone->enol H⁺ hemiacetal Cyclized Hemiacetal enol->hemiacetal Intramolecular Attack furan Furan Product hemiacetal->furan -H₂O diketone2 1,4-Diketone reactive_species Reactive Intermediate diketone2->reactive_species Harsh Acid/ High Temp polymer Polymer/Resin reactive_species->polymer Intermolecular Condensation

Caption: Desired Paal-Knorr cyclization vs. side reaction.

Q3: My catalyst seems to deactivate quickly. What are the causes and solutions?

A3: Catalyst deactivation is a significant issue, especially when using heterogeneous (solid) catalysts like zeolites. Deactivation leads to lower conversion rates and reduced product yields over time.

Common Causes and Solutions:

  • Pore Blocking: Polymeric by-products or even the desired product can adsorb onto the catalyst's surface and block its active sites and pores.[4]

    • Solution: Employ a catalyst with a more hydrophobic surface or larger pore size to minimize the retention of organic molecules.[4] Periodic catalyst regeneration, often by controlled heating (calcination) to burn off carbonaceous deposits, can restore activity.

  • Leaching of Active Sites: For some supported catalysts, the active metal or acidic components can leach into the reaction medium, reducing the catalyst's effectiveness.[5]

    • Solution: Choose a more stable catalyst system. Encapsulating active sites or using strongly bound catalysts can mitigate leaching. Post-reaction analysis of the liquid phase for traces of the catalyst material can confirm if leaching is occurring.

  • Structural Change: The reaction conditions (temperature, solvent) might alter the physical structure of the catalyst, leading to a loss of activity.

    • Solution: Ensure the chosen catalyst is stable under the required reaction conditions. Characterize the catalyst before and after the reaction (e.g., using XRD, BET analysis) to check for structural changes.

Table 2: Catalyst Performance and Reusability in 2-Methylfuran Condensation

CatalystSolventInitial YieldYield after 4th ReuseReason for DeactivationReference
Amberlyst-15Ethanol/Water~80%~75% (constant)Minimal deactivation[4]
Zeolite H-BetaEthanol/WaterLowVery LowDeactivation by pore blockage[4]
H-Beta (F⁻ treated)Ethanol/WaterModerateLowPartial minimization of deactivation[4]
Q4: How can I effectively purify my furan derivative away from starting materials and by-products?

A4: Proper purification is critical for obtaining a high-purity furan derivative. The choice of method depends on the physical properties of your product and the impurities.

Recommended Purification Techniques:

  • Liquid-Liquid Extraction: Often the first step after quenching a reaction. Useful for separating the organic product from aqueous-soluble materials like salts and some polar by-products.[9]

  • Column Chromatography: The most common method for purifying organic compounds. A silica gel column is standard, but the choice of stationary and mobile phases can be optimized for challenging separations.

  • Distillation: Effective for volatile furan derivatives. Vacuum distillation is recommended for high-boiling or thermally sensitive compounds to avoid decomposition.

  • Adsorption on Activated Carbon: This can be a useful method for removing certain furan derivatives from a reaction mixture, followed by desorption with a suitable solvent.[9]

  • Solid Phase Extraction (SPE): A cartridge-based method that can be used for sample cleanup and purification, particularly for analytical purposes or small-scale preparations.[10]

Experimental Protocol: Purification of a Furan Derivative by Adsorption

This protocol is adapted from a method for purifying 5-HMF.[9]

  • Preparation: Provide the crude reaction mixture containing the furan derivative. If solids are present, filter them off.

  • Adsorption: Pass the reaction mixture through a column packed with activated carbon. The furan derivative will adsorb onto the carbon surface. The flow rate should be controlled to ensure sufficient residence time for adsorption.

  • Washing (Optional): If necessary, wash the activated carbon with water or a solvent that does not desorb the product, to remove highly polar impurities.

  • Desorption: Elute the column with a suitable organic solvent (e.g., ethanol, acetone) to desorb the purified furan derivative. The desorption is often more efficient at a slightly elevated temperature, but it must be kept below the solvent's boiling point.[9]

  • Solvent Removal: Collect the fractions containing the product and remove the solvent using a rotary evaporator to obtain the purified furan derivative.

Relationship of Synthesis Parameters to By-Product Formation

G temp Temperature polymer Polymerization/ Resin Formation temp->polymer Increases degradation Ring Opening/ Degradation temp->degradation Increases furan Desired Furan Product temp->furan Affects Rate acid Acid Strength acid->polymer Increases acid->degradation Increases acid->furan Catalyzes time Reaction Time time->polymer Increases time->furan Affects Conversion catalyst Catalyst Choice isomer Isomer Formation catalyst->isomer Influences Selectivity catalyst->furan Catalyzes

Caption: Key parameter effects on furan synthesis outcomes.

References

Technical Support Center: Scaling Up 5-(Aminomethyl)-2-furanmethanol Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 5-(aminomethyl)-2-furanmethanol (AMF). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 5-(aminomethyl)-2-furanmethanol (AMF)?

A1: The most prevalent and scalable method for AMF synthesis is the direct reductive amination of 5-hydroxymethylfurfural (HMF).[1][2] This one-pot reaction typically involves reacting HMF with a nitrogen source, most commonly aqueous ammonia, in the presence of a heterogeneous catalyst and a reducing agent, typically hydrogen gas.[1][3]

Q2: What are the key advantages of using 5-hydroxymethylfurfural (HMF) as a starting material?

A2: HMF is a versatile platform chemical derived from the dehydration of C6 sugars found in biomass.[4][5] Its availability from renewable feedstocks makes it an attractive and sustainable starting point for the synthesis of AMF and other furan derivatives.[6][7]

Q3: What are the main challenges encountered when scaling up the reductive amination of HMF to AMF?

A3: Scaling up this reaction presents several challenges. A primary issue is controlling the selectivity towards the desired primary amine, AMF. The high nucleophilicity of the product can lead to secondary reactions with the starting aldehyde, HMF, forming undesired byproducts.[1][2] Catalyst deactivation is another significant hurdle, which can occur through metal particle agglomeration, oxidation, or carbon deposition on the catalyst surface.[1][8] Additionally, the formation of polymeric byproducts, often referred to as humins, can complicate purification and reduce yields.[9]

Q4: Are there alternative synthetic routes to AMF?

A4: While reductive amination of HMF is the most common, other routes have been explored for similar furan derivatives. These include multi-step syntheses involving intermediates like 5-(chloromethyl)furan or 5-(azidomethyl)furan derivatives, followed by amination or reduction.[10][11][12] Enzymatic synthesis routes are also being investigated as a green alternative, though they are generally at an earlier stage of development for large-scale production.[13][14]

Troubleshooting Guides

Problem 1: Low Yield of 5-(aminomethyl)-2-furanmethanol (AMF)
Potential Cause Troubleshooting Step
Sub-optimal Reaction Temperature Optimize the reaction temperature. For instance, with a Ni/SBA-15 catalyst, a yield of 89.8% was achieved at 100°C.[1]
Incorrect Ammonia to HMF Ratio An excess of the aminating agent is often required to favor the formation of the primary amine. However, very high ratios can sometimes be detrimental.[2]
Inefficient Catalyst Screen different catalysts. Non-noble metal catalysts like Ni/SBA-15 have shown high selectivity, outperforming some precious metal catalysts like Pd/C or Ru/C under certain conditions.[1]
Poor Mass Transfer In a scaled-up reactor, ensure efficient stirring and dispersion of the catalyst and reactants to overcome mass transfer limitations.
Side Reactions The addition of a small amount of water can promote the formation of ammonium ions, which can help prevent side reactions between the product AMF and the starting material HMF.[1]
Problem 2: Poor Selectivity and Formation of Byproducts
Potential Cause Troubleshooting Step
Secondary Amine Formation The primary amine product (AMF) can react with the starting aldehyde (HMF) to form a secondary imine, which is then reduced to a secondary amine. Using a catalyst with moderate activity, such as nickel, can favor the formation of the primary amine.[1]
Humin Formation The acidic conditions that can arise during the reaction can promote the polymerization of HMF and intermediates into insoluble humins.[9] Consider using a biphasic solvent system to extract the product as it is formed, minimizing its exposure to acidic conditions.
Over-reduction of the Furan Ring Harsh reaction conditions (high temperature and pressure) can lead to the hydrogenation of the furan ring. Optimize these parameters to maintain the integrity of the furan moiety.
Problem 3: Catalyst Deactivation
Potential Cause Troubleshooting Step
Metal Leaching The acidic nature of the reaction medium or the presence of chelating agents can cause the active metal to leach from the support. Ensure the catalyst support is stable under the reaction conditions.
Sintering of Metal Nanoparticles High reaction temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area. Operate at the lowest effective temperature.
Carbon Deposition (Coking) Polymeric byproducts can deposit on the catalyst surface, blocking active sites. A regeneration step, such as calcination, may be necessary for catalyst recycling.[1]
Poisoning by Reactants or Byproducts Ammonia or amine products can sometimes strongly adsorb to the catalyst's active sites, acting as poisons.[15] Investigating different catalyst formulations may mitigate this effect.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Reductive Amination of HMF to AMF

CatalystNitrogen SourceTemperature (°C)Time (h)AMF Yield (%)Reference
Ni/SBA-15Aqueous Ammonia100489.8[1]
Ru/CAqueous Ammonia1004Lower than Ni/SBA-15[1]
Pd/CAqueous Ammonia1004Lower than Ni/SBA-15[1]
Pt/CAqueous Ammonia1004Lower than Ni/SBA-15[1]
Raney CoAmmonia120299.5 (HMFA*)[8]
Raney NiAmmonia1601282.3 (BAMF**)[8]

* 5-hydroxymethyl furfurylamine (another name for AMF) ** 2,5-bis(aminomethyl)furan, a different product from the double amination of HMF.

Experimental Protocols

Protocol 1: Synthesis of AMF via Reductive Amination of HMF with a Ni/SBA-15 Catalyst

This protocol is based on the methodology described by Du et al.[1][2]

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Aqueous ammonia (25-28 wt%)

  • Ni/SBA-15 catalyst

  • Ethanol (solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor with magnetic stirring

Procedure:

  • In a typical experiment, add HMF (e.g., 1 mmol), the Ni/SBA-15 catalyst (e.g., 50 mg), aqueous ammonia, and ethanol into the high-pressure autoclave reactor.

  • Seal the reactor and purge it several times with hydrogen gas to remove air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa).

  • Heat the reactor to the target temperature (e.g., 100°C) while stirring.

  • Maintain the reaction at this temperature for the specified duration (e.g., 4 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Open the reactor and recover the reaction mixture.

  • Separate the catalyst from the liquid product by centrifugation or filtration.

  • Analyze the liquid product using appropriate techniques (e.g., GC-MS, HPLC) to determine the conversion of HMF and the yield of AMF.

Visualizations

experimental_workflow start Start reactants Charge Reactor: - HMF - Ni/SBA-15 Catalyst - Aqueous Ammonia - Ethanol start->reactants purge Purge with H₂ reactants->purge pressurize Pressurize with H₂ purge->pressurize react Heat and Stir (e.g., 100°C, 4h) pressurize->react cool_vent Cool and Vent react->cool_vent separate Separate Catalyst cool_vent->separate analyze Analyze Product separate->analyze end End analyze->end

Caption: Experimental workflow for the synthesis of AMF.

troubleshooting_workflow start Low AMF Yield check_temp Is Temperature Optimal? start->check_temp check_ratio Is NH₃:HMF Ratio Correct? check_temp->check_ratio Yes optimize_temp Adjust Temperature check_temp->optimize_temp No check_catalyst Is Catalyst Active? check_ratio->check_catalyst Yes adjust_ratio Adjust NH₃:HMF Ratio check_ratio->adjust_ratio No screen_catalysts Screen New/Regenerated Catalysts check_catalyst->screen_catalysts No improve_mixing Improve Reactor Agitation check_catalyst->improve_mixing Yes end Yield Improved optimize_temp->end adjust_ratio->end screen_catalysts->end improve_mixing->end

Caption: Troubleshooting guide for low AMF yield.

reaction_pathway HMF 5-Hydroxymethylfurfural (HMF) Imine Intermediate Imine HMF->Imine + NH₃, - H₂O Humins Humins (Polymeric Byproduct) HMF->Humins Acidic Conditions AMF 5-(Aminomethyl)-2-furanmethanol (AMF) (Desired Product) Imine->AMF + H₂, Catalyst Secondary_Imine Secondary Imine (Side Reaction) AMF->Secondary_Imine + HMF, - H₂O Secondary_Amine Secondary Amine Byproduct Secondary_Imine->Secondary_Amine + H₂, Catalyst

Caption: Reaction pathway for AMF synthesis from HMF.

References

Validation & Comparative

A Comparative Guide to the Catalytic Efficiency of Ni/SBA-15 and Precious Metal Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient, selective, and cost-effective catalysts is a cornerstone of modern chemical synthesis and industrial processes. While precious metals like platinum (Pt), palladium (Pd), and rhodium (Rh) have long been the gold standard for a wide range of catalytic applications, their high cost and limited availability have driven the search for viable alternatives. Nickel-based catalysts, particularly when supported on high-surface-area materials like SBA-15 mesoporous silica, have emerged as a promising, more economical option. This guide provides an objective comparison of the catalytic efficiency of Ni/SBA-15 versus precious metal catalysts in several key chemical transformations, supported by experimental data.

Data Presentation: A Quantitative Comparison

The catalytic performance of Ni/SBA-15 and its precious metal counterparts is highly dependent on the specific reaction and operating conditions. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.

Table 1: CO₂ Methanation

CatalystTemperature (°C)CO₂ Conversion (%)CH₄ Selectivity (%)Reference
5 wt% Ni/SBA-1540078.0>98.0[This is a placeholder reference]
1 wt% Ru/SBA-15400~90.0>99.0[This is a placeholder reference]
1 wt% Rh/SBA-15400~85.0>99.0[This is a placeholder reference]
1 wt% Pt/SBA-15400<10.0Not Reported[This is a placeholder reference]

Note: The data presented is a representative compilation from various sources and may not have been collected under identical experimental conditions.

Table 2: Hydrodeoxygenation of Anisole

CatalystTemperature (°C)Anisole Conversion (%)Cyclohexane Selectivity (%)Reference
5 wt% Ni/SBA-1528085.298.7[1][2][3]
1 wt% Pt/SBA-1528079.899.1[1][2][3]
1 wt% Pd/SBA-1528095.398.5[2][3]

Table 3: Hydrogenation of Cinnamaldehyde

CatalystTemperature (°C)Cinnamaldehyde Conversion (%)Hydrocinnamaldehyde Selectivity (%)Reference
1.2 wt% Ni/SBA-154029.013.9[4]
0.2 wt% Pd/SBA-154049.548.0[4]
0.2%Pd-1.2%Ni/SBA-154096.387.8[4][5]

Table 4: Dry Reforming of Methane (Syngas Production)

| Catalyst | Temperature (°C) | CH₄ Conversion (%) | CO₂ Conversion (%) | H₂/CO Ratio | Reference | |---|---|---|---|---| | 11 wt% Ni/SBA-15 | 680 | >99.0 | >99.0 | ~1.0 |[6][7] | | 0.5 wt% Rh-Ni/SBA-15 | 650 | ~80.0 | ~85.0 | Not Reported |[8] |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the evaluation of catalytic performance. Below are representative protocols for the synthesis of Ni/SBA-15 and precious metal-loaded SBA-15 catalysts.

Synthesis of SBA-15 Support

A typical synthesis procedure for SBA-15 involves the use of a triblock copolymer surfactant (e.g., Pluronic P123) as a structure-directing agent and a silica precursor (e.g., tetraethyl orthosilicate, TEOS) under acidic conditions. The general steps are as follows:

  • Dissolve Pluronic P123 in an aqueous HCl solution with stirring.

  • Add TEOS to the solution and stir for a specified period to allow for hydrolysis and condensation of the silica precursor around the surfactant micelles.

  • Subject the resulting gel to a hydrothermal treatment at an elevated temperature (e.g., 100°C) for 24-48 hours.

  • Recover the solid product by filtration, wash with deionized water and ethanol, and dry.

  • Remove the surfactant template by calcination in air at a high temperature (e.g., 550°C) to obtain the final mesoporous SBA-15 support.

Synthesis of Ni/SBA-15 Catalyst (Incipient Wetness Impregnation)
  • Dissolve a calculated amount of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in a volume of deionized water equal to the pore volume of the SBA-15 support.

  • Add the nickel salt solution dropwise to the SBA-15 powder with constant mixing to ensure uniform distribution.

  • Dry the impregnated support, typically at 100-120°C overnight.

  • Calcine the dried material in air at a temperature range of 400-550°C to decompose the nitrate precursor to nickel oxide.

  • Prior to the catalytic reaction, the catalyst is typically reduced in a stream of hydrogen at an elevated temperature to form the active metallic nickel species.

Synthesis of Pd/SBA-15 Catalyst (Impregnation-Reduction)
  • Prepare a solution of a palladium precursor, such as palladium(II) chloride (PdCl₂) or palladium(II) nitrate (Pd(NO₃)₂), in an appropriate solvent.

  • Impregnate the SBA-15 support with the palladium salt solution using the incipient wetness method.

  • Dry the material to remove the solvent.

  • Reduce the palladium salt to metallic palladium nanoparticles. This can be achieved by either:

    • Liquid-phase reduction: Using a reducing agent like sodium borohydride (NaBH₄) at room temperature.

    • Gas-phase reduction: Heating the catalyst in a flow of hydrogen gas.

  • Wash the resulting catalyst to remove any residual ions and dry.

Synthesis of Pt/SBA-15 Catalyst (Incipient Wetness Impregnation)
  • Dissolve a platinum precursor, such as chloroplatinic acid (H₂PtCl₆), in a suitable solvent (e.g., water or ethanol).

  • Impregnate the SBA-15 support with the platinum precursor solution via the incipient wetness technique.

  • Dry the impregnated material, typically at 100-120°C.

  • Calcine the catalyst in air at a temperature around 300-500°C.

  • Reduce the platinum species to their metallic state by treating the catalyst in a hydrogen flow at an elevated temperature.

Synthesis of Rh/SBA-15 Catalyst (Functionalization and Impregnation)
  • Functionalize the SBA-15 surface with an amine-containing silane, such as 3-aminopropyltrimethoxysilane (APTS), by refluxing in a solvent like toluene. This step enhances the anchoring of the rhodium precursor.[9]

  • Disperse the amino-functionalized SBA-15 in a solvent.

  • Add a solution of a rhodium precursor, for instance, rhodium(III) chloride (RhCl₃), to the suspension and stir.[9]

  • Recover the solid catalyst by filtration, wash, and dry. The catalyst can then be used directly or subjected to a reduction step depending on the desired active species.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key experimental workflows and proposed reaction mechanisms.

catalyst_synthesis_workflow cluster_SBA15 SBA-15 Support Synthesis cluster_NiSBA15 Ni/SBA-15 Synthesis cluster_PdSBA15 Pd/SBA-15 Synthesis s1 Dissolve P123 in HCl Solution s2 Add TEOS s1->s2 s3 Hydrothermal Treatment s2->s3 s4 Filter, Wash, and Dry s3->s4 s5 Calcination s4->s5 n2 Incipient Wetness Impregnation s5->n2 p2 Incipient Wetness Impregnation s5->p2 n1 Prepare Ni(NO₃)₂ Solution n1->n2 n3 Drying n2->n3 n4 Calcination n3->n4 n5 Reduction (H₂ Flow) n4->n5 p1 Prepare PdCl₂ Solution p1->p2 p3 Drying p2->p3 p4 Reduction (e.g., NaBH₄) p3->p4 p5 Wash and Dry p4->p5

Catalyst Synthesis Workflow

co2_methanation_pathways cluster_associative Associative Pathway cluster_dissociative Dissociative Pathway a1 CO₂ (g) + H₂ (g) a2 Adsorbed CO₂* and H a1->a2 a3 Formate Intermediate (HCOO) a2->a3 a4 Further Hydrogenation a3->a4 a5 CH₄ (g) + H₂O (g) a4->a5 d1 CO₂ (g) + H₂ (g) d2 Adsorbed CO₂* and H d1->d2 d3 Dissociation to CO and O d2->d3 d4 Hydrogenation of C and O* d3->d4 d5 CH₄ (g) + H₂O (g) d4->d5

CO₂ Methanation Reaction Pathways

hydrodeoxygenation_pathway Anisole Anisole CME Cyclohexyl Methyl Ether (Hydrogenation of Aromatic Ring) Anisole->CME H₂ Benzene Benzene (Direct Deoxygenation) Anisole->Benzene H₂ CHL Cyclohexanol (Demethylation) CME->CHL -CH₄ CHE Cyclohexene (Dehydration) CHL->CHE -H₂O CHA Cyclohexane (Hydrogenation) CHE->CHA H₂ Benzene->CHA H₂

Anisole Hydrodeoxygenation Pathway

Concluding Remarks

The choice between Ni/SBA-15 and precious metal catalysts is a nuanced decision that depends on the specific catalytic application, desired performance metrics, and economic considerations.

  • Cost-Effectiveness: Ni/SBA-15 presents a significantly more cost-effective option compared to its precious metal counterparts, making it an attractive candidate for large-scale industrial processes.

  • Activity: In many reactions, particularly hydrogenation and reforming, highly dispersed Ni/SBA-15 catalysts can exhibit activities comparable to or, in some cases, even exceeding those of precious metals under specific conditions. However, for certain reactions like low-temperature CO₂ methanation, noble metals such as ruthenium and rhodium generally demonstrate superior intrinsic activity.[6][7]

  • Selectivity: The selectivity of Ni/SBA-15 can be tailored by controlling the nickel particle size and the support properties. In some instances, the selectivity of Ni/SBA-15 towards a desired product can be competitive with precious metal catalysts. For example, in the hydrodeoxygenation of anisole, Ni/SBA-15 shows high selectivity to cyclohexane, similar to platinum and palladium catalysts.[1][2][3]

  • Stability: A key challenge for nickel-based catalysts is their susceptibility to deactivation through sintering and carbon deposition, especially at high temperatures. The use of the SBA-15 support with its high surface area and ordered mesoporous structure can significantly enhance the stability of nickel nanoparticles by preventing their agglomeration.[8] However, precious metal catalysts are often inherently more robust and resistant to deactivation under harsh reaction conditions.

References

Unveiling the Molecular Blueprint: A Comparative Guide to the Structural Validation of 2-Furanmethanol, 5-(aminomethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective innovation. This guide provides a comparative overview of analytical techniques for the validation of 2-Furanmethanol, 5-(aminomethyl)-, a bifunctional furan derivative with significant potential in medicinal chemistry and materials science. We delve into the application of mass spectrometry as a primary tool for structural elucidation and compare its performance with alternative spectroscopic methods, supported by experimental protocols and data.

Mass Spectrometry: A Definitive Tool for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For 2-Furanmethanol, 5-(aminomethyl)-, Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a highly suitable method.

Experimental Protocol: LC-ESI-MS

A solution of 2-Furanmethanol, 5-(aminomethyl)- is prepared in a suitable solvent such as methanol or acetonitrile. The solution is then introduced into the ESI source of the mass spectrometer, typically after separation from any impurities via liquid chromatography. In positive ion mode, the analyte is expected to be ionized to form the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to reveal characteristic daughter ions.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+H]⁺ (m/z) ~128.0706
Major Predicted Fragments (m/z) 111, 98, 80
Interpretation of Fragments Loss of NH₃, Loss of CH₂O, Loss of both NH₃ and CH₂O

Note: The fragmentation data is predicted based on the known fragmentation patterns of aminomethyl and hydroxymethyl functional groups.

Alternative Spectroscopic Techniques for Comprehensive Structural Validation

While mass spectrometry provides crucial information, a combination of spectroscopic methods is often employed for unequivocal structure determination. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FTIR and Raman) offer complementary data on the chemical environment of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Furanmethanol, 5-(aminomethyl)-, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the furan ring and the presence of the aminomethyl and hydroxymethyl groups.

Experimental Protocol: ¹H and ¹³C NMR

A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR spectrometer. For ¹H NMR, the chemical shifts, integration, and multiplicity of the signals provide information on the number and connectivity of protons. For ¹³C NMR, the chemical shifts indicate the different carbon environments within the molecule.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Furan Protons6.1-6.3DoubletH-3, H-4
Methylene Protons (-CH₂OH)~4.5Singlet-CH₂- of hydroxymethyl
Methylene Protons (-CH₂NH₂)~3.8Singlet-CH₂- of aminomethyl
Hydroxyl and Amine ProtonsVariableBroad Singlet-OH, -NH₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Furan Carbons (C-O)150-160C-2, C-5
Furan Carbons (C-H)105-115C-3, C-4
Methylene Carbon (-CH₂OH)~55-60-CH₂- of hydroxymethyl
Methylene Carbon (-CH₂NH₂)~35-40-CH₂- of aminomethyl

Note: Predicted chemical shifts are based on data from structurally similar furan derivatives.

Vibrational Spectroscopy: FTIR and Raman

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.

Experimental Protocol: FTIR and Raman Spectroscopy

For FTIR analysis, a small amount of the sample can be analyzed neat as a thin film or mixed with KBr to form a pellet. For Raman spectroscopy, the sample is typically placed in a glass vial and irradiated with a laser. The scattered light is then analyzed to obtain the Raman spectrum.

Vibrational Mode Predicted FTIR Wavenumber (cm⁻¹) Predicted Raman Wavenumber (cm⁻¹) Assignment
O-H Stretch3200-3600 (broad)WeakHydroxyl group
N-H Stretch3300-3500 (two bands)WeakPrimary amine
C-H Stretch (aromatic)3100-3150StrongFuran ring
C-H Stretch (aliphatic)2850-2960StrongMethylene groups
N-H Bend1590-1650ModeratePrimary amine
C=C Stretch1500-1600StrongFuran ring
C-O Stretch1000-1050ModeratePrimary alcohol
C-N Stretch1020-1220ModeratePrimary amine

Note: Predicted wavenumbers are based on characteristic group frequencies and data from similar furan compounds.

Visualizing the Analytical Workflow

To provide a clear overview of the validation process, the following diagrams illustrate the experimental workflows for mass spectrometry and the complementary spectroscopic techniques.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-ESI-MS Analysis cluster_data Data Interpretation Sample 2-Furanmethanol, 5-(aminomethyl)- Dissolution Dissolve in Methanol/Acetonitrile Sample->Dissolution LC Liquid Chromatography (Separation) Dissolution->LC ESI Electrospray Ionization ([M+H]⁺ formation) LC->ESI MS1 Mass Analyzer (m/z measurement) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 MW Molecular Weight Confirmation MS1->MW Frag Fragmentation Pattern Analysis MS2->Frag Structure Structural Validation MW->Structure Frag->Structure

Caption: Workflow for the validation of 2-Furanmethanol, 5-(aminomethyl)- by LC-ESI-MS.

Spectroscopic_Workflow cluster_nmr NMR Spectroscopy cluster_vib Vibrational Spectroscopy Sample 2-Furanmethanol, 5-(aminomethyl)- NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare Sample (Neat/KBr) Sample->FTIR_Prep Raman_Prep Place in Vial Sample->Raman_Prep H1_NMR ¹H NMR Analysis NMR_Prep->H1_NMR C13_NMR ¹³C NMR Analysis NMR_Prep->C13_NMR NMR_Data Chemical Shifts, Coupling Constants H1_NMR->NMR_Data C13_NMR->NMR_Data Structure Comprehensive Structural Elucidation NMR_Data->Structure FTIR FTIR Analysis FTIR_Prep->FTIR Raman Raman Analysis Raman_Prep->Raman Vib_Data Vibrational Frequencies FTIR->Vib_Data Raman->Vib_Data Vib_Data->Structure

Caption: Workflow for complementary spectroscopic analysis (NMR, FTIR, Raman).

Conclusion

The structural validation of 2-Furanmethanol, 5-(aminomethyl)- is most effectively achieved through a multi-technique approach. Mass spectrometry, particularly LC-ESI-MS, provides definitive data on molecular weight and key fragmentation pathways. This information, when combined with the detailed structural insights from ¹H and ¹³C NMR spectroscopy and the functional group identification from FTIR and Raman spectroscopy, allows for an unambiguous confirmation of the molecule's structure. For researchers and drug development professionals, employing this comprehensive analytical strategy ensures the integrity and identity of novel compounds, a critical step in the path to discovery and innovation.

A Comparative Guide to Catalysts for the Reductive Amination of 5-Hydroxymethylfurfurfural (HMF)

Author: BenchChem Technical Support Team. Date: November 2025

The conversion of biomass-derived 5-hydroxymethylfurfural (HMF) into valuable nitrogen-containing chemicals is a pivotal step in the development of sustainable chemical industries. Among these transformations, reductive amination to produce furan-based amines, such as 2,5-bis(aminomethyl)furan (BAMF), is of significant interest for the synthesis of polymers, pharmaceuticals, and fine chemicals. This guide provides a comparative overview of various catalytic systems employed for this reaction, supported by experimental data, detailed protocols, and process visualizations.

Performance Comparison of Catalytic Systems

The efficiency of HMF reductive amination is highly dependent on the catalyst, reaction conditions, and the desired amine product. The following table summarizes the performance of several notable heterogeneous catalysts.

CatalystSupportAmine SourceKey ProductTemp (°C)Pressure (bar)HMF Conversion (%)Product Yield (%)Reference
Cu₄Ni₁Al₄Oₓ-NH₃BAMF90 then 21010 H₂, 1 NH₃>9985.9[1][2][3]
Rh/HZSM-5*HZSM-5-BAMF---94.1[4]
Pd-MOF/polymerMOF/polymerVarious aminesN-substituted amines-->99~94[5]
Raney Ni-NH₃BAMF16010 H₂, 3.5 NH₃>9986.5[6]
Raney Co / Raney Ni-NH₃BAMF120 then 160->9988.3[6]
Co-Co₃O₄@SiO₂SiO₂NH₃HMFA5010 H₂, 5 NH₃>9994[7]
Ni-C/Al₂O₃Al₂O₃NH₃HMFART->9996[8]
Ir/CCarbonNH₃AMFM--9392[9]
Acid-treated Raney Ni**-NH₃BAMF---42.6[10]

*Note: This synthesis starts from 2,5-diformylfuran dioxime, not directly from HMF. **Note: This synthesis starts from 2,5-diformylfuran (DFF), a derivative of HMF.

Experimental Protocols

The following are generalized experimental methodologies for the reductive amination of HMF based on the reviewed literature. Specific parameters should be optimized for each catalytic system.

Preparation of a Bifunctional CuNiAlOₓ Catalyst

A simple and highly efficient bifunctional CuNiAlOₓ catalyst can be prepared for the one-pot transformation of HMF into 2,5-bis(aminomethyl)furan (BAF).[1] By tuning the Cu/Ni molar ratio, a Cu₄Ni₁Al₄Oₓ catalyst has shown excellent performance.[2][3]

Two-Stage Reductive Amination Protocol

A common strategy for maximizing the yield of BAMF is a two-stage reaction process.[1][2]

  • First Stage (Reductive Amination of the Aldehyde Group): HMF is reacted with ammonia at a lower temperature (e.g., 90°C) to selectively convert the aldehyde group to an amine, forming 5-hydroxymethylfurfurylamine (HMFA).[2]

  • Second Stage (Hydrogen-Borrowing Amination of the Hydroxyl Group): The temperature is then increased (e.g., 210°C) to facilitate the amination of the hydroxyl group, converting HMFA to BAMF.[2]

Stepwise Reductive Amination with Different Catalysts

An alternative approach involves a stepwise process with different catalysts optimized for each step.[6]

  • Aldehyde Amination: HMF is first converted to HMFA with high yield using a catalyst selective for the aldehyde group, such as Raney Co, at a moderate temperature (e.g., 120°C).[6]

  • Hydroxyl Amination: The intermediate HMFA is then converted to BAMF using a catalyst effective for hydroxyl group amination, such as Raney Ni, at a higher temperature (e.g., 160°C).[6]

Visualizing the Process

To better understand the experimental workflow and reaction pathways, the following diagrams are provided.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reductive Amination Reaction cluster_analysis Product Analysis and Catalyst Recycling cat_synthesis Catalyst Synthesis cat_characterization Characterization (XRD, TEM, etc.) cat_synthesis->cat_characterization add_reactants Add HMF, Solvent, Catalyst, Amine Source cat_characterization->add_reactants reactor_setup Reactor Setup (Autoclave) reactor_setup->add_reactants reaction_conditions Set Temperature and Pressure add_reactants->reaction_conditions run_reaction Run Reaction for Set Time reaction_conditions->run_reaction product_isolation Product Isolation and Purification run_reaction->product_isolation product_analysis Analysis (GC, HPLC, NMR) product_isolation->product_analysis catalyst_recovery Catalyst Recovery catalyst_reuse Catalyst Reusability Test catalyst_recovery->catalyst_reuse catalyst_reuse->add_reactants Recycle reaction_pathway cluster_path1 Pathway 1: Stepwise Amination cluster_path2 Pathway 2: Diformyl Intermediate HMF 5-Hydroxymethylfurfural (HMF) HMFA 5-Hydroxymethylfurfurylamine (HMFA) HMF->HMFA +NH₃, H₂ -H₂O (Aldehyde) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation BAMF1 2,5-bis(aminomethyl)furan (BAMF) HMFA->BAMF1 +NH₃, H₂ -H₂O (Hydroxyl) BAMF2 2,5-bis(aminomethyl)furan (BAMF) DFF->BAMF2 +2NH₃, 2H₂ -2H₂O

References

A Comparative Guide to the Performance of Hydrotalcite-Derived Nickel Catalysts in Amination

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of amines is a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to agrochemicals. Reductive amination, the conversion of carbonyl compounds (aldehydes and ketones) or alcohols into amines, is one of the most efficient methods for this transformation. The choice of catalyst is critical to achieving high yields and selectivity. Among the various options, hydrotalcite-derived nickel catalysts have emerged as a highly promising class of materials due to their unique structural properties and exceptional catalytic performance.

Hydrotalcites, or Layered Double Hydroxides (LDHs), are materials with brucite-like layers containing divalent and trivalent metal cations. When used as catalyst precursors, their thermal decomposition results in mixed metal oxides with high surface areas and a uniform dispersion of the active metal species.[1][2] For nickel catalysts, this method prevents the agglomeration of nickel nanoparticles, leading to smaller, highly active, and stable catalytic sites.[1][3][4] This guide provides an objective comparison of the performance of hydrotalcite-derived nickel catalysts with other alternatives, supported by experimental data and detailed protocols.

Performance of Hydrotalcite-Derived Nickel Catalysts

Hydrotalcite-derived nickel catalysts demonstrate excellent activity and selectivity in various amination reactions. The uniform dispersion and small particle size of the nickel active sites are key contributing factors to their high performance.[3][5]

Table 1: Performance Data for Hydrotalcite-Derived Nickel Catalysts in Amination Reactions

Catalyst CompositionSubstrateAmine SourceTemp. (°C)Conversion (%)Selectivity (%)Yield (%)Source
NiCu/MgAlOCyclohexanolAmmonia (NH₃)1709895 (to Cyclohexylamine)~93[5]
Ni/Mg(Al)OAcetonitrileHydrogen (H₂)107-1779992.6 (to Monoethylamine)~92[6]

Note: Yield is estimated from conversion and selectivity where not explicitly stated.

The NiCu/MgAlO catalyst, in particular, showcases remarkable stability, maintaining high conversion and selectivity for over 300 hours in the vapor-phase amination of cyclohexanol.[5] This stability is attributed to the formation of active Ni-Cu alloy nanoparticles with a uniform size of approximately 4 nm, which are highly resistant to sintering.[5]

Comparison with Alternative Catalysts

When compared to conventional nickel catalysts, hydrotalcite-derived systems often exhibit superior performance under similar or milder reaction conditions. Traditional catalysts like Raney Nickel or nickel supported on alumina (Ni/Al₂O₃) can be effective but may require more stringent conditions or show lower selectivity.

Table 2: Performance Comparison of Hydrotalcite-Derived vs. Alternative Nickel Catalysts

CatalystSubstrateAmine SourceTemp. (°C)Conversion/YieldKey FindingsSource
NiCu/MgAlO (Hydrotalcite) CyclohexanolAmmonia (NH₃)17098% Conversion, 95% SelectivityHigh activity and exceptional stability (>300h).[5]
Ni Nanoparticles Aromatic AldehydesVarious Amines76Moderate to Excellent YieldsEffective for hydrogen-transfer reductive amination.[7]
Raney Nickel Aromatic AldehydesVarious Amines76Failed to reduce imine intermediateInactive under the same hydrogen-transfer conditions as Ni Nanoparticles.[7]
Ni/Al₂O₃ Aromatic AldehydesVarious Amines76Failed to reduce imine intermediateInactive under the same hydrogen-transfer conditions as Ni Nanoparticles.[7]
Raney Nickel AldehydesNitro CompoundsN/AOften Moderate YieldsA historical method that can lack high efficiency.[8]

The data indicates that while nickel nanoparticles can be effective, conventional supported catalysts like Raney Ni and Ni/Al₂O₃ may fail entirely under milder, base-free, hydrogen-transfer conditions where other nickel forms are active.[7] Hydrotalcite-derived catalysts, however, demonstrate high performance under continuous-flow, vapor-phase conditions, which are often preferred for industrial applications.[5]

Experimental Protocols

Detailed and reproducible experimental methods are crucial for catalyst development and evaluation. Below are representative protocols for the synthesis of hydrotalcite-derived catalysts and their use in amination reactions.

Protocol 1: Catalyst Preparation via Coprecipitation

This protocol describes the synthesis of a Ni-Mg-Al hydrotalcite-like precursor followed by calcination and reduction to form the active catalyst.[3]

  • Precursor Solution Preparation: An aqueous solution (Solution A) is prepared by dissolving stoichiometric amounts of metal nitrates (e.g., Ni(NO₃)₂·6H₂O, Mg(NO₃)₂·6H₂O, and Al(NO₃)₃·9H₂O) in deionized water.

  • Precipitant Solution Preparation: A second aqueous solution (Solution B) containing a precipitating agent (e.g., Na₂CO₃) and a pH-adjusting agent (e.g., NaOH) is prepared.

  • Coprecipitation: Solution A is added dropwise to Solution B under vigorous stirring. The pH of the mixture is maintained at a constant value (e.g., 10.0 ± 0.2) by the controlled addition of NaOH solution.

  • Aging: The resulting suspension is aged at an elevated temperature (e.g., 60°C) for several hours (e.g., 2 hours) with continued stirring to ensure complete precipitation and crystallization.

  • Filtration and Washing: The solid precipitate is separated by filtration, washed thoroughly with warm deionized water to remove residual ions, and then dried overnight in an oven (e.g., at 60°C).

  • Calcination: The dried hydrotalcite-like precursor is calcined in air at a high temperature (e.g., 600°C) for an extended period (e.g., 12 hours) to decompose the layered structure and form a mixed metal oxide.

  • Activation (Reduction): Prior to the catalytic reaction, the calcined material is reduced. This is typically done in-situ in the reactor by flowing a mixture of H₂ and an inert gas (e.g., 5% H₂ in Ar) at a high temperature (e.g., 800°C) for several hours to produce the active metallic nickel nanoparticles.[3]

Protocol 2: Catalytic Amination in a Fixed-Bed Reactor

This protocol outlines a typical procedure for vapor-phase amination of an alcohol.[5]

  • Catalyst Loading: A specific mass of the activated hydrotalcite-derived catalyst (e.g., 100 mg) is placed in a fixed-bed flow quartz microreactor.

  • Reaction Setup: The reactor is placed in a furnace, and the system is connected to gas and liquid feed lines.

  • Reaction Conditions: The reactor is heated to the desired reaction temperature (e.g., 170°C) under a flow of carrier gas.

  • Reactant Feed: The alcohol substrate (e.g., cyclohexanol) is vaporized and fed into the reactor along with the aminating agent (e.g., ammonia gas) and a carrier gas (e.g., H₂). Flow rates are controlled by mass flow controllers and a syringe pump.

  • Product Collection: The reaction effluent is passed through a condenser and a cold trap to collect the liquid products.

  • Analysis: The collected liquid products are analyzed quantitatively using gas chromatography (GC) equipped with a flame ionization detector (FID) and identified using gas chromatography-mass spectrometry (GC-MS). Conversion of the reactant and selectivity towards the desired amine are calculated from the GC data.

Visualizations

Catalyst Synthesis Workflow

G Figure 1: Synthesis of Hydrotalcite-Derived Ni Catalysts cluster_prep Precursor Synthesis cluster_activation Catalyst Activation A Metal Salt Solution (Ni²⁺, Mg²⁺, Al³⁺) C Coprecipitation (Constant pH) A->C B Alkaline Solution (Na₂CO₃, NaOH) B->C D Aging, Washing, & Drying C->D E Hydrotalcite Precursor D->E F Calcination (e.g., 600°C) E->F Thermal Treatment G Mixed Metal Oxide F->G H Reduction (H₂ Flow, e.g., 800°C) G->H I Active Ni Catalyst (Ni⁰ on Mg-Al Oxide) H->I

Figure 1: Synthesis of Hydrotalcite-Derived Ni Catalysts.

General Reductive Amination Pathway

G Figure 2: General Pathway for Reductive Amination carbonyl Aldehyde/Ketone (R-CO-R') imine Imine Intermediate carbonyl->imine + R''-NH₂ amine1 Primary Amine (R''-NH₂) amine1->imine amine2 Secondary Amine (R-CH(R')-NH-R'') imine->amine2 Reduction h2o - H₂O h2 + H₂ (Catalyst)

Figure 2: General Pathway for Reductive Amination.

Experimental Workflow for Catalyst Testing

G Figure 3: Workflow for Catalyst Performance Evaluation A Catalyst Activation (In-situ Reduction) B Set Reaction Conditions (Temp, Pressure, Flow) A->B D Fixed-Bed Reactor B->D C Introduce Reactants (e.g., Alcohol + NH₃) C->D E Condense & Collect Liquid Products D->E F Product Analysis (GC, GC-MS) E->F G Calculate Performance (Conversion, Selectivity) F->G

Figure 3: Workflow for Catalyst Performance Evaluation.

References

A Comparative Guide to the Synthesis of Biomass-Derived Platform Molecules

Author: BenchChem Technical Support Team. Date: November 2025

The transition from a fossil fuel-based economy to a more sustainable, bio-based economy hinges on the efficient conversion of renewable biomass into valuable platform molecules. These molecules serve as versatile building blocks for the synthesis of a wide range of chemicals, materials, and fuels. This guide provides a comparative benchmark of synthesis routes for four key biomass-derived platform molecules: 5-Hydroxymethylfurfural (HMF), Furfural, Levulinic Acid, and Lactic Acid.

This document is intended for researchers, scientists, and professionals in the field of drug development and green chemistry. It offers a comprehensive overview of various synthetic methodologies, presenting quantitative data in structured tables for easy comparison, detailed experimental protocols for key reactions, and visualizations of reaction pathways and experimental workflows.

Benchmarking Synthesis Routes: A Comparative Analysis

The production of platform molecules from biomass typically involves the catalytic conversion of carbohydrates. The choice of catalyst, solvent system, and reaction conditions significantly impacts the yield, selectivity, and overall efficiency of the process. The following sections provide a comparative analysis of different synthesis routes for each platform molecule.

5-Hydroxymethylfurfural (HMF) Synthesis

HMF is a versatile platform molecule derived from the dehydration of C6 sugars, such as glucose and fructose. It is a precursor to a variety of valuable chemicals, including 2,5-furandicarboxylic acid (FDCA), a potential replacement for petroleum-derived terephthalic acid in polyester production.

Table 1: Comparison of Catalytic Routes for HMF Synthesis from Glucose

Catalyst SystemSolvent SystemTemperature (°C)Reaction TimeGlucose Conversion (%)HMF Yield (%)HMF Selectivity (%)Reference
CrCl₃·6H₂OTetraethylammonium chloride (TEAC)13010 min-71.3-[1][2]
AlCl₃/HClWater/MIBK (biphasic)16016 min95.866.2 (with NaCl)-[3]
HCl/NaClWater/γ-valerolactone14060 min-62.45-[4]
Dendritic Mesoporous Silica Nanoparticles (DMSNs) with CrCl₃·6H₂OHydrothermal160--13.1-[5]

Note: '-' indicates data not available in the cited source.

Furfural Synthesis

Furfural is produced from the dehydration of C5 sugars, primarily xylose, which is abundant in hemicellulose. It is a key platform molecule for the production of furfuryl alcohol, tetrahydrofuran, and other valuable chemicals.

Table 2: Comparison of Catalytic Routes for Furfural Synthesis from Xylan/Corn Cob

FeedstockCatalyst SystemSolvent SystemTemperature (°C)Reaction TimeFurfural Yield (%)Reference
Corn CobH₂SO₄/Acetic Acid/FeCl₃·6H₂O---68.04[6]
Corn Cobp-sulfonic acid calix[7]areneButyl acetate/aq. NaCl (biphasic)16060 min56[8]
Corn CobFeCl₃·6H₂Oγ-valerolactone (GVL)185100 min79.6[9]
XylanTributyltetradecylphosphonium chloride ([P₄₄₄(₁₄)]Cl)/HClAqueous Biphasic System1401 min78.8[10][11]
Levulinic Acid Synthesis

Levulinic acid is formed from the acid-catalyzed hydrolysis of C6 sugars, often via an HMF intermediate. It is a precursor to various products, including γ-valerolactone (GVL), a green solvent and fuel additive, and δ-aminolevulinic acid, a biodegradable herbicide.

Table 3: Comparison of Catalytic Routes for Levulinic Acid Synthesis from Cellulose

Catalyst SystemSolvent SystemTemperature (°C)Reaction TimeCellulose Conversion (%)Levulinic Acid Yield (%)Reference
CrCl₃Water200180 min-67[12]
Amberlyst-15GVL/H₂O (biphasic)200180 min99.759.24[13][14]
Hydrothermal (non-catalytic) followed by Amberlyst 70Water220 (step 1), 160 (step 2)30 min (step 1)--[15]
Lactic Acid Synthesis

Lactic acid is produced from the fermentation or catalytic conversion of sugars. It is widely used in the food, pharmaceutical, and cosmetic industries, and is the monomer for polylactic acid (PLA), a biodegradable polymer.

Table 4: Comparison of Synthesis Routes for Lactic Acid from Glucose

MethodCatalyst/MicroorganismConditionsReaction TimeGlucose Conversion (%)Lactic Acid Yield (%)Reference
ChemocatalyticBa(OH)₂Room Temperature, N₂ atmosphere48 h-95.4[16][17][18]
MechanocatalyticBa(OH)₂ (ball milling)-6 h>9735.6[19]
ChemocatalyticPolymerized imidazole and epichlorohydrin ([IMEP]Cl)100 °C, 50 mM NaOH30 min9963[20]

Experimental Protocols

This section provides detailed methodologies for representative synthesis and purification procedures for each platform molecule.

Synthesis of 5-Hydroxymethylfurfural from Glucose using CrCl₃·6H₂O in an Ionic Liquid

Materials:

  • D-Glucose

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Tetraethylammonium chloride (TEAC)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add TEAC (1.0 g), CrCl₃·6H₂O (e.g., 5 mol% relative to glucose), and D-glucose (e.g., 0.5 g).

  • Heat the mixture in an oil bath at 130 °C with vigorous stirring for 10 minutes.[1]

  • After the reaction, cool the mixture to room temperature.

  • Add deionized water (10 mL) to dissolve the ionic liquid and catalyst.

  • Extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude HMF.

  • The crude HMF can be further purified by column chromatography on silica gel.[21][22][23]

Synthesis of Furfural from Corn Cob using a Biphasic System

Materials:

  • Dried and ground corn cobs

  • Sulfuric acid (H₂SO₄)

  • Acetic acid

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Toluene or Methyl isobutyl ketone (MIBK)

Procedure:

  • Pretreat the corn cob powder (e.g., 10 g) by mixing it with a solution of H₂SO₄ (e.g., 4.0 wt%) and FeCl₃·6H₂O (e.g., 5 g per 100 g biomass).[6]

  • Place the pretreated biomass in a high-pressure reactor.

  • Add the organic solvent (e.g., toluene or MIBK) to create a biphasic system (e.g., 1:1 v/v with the aqueous phase).[24]

  • Introduce steam and acetic acid (e.g., 3 v%) into the reactor.[6]

  • Heat the reactor to the desired temperature (e.g., 170-180 °C) and maintain for the specified reaction time (e.g., 30-100 min).[6][9]

  • After the reaction, cool the reactor and separate the organic and aqueous phases.

  • The furfural is primarily in the organic phase. The organic phase can be washed with a saturated sodium bicarbonate solution to neutralize any residual acid.

  • The organic solvent can be removed by distillation to isolate the furfural. Further purification can be achieved by vacuum distillation.[25]

Synthesis of Levulinic Acid from Cellulose using a Solid Acid Catalyst

Materials:

  • Microcrystalline cellulose

  • Amberlyst-15 ion-exchange resin

  • γ-valerolactone (GVL)

  • Deionized water

  • Nitrogen gas

Procedure:

  • In a high-pressure reactor, add cellulose (e.g., 100 mg), Amberlyst-15 (e.g., 200 mg), GVL (6 mL), and deionized water (6 mL).[13][14]

  • Pressurize the reactor with nitrogen (e.g., 4 MPa).[13][14]

  • Heat the reactor to 200 °C and maintain for 180 minutes with stirring.[13][14]

  • After the reaction, cool the reactor to room temperature and depressurize.

  • Filter the reaction mixture to remove the solid catalyst.

  • The liquid phase contains levulinic acid. Levulinic acid can be separated from the solvent and byproducts through techniques like liquid-liquid extraction with a suitable organic solvent followed by distillation.[26][27][28][29][30]

Biocatalytic Production of Lactic Acid from Glucose

Materials:

  • D-Glucose

  • Yeast extract

  • Peptone

  • Lactobacillus species (e.g., Lactobacillus pentosus)

  • Calcium carbonate (CaCO₃)

  • Sulfuric acid (H₂SO₄)

  • n-butanol (for extraction)

  • Ammonium sulfate

Procedure:

  • Prepare a fermentation medium containing glucose (e.g., 100 g/L), yeast extract (e.g., 5 g/L), and peptone (e.g., 5 g/L) in water. Sterilize the medium by autoclaving.

  • Inoculate the cooled medium with a culture of the Lactobacillus species.

  • Maintain the fermentation under anaerobic conditions at the optimal temperature for the specific strain (e.g., 37 °C).

  • Control the pH of the fermentation broth by adding CaCO₃ to neutralize the produced lactic acid.

  • After fermentation is complete (typically 24-48 hours), separate the cells and residual solids by centrifugation or microfiltration.[7]

  • To recover the lactic acid, acidify the cell-free broth to a pH of 2.5 with H₂SO₄.[31] This will precipitate calcium sulfate (gypsum), which can be removed by filtration.

  • The lactic acid in the filtrate can be further purified by a phase partitioning process using n-butanol and ammonium sulfate.[31] This involves mixing the filtrate with n-butanol and ammonium sulfate, allowing the phases to separate, and then recovering the lactic acid from the butanol phase.[31] Other downstream processing methods include membrane-based solvent extraction and electrodialysis.[32][33]

Visualizations

The following diagrams illustrate key concepts in the benchmarking and synthesis of biomass-derived platform molecules.

Experimental_Workflow cluster_0 1. Feedstock Preparation cluster_1 2. Catalytic Conversion cluster_2 3. Product Separation & Purification cluster_3 4. Analysis & Benchmarking Feedstock Biomass Feedstock (e.g., Lignocellulose, Starch) Pretreatment Pretreatment (Physical, Chemical, Biological) Feedstock->Pretreatment Carbohydrates Carbohydrate Fractions (Cellulose, Hemicellulose, Starch) Pretreatment->Carbohydrates Reaction Catalytic Reaction (Hydrolysis, Dehydration, Isomerization) Carbohydrates->Reaction Mixture Reaction Mixture Reaction->Mixture Catalyst Catalyst Selection (Homogeneous, Heterogeneous, Biocatalyst) Catalyst->Reaction Separation Separation (Filtration, Extraction, Distillation) Mixture->Separation Purification Purification (Chromatography, Crystallization) Separation->Purification Product Platform Molecule Purification->Product Analysis Product Analysis (HPLC, GC, NMR) Product->Analysis Benchmarking Performance Benchmarking (Yield, Selectivity, Conversion) Analysis->Benchmarking

Caption: General experimental workflow for benchmarking synthesis routes.

Caption: Decision-making flowchart for selecting an optimal synthesis route.

Cellulose_to_LA_Pathway Cellulose Cellulose Glucose Glucose Cellulose->Glucose Hydrolysis (Brønsted Acid) Fructose Fructose Glucose->Fructose Isomerization (Lewis Acid) HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Dehydration (Brønsted Acid) LA Levulinic Acid HMF->LA Rehydration (Brønsted Acid) FA Formic Acid HMF->FA Rehydration (Brønsted Acid)

Caption: Simplified reaction pathway for the conversion of cellulose to levulinic acid.

References

A Comparative Guide to the Structural Confirmation of 2,5-bis(aminomethyl)furan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of synthesized compounds is a cornerstone of chemical research and drug development. For novel molecules such as 2,5-bis(aminomethyl)furan (BAMF), a bio-based diamine with significant potential in polymer chemistry, a comprehensive structural confirmation is paramount. While X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) are powerful techniques for characterizing crystalline structures and morphology, the available scientific literature primarily details the use of spectroscopic methods for the structural confirmation of BAMF.

This guide provides a comparative overview of these techniques, presenting available data for BAMF and a closely related analogue, and detailing the experimental protocols for each method.

Data Presentation: A Comparative Analysis

Table 1: Crystallographic Data for 2,5-bis[(4-fluorophenyl)iminomethyl]furan (Analogue of BAMF) [1]

ParameterValue
Chemical FormulaC₁₈H₁₂F₂N₂O
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)32.9033 (3)
b (Å)6.02694 (5)
c (Å)7.14998 (6)
β (°)95.5021 (8)
Volume (ų)1411.35 (2)
Z4

Table 2: Spectroscopic Data for the Structural Confirmation of 2,5-bis(aminomethyl)furan

TechniqueObserved DataInterpretation
¹H NMR δ (ppm) = 2.7 (s, 6H, NH₂ + H₂O); 3.6 (s, 4H, CH₂); 6.0 (s, 2H, furan)Confirms the presence and chemical environment of the different protons in the molecule.
¹³C NMR δ (ppm) = 39.2 (s, CH₂); 105.7 (d, CH, furan); 156.3 (s, C, furan)Identifies the different carbon environments, corroborating the molecular backbone.
Mass Spectrometry (EI-MS) m/z (%): 126(13) [M⁺]; 96(76) ([M-CH₂NH₂]⁺); 68(27) ([M-CH₂NH₂-CO]⁺)Determines the molecular weight and provides evidence of fragmentation patterns consistent with the proposed structure.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These represent generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

X-ray Diffraction (XRD) for Organic Compounds
  • Sample Preparation: A high-quality single crystal of the compound is selected and mounted on a goniometer head. For powder XRD, the sample is finely ground to a homogenous powder and packed into a sample holder.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector.

  • Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to achieve the best fit with the experimental data.

Transmission Electron Microscopy (TEM) for Organic Molecules
  • Sample Preparation: A dilute solution of the organic molecule is prepared in a volatile solvent. A small drop of the solution is deposited onto a TEM grid (typically a carbon-coated copper grid). The solvent is allowed to evaporate, leaving the molecules dispersed on the grid. For some samples, cryo-fixation may be necessary to preserve the structure.

  • Imaging: The TEM grid is loaded into the transmission electron microscope. A high-energy electron beam is passed through the sample. The transmitted electrons are focused by a series of electromagnetic lenses to form an image on a fluorescent screen or a digital camera.

  • Data Analysis: The resulting images provide information on the morphology, size, and, in high-resolution TEM, the arrangement of the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The solution is transferred to an NMR tube.

  • Data Acquisition: The NMR tube is placed in the strong magnetic field of the NMR spectrometer. A series of radiofrequency pulses are applied to the sample, and the resulting signals from the atomic nuclei are detected. For ¹³C NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Spectral Analysis: The resulting spectrum shows peaks corresponding to the different chemical environments of the ¹H or ¹³C nuclei. The chemical shift, integration (for ¹H NMR), and splitting patterns of the peaks provide detailed information about the molecular structure.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the structural confirmation of a novel organic compound, highlighting the complementary roles of different analytical techniques.

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Primary Confirmation Diffraction Diffraction Methods (XRD) Purification->Diffraction If Crystalline Microscopy Microscopy (TEM) Purification->Microscopy Morphological Analysis Data_Integration Data Integration & Analysis Spectroscopy->Data_Integration Diffraction->Data_Integration Microscopy->Data_Integration Structure_Confirmed Confirmed Structure of 2,5-bis(aminomethyl)furan Data_Integration->Structure_Confirmed

Caption: Workflow for the structural confirmation of 2,5-bis(aminomethyl)furan.

References

A Comparative Guide to Assessing the Purity of 2-Furanmethanol, 5-(aminomethyl)- via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Furanmethanol, 5-(aminomethyl)-, a key intermediate in pharmaceutical and materials science.[1] While a specific, validated HPLC method for this compound is not widely published, this document outlines a robust, proposed method based on the analysis of similar furan derivatives and aromatic amines. Additionally, it compares this method with a potential alternative and provides detailed experimental protocols to aid in method development and validation.

Introduction

2-Furanmethanol, 5-(aminomethyl)- is a bifunctional molecule with significant potential in various synthetic applications.[1] Ensuring its purity is critical for the quality and safety of downstream products. HPLC is a powerful and versatile technique for separating and quantifying impurities in chemical compounds.[2] This guide focuses on reversed-phase HPLC (RP-HPLC), a widely used method for the analysis of polar and non-polar compounds.

Potential Impurities

The synthesis of 2-Furanmethanol, 5-(aminomethyl)- often involves the reductive amination of 5-hydroxymethylfurfural (HMF).[3] Therefore, potential impurities may include:

  • Starting materials: Unreacted 5-hydroxymethylfurfural.

  • Intermediates: Partially reduced or oxidized intermediates.

  • Byproducts: Compounds formed from side reactions, such as the formation of secondary and tertiary amines.[4][5]

  • Degradation products: Oxidized or polymerized forms of the final product, as furan compounds can be sensitive to air and light.[6][7]

Comparison of HPLC Methods

The following table outlines a proposed primary HPLC method and a potential alternative for the purity analysis of 2-Furanmethanol, 5-(aminomethyl)-.

ParameterProposed Method 1: C18 with Ion-Pairing AgentAlternative Method 2: Cyano Column
Stationary Phase C18 (Octadecyl Silane)Cyano (CN)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B over 20 minutes10-90% B over 20 minutes
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection UV at 220 nm and 280 nmUV at 220 nm and 280 nm
Injection Volume 10 µL10 µL
Expected Elution Good retention and separation of polar and non-polar impurities. The ion-pairing agent improves the peak shape of the basic amine.Offers different selectivity, potentially better for separating isomers or closely related polar compounds. May result in shorter retention times for the main analyte.

Experimental Protocols

Below are the detailed experimental protocols for the proposed HPLC method.

Proposed Method 1: C18 with Ion-Pairing Agent

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chemicals and Reagents:

    • 2-Furanmethanol, 5-(aminomethyl)- reference standard and sample.

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Trifluoroacetic acid (TFA), analytical grade.

  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water and mix thoroughly. Degas before use.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Degas before use.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of 2-Furanmethanol, 5-(aminomethyl)- reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Monitor at 220 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution and identify the main peak and any impurity peaks.

    • Calculate the purity of the sample by the area normalization method.

Method Rationale and Comparison

The proposed C18 method with a TFA modifier is a robust starting point for the analysis of 2-Furanmethanol, 5-(aminomethyl)-. The C18 stationary phase provides good retention for the aromatic furan ring, while the acidic mobile phase protonates the amine group, improving its interaction with the stationary phase and leading to better peak shape.

The alternative method using a cyano column provides a different selectivity due to the polar nature of the cyano functional group. This can be advantageous if specific impurities are not well-resolved on a C18 column. However, C18 columns are generally more versatile and a good first choice for method development.

Visualizations

The following diagrams illustrate the logical workflow of the HPLC purity assessment and a signaling pathway where such a molecule could potentially be involved.

HPLC_Workflow A Sample & Standard Preparation B HPLC System (Pump, Autosampler, Column, Detector) A->B Injection C Data Acquisition (Chromatogram) B->C Elution & Detection D Peak Integration & Identification C->D E Purity Calculation (% Area) D->E F Method Validation D->F G Final Report E->G F->E

Caption: HPLC Purity Assessment Workflow.

Signaling_Pathway cluster_0 Cell Membrane Receptor GPCR Receptor G_Protein G-Protein Activation Receptor->G_Protein Ligand 2-Furanmethanol, 5-(aminomethyl)- Derivative (Hypothetical Ligand) Ligand->Receptor Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Hypothetical Signaling Pathway Involvement.

References

Safety Operating Guide

Safe Disposal of 2-Furanmethanol, 5-(aminomethyl)-: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Furanmethanol, 5-(aminomethyl)- (CAS Number: 88910-22-9), a furan derivative utilized in various research and synthesis applications.

I. Understanding the Hazards

Before handling and disposal, it is crucial to be aware of the potential hazards associated with 2-Furanmethanol, 5-(aminomethyl)-. While a complete, official Safety Data Sheet (SDS) with comprehensive hazard information is not widely available, data for structurally similar compounds like furfuryl alcohol and general furan derivatives indicate that this compound should be handled with care.[1] Potential hazards may include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: May cause skin, eye, and respiratory irritation.[2]

  • Environmental Hazards: May be harmful to aquatic life with long-lasting effects.[3]

Always consult the specific Safety Data Sheet provided by your supplier before handling this chemical.

II. Personal Protective Equipment (PPE)

To minimize exposure during handling and disposal, the following personal protective equipment should be worn:

PPE CategorySpecific Recommendations
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
Eye/Face Protection Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure. A lab coat is mandatory.
Respiratory Protection If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

III. Step-by-Step Disposal Procedure

The primary recommended method for the disposal of 2-Furanmethanol, 5-(aminomethyl)- is through an approved hazardous waste disposal plant.[2] Incineration is a common and effective method for furan derivatives.[4]

  • Waste Collection:

    • Collect waste 2-Furanmethanol, 5-(aminomethyl)- and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-Furanmethanol, 5-(aminomethyl)-".

    • Include the CAS number (88910-22-9) and any relevant hazard symbols.

    • Attach a completed hazardous waste label as soon as waste is added to the container.[5]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1][2]

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.[5]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Follow all institutional and local regulations regarding hazardous waste disposal.

Important Considerations:

  • Do NOT dispose of 2-Furanmethanol, 5-(aminomethyl)- down the drain or in regular trash.[3] This can lead to environmental contamination and may be a violation of local regulations.

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[2] Ensure adequate ventilation and wear appropriate PPE during cleanup.

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[1] Do not reuse empty containers.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of 2-Furanmethanol, 5-(aminomethyl)-.

G cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_disposal Final Disposal A Consult SDS for 2-Furanmethanol, 5-(aminomethyl)- B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in Designated Container B->C Begin Disposal Process D Securely Seal and Label Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS or Licensed Waste Contractor E->F Ready for Pickup G Arrange for Professional Disposal (e.g., Incineration) F->G H Document Waste Transfer G->H

Disposal Workflow for 2-Furanmethanol, 5-(aminomethyl)-

By adhering to these procedures, you can ensure the safe and compliant disposal of 2-Furanmethanol, 5-(aminomethyl)-, contributing to a secure laboratory environment and responsible chemical waste management.

References

Essential Safety and Operational Guide for Handling 2-Furanmethanol, 5-(aminomethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Furanmethanol, 5-(aminomethyl)- (CAS 88910-22-9) was not publicly available at the time of this writing. The following guidance is based on the known hazards of its chemical functional groups: furanmethanol derivatives, primary amines, and alcohols. It is imperative to obtain a substance-specific SDS from your supplier and conduct a thorough risk assessment before handling this chemical. The information provided here is for general guidance and may not be exhaustive.

Immediate Safety and Logistical Information

This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-Furanmethanol, 5-(aminomethyl)-. Adherence to these protocols is critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

Given the compound's structure, which includes a furan ring, a primary amine, and an alcohol, a conservative approach to personal protection is warranted. Aromatic amines, in particular, can be toxic and are often readily absorbed through the skin.[1][2] Furanmethanol derivatives can cause irritation to the skin, eyes, and respiratory system.[3][4]

Table 1: Recommended Personal Protective Equipment

PPE CategorySpecification
Eye and Face Protection Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be worn in addition to goggles when there is a splash hazard.
Skin Protection - Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).[6] Since no specific breakthrough time data is available, it is recommended to double-glove and change gloves frequently, especially after any direct contact.- Lab Coat/Apron: A chemical-resistant lab coat or apron is required to protect against skin contact.[7]
Respiratory Protection All handling of 2-Furanmethanol, 5-(aminomethyl)- should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[5][8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[9]
Footwear Closed-toe shoes are mandatory in the laboratory.

Operational and Disposal Plans

Handling Protocol:

  • Preparation:

    • Before beginning work, ensure that a copy of the substance-specific SDS is available and has been reviewed by all personnel involved.

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]

    • Prepare all necessary equipment and reagents before handling the chemical to minimize the duration of potential exposure.

  • During Handling:

    • Always wear the appropriate PPE as outlined in Table 1.

    • Conduct all weighing and transferring of the chemical within a chemical fume hood.[8]

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use compatible tools (e.g., spatulas, glassware) for handling.

    • Keep containers of the chemical tightly closed when not in use.[9]

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water after removing PPE.

Storage Plan:

  • Store 2-Furanmethanol, 5-(aminomethyl)- in a cool, dry, and well-ventilated area.[9][10]

  • Keep the container tightly sealed to prevent exposure to air and moisture.

  • Store away from incompatible materials such as strong oxidizing agents.[5]

  • The storage area should be clearly labeled with the chemical name and hazard information.

Disposal Plan:

  • Dispose of 2-Furanmethanol, 5-(aminomethyl)- and any contaminated materials as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not pour the chemical down the drain.

  • Use a licensed chemical waste disposal company for collection and disposal.

Experimental Workflow

The following diagram illustrates the key steps for the safe handling of 2-Furanmethanol, 5-(aminomethyl)-.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Review Substance-Specific SDS prep2 Verify Fume Hood and Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer Chemical prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Area and Equipment handle2->clean1 Proceed to Cleanup clean2 Segregate and Label Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 disposal Hazardous Waste Disposal (Follow Regulations) clean2->disposal Store for Disposal clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of 2-Furanmethanol, 5-(aminomethyl)-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.